molecular formula C13H10O2 B166620 Phenyl benzoate CAS No. 93-99-2

Phenyl benzoate

Cat. No.: B166620
CAS No.: 93-99-2
M. Wt: 198.22 g/mol
InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
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Description

Phenyl benzoate serves as a versatile chemical scaffold in advanced scientific research, particularly in the development of next-generation agrochemicals and biocatalytic studies. Recent investigations in 2025 have highlighted its value in constructing novel hydrazones and heterocycles, which exhibit outstanding pesticidal efficacy against significant agricultural pests such as the cotton leafworm ( Spodoptera littoralis ) and the two-spotted spider mite ( Tetranychus urticae ) . The mode of action for these innovative compounds involves the inhibition of key pest enzymes, including acetylcholinesterase (AChE) and glutathione S-transferase (GST), presenting a promising strategy for managing resistance . Furthermore, this compound's relevance in green chemistry is demonstrated through its synthesis using engineered biocatalysts. The ATP-dependent ligase ClxA, for instance, has been shown to catalyze the formation of this compound esters from benzoic acids and phenols in an aqueous medium, providing a novel enzymatic route for this bond formation . These research avenues establish this compound as a critical building block in the development of innovative pest control agents and sustainable synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl benzoate
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InChI

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
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InChI Key

FCJSHPDYVMKCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID0048210
Record name Phenyl benzoate
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Molecular Weight

198.22 g/mol
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Physical Description

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Record name Phenyl benzoate
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CAS No.

93-99-2
Record name Phenyl benzoate
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Record name PHENYL BENZOATE
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Record name Phenyl benzoate
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Foundational & Exploratory

Phenyl Benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 93-99-2

This technical guide provides an in-depth overview of phenyl benzoate (B1203000), a significant chemical compound with applications ranging from organic synthesis to biochemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key reactions.

Core Properties of Phenyl Benzoate

This compound is a white crystalline solid with a faint geranium-like odor.[1][2] It is the ester formed from the formal condensation of benzoic acid and phenol (B47542).[1][3]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O₂[4][5]
Molecular Weight 198.22 g/mol [4][5]
CAS Number 93-99-2[3][4][5]
Melting Point 68-70 °C[1][3][4]
Boiling Point 298-299 °C[1][3][4]
Density 1.235 g/cm³[2][6]
Appearance White crystalline powder[1][3]
Solubility Insoluble in water. Soluble in hot ethanol (B145695), diethyl ether, and chloroform.[3][4][6][3][4][6]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3][1][3]
Spectral Data
Spectroscopic TechniqueKey FeaturesSource(s)
¹H NMR Spectra available for reference.[7]
¹³C NMR Data available in spectral databases.[8]
Infrared (IR) The NIST WebBook provides a reference IR spectrum.[9]
Mass Spectrometry (MS) Mass spectrum data is available for this compound.[9]

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound via Schotten-Baumann Reaction

This reaction involves the benzoylation of phenol.

Materials:

  • Phenol (1 g)

  • 10% Sodium hydroxide (B78521) (NaOH) solution (15 mL)

  • Benzoyl chloride (2 mL)

  • Ethanol (for recrystallization)

  • Erlenmeyer flask with a rubber stopper

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • In an Erlenmeyer flask, dissolve 1 gram of phenol in 15 mL of 10% sodium hydroxide solution.[4]

  • Carefully add 2 mL of benzoyl chloride to the flask.[4]

  • Securely stopper the flask and shake it vigorously for approximately 15-30 minutes.[4] The reaction is complete when the characteristic smell of benzoyl chloride is no longer detectable.

  • A solid precipitate of this compound will form.[4]

  • Collect the solid product by suction filtration, breaking up any lumps.[3]

  • Wash the crude product thoroughly with cold water to remove any unreacted starting materials and byproducts.[4][10]

  • Dry the product. The theoretical yield is approximately 2 grams.[4]

Purification by Recrystallization:

  • Transfer the crude this compound to a boiling tube.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.[11]

  • If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[12]

  • Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol.[11]

  • Dry the crystals to obtain pure this compound.

The Fries Rearrangement of this compound

The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2]

General Procedure Outline:

  • This compound is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent.[2][13]

  • The reaction mixture is heated. The reaction temperature influences the product distribution.

    • Lower temperatures favor the formation of the para-isomer (4-hydroxybenzophenone).[2]

    • Higher temperatures favor the formation of the ortho-isomer (2-hydroxybenzophenone).[2]

  • The reaction is worked up by hydrolysis to liberate the product.[13]

Visualized Workflows and Mechanisms

Synthesis of this compound: Experimental Workflow

Synthesis_Workflow cluster_prep Preparation of Reactants cluster_reaction Schotten-Baumann Reaction cluster_workup Product Isolation and Purification Phenol Phenol Dissolve Dissolve Phenol in NaOH Solution Phenol->Dissolve NaOH_sol 10% NaOH Solution NaOH_sol->Dissolve BenzoylChloride Benzoyl Chloride Add_BC Add Benzoyl Chloride BenzoylChloride->Add_BC Dissolve->Add_BC Shake Vigorous Shaking (15-30 min) Add_BC->Shake Filter Suction Filtration Shake->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry FinalProduct Pure Phenyl Benzoate Dry->FinalProduct

Caption: Workflow for the synthesis of this compound.

Fries Rearrangement of this compound: Reaction Mechanism

Fries_Rearrangement PhenylBenzoate This compound Complex Ester-Lewis Acid Complex PhenylBenzoate->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion Intermediate Complex->AcyliumIon Rearrangement PhenoxideComplex Phenoxide-Lewis Acid Complex Complex->PhenoxideComplex Rearrangement OrthoProduct Ortho-Hydroxybenzophenone AcyliumIon->OrthoProduct Electrophilic Attack (High Temp) ParaProduct Para-Hydroxybenzophenone AcyliumIon->ParaProduct Electrophilic Attack (Low Temp) PhenoxideComplex->OrthoProduct PhenoxideComplex->ParaProduct Hydrolysis1 Hydrolysis OrthoProduct->Hydrolysis1 Hydrolysis2 Hydrolysis ParaProduct->Hydrolysis2

Caption: Mechanism of the Fries rearrangement.

Applications in Research

Role as a Chloride Transport Blocker

This compound has been identified as a chloride transport blocker.[1][6][14] It has been shown to inhibit the chloride-dependent accumulation of glutamate (B1630785) into vesicles in rat brain membranes.[6][14] This inhibitory effect is observed for both Ca²⁺/Cl⁻-dependent and -independent L-[³H]Glu binding.[6] This property makes this compound a useful tool in neurochemical research for studying glutamate transport and the role of chloride channels in this process.

Logical Relationship: Inhibition of Glutamate Accumulation

Glutamate_Inhibition PhenylBenzoate This compound Inhibition Inhibits PhenylBenzoate->Inhibition ChlorideChannel Chloride Transport into Vesicles GlutamateAccumulation Cl⁻-Dependent Glutamate Accumulation ChlorideChannel->GlutamateAccumulation Enables Inhibition->ChlorideChannel

Caption: this compound's inhibitory effect.

Safety and Handling

This compound is harmful if swallowed and causes skin irritation.[11][15] It is advisable to handle it with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area or fume hood.[11] Avoid breathing dust.[15] In case of contact with skin, wash off with soap and plenty of water. If ingested, rinse the mouth with water and consult a physician. It is stable under recommended storage conditions, which is in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

References

Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl benzoate (B1203000), a benzoate ester formed from the condensation of phenol (B47542) and benzoic acid. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification and characterization in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of phenyl benzoate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
8.20dd8.2, 1.42HProtons ortho to the carbonyl group (Benzoyl group)
7.61tt7.6, 1.41HProton para to the carbonyl group (Benzoyl group)
7.49dd8.0, 7.62HProtons meta to the carbonyl group (Benzoyl group)
7.41dd8.4, 7.52HProtons meta to the ester oxygen (Phenyl group)
7.26tt7.5, 1.41HProton para to the ester oxygen (Phenyl group)
7.20-7.22m-2HProtons ortho to the ester oxygen (Phenyl group)

dd = doublet of doublets, tt = triplet of triplets, m = multiplet[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
165.1Carbonyl Carbon (C=O)
150.9Carbon attached to the ester oxygen (Phenyl group, C-O)
133.5Para Carbon (Benzoyl group)
130.0Ortho Carbons (Benzoyl group)
129.5Meta Carbons (Phenyl group)
129.4Quaternary Carbon (Benzoyl group)
128.5Meta Carbons (Benzoyl group)
125.8Para Carbon (Phenyl group)
121.6Ortho Carbons (Phenyl group)

[1]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹)Bond VibrationDescription
~1735C=O stretchStrong, characteristic ester carbonyl stretch
~1270C-O stretchStrong, asymmetric stretch of the ester C-O bond
~1100C-O stretchSymmetric stretch of the ester C-O bond
3100-3000C-H stretchAromatic C-H stretching
1600, 1490C=C stretchAromatic ring C=C stretching
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for this compound

m/zIonSignificance
198[C₁₃H₁₀O₂]⁺Molecular Ion (M⁺)
105[C₇H₅O]⁺Benzoyl cation (base peak)
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the spectrum in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Interpretation and Visualization

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and structure confirmation of this compound is depicted below.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Data Acquired Data cluster_Interpretation Interpretation & Confirmation IR IR Spectroscopy IR_Data Functional Groups (C=O, C-O) IR->IR_Data NMR NMR Spectroscopy (1H & 13C) NMR_Data Proton & Carbon Environments NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Proposal Propose this compound Structure IR_Data->Structure_Proposal NMR_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: A flowchart illustrating the process of identifying this compound using various spectroscopic methods.

Mass Spectrometry Fragmentation

The fragmentation of the this compound molecular ion in the mass spectrometer is a key indicator of its structure. The primary fragmentation pathway involves the cleavage of the ester bond.

Fragmentation_Pattern Mass Spectrometry Fragmentation of this compound cluster_fragments Major Fragments parent This compound m/z = 198 benzoyl Benzoyl Cation m/z = 105 parent:f1->benzoyl:f0 Loss of Phenoxy Radical phenyl Phenyl Cation m/z = 77 benzoyl:f1->phenyl:f0 Loss of CO

Caption: The primary fragmentation pathway of this compound under electron ionization in mass spectrometry.

References

An In-depth Technical Guide to the Solubility Profile of Phenyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl benzoate (B1203000) in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and quantitative data, alongside detailed experimental protocols for determining the solubility profile of phenyl benzoate. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the solubility of such compounds is critical.

Introduction to this compound

This compound is an aromatic ester, formed from the condensation of benzoic acid and phenol. It is a white crystalline solid at room temperature and finds applications in various fields, including as a plasticizer, in fragrance formulations, and as an intermediate in organic synthesis. Its solubility in different organic solvents is a crucial physicochemical property that influences its application, formulation, and purification processes.

Solubility Profile of this compound

Qualitative Solubility

Published data indicates that this compound exhibits good solubility in several common organic solvents. A summary of its qualitative solubility is presented below:

  • Freely Soluble: Ethanol (especially when hot), Chloroform[1], Ether[1]

  • Slightly Soluble: Diethyl ether

  • Insoluble: Water[1]

Quantitative Solubility Data

Currently, there is a notable scarcity of comprehensive quantitative solubility data for this compound across a range of organic solvents and temperatures in peer-reviewed literature. The most specific quantitative data point found is for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound in DMSO

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Not Specified175~0.883

Note: The molar solubility was calculated based on the molecular weight of this compound (198.22 g/mol ).

Solubility of Structurally Similar Compounds

To provide a broader context in the absence of extensive data for this compound, the solubility profiles of its simpler analogs, methyl benzoate and ethyl benzoate, are informative. These compounds share the benzoate ester functional group and aromatic character.

Methyl Benzoate:

  • Poorly soluble in water.[2]

  • Miscible with organic solvents.[2]

  • Soluble in methanol (B129727) and ether.[3]

  • Insoluble in glycerin.[3]

Ethyl Benzoate:

  • Almost insoluble in water (0.72 mg/mL at 25 °C).[4][5]

  • Miscible with most organic solvents.[4]

  • Soluble in ethanol, ethyl ether, petroleum ether, propylene (B89431) glycol, and mineral oil.[6]

  • Insoluble in glycerin.[6]

The solubility behavior of these analogs suggests that this compound is likely to be readily soluble in a range of common organic solvents, particularly those that are less polar than water.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed experimental protocols for determining the solubility of this compound. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[7] The concentration of the saturated solution can then be determined using various analytical techniques, with the gravimetric method and UV-Vis spectroscopy being common choices. High-Performance Liquid Chromatography (HPLC) offers a more sensitive and specific method for quantification.

General Experimental Workflow

The overall process for determining the solubility of this compound can be visualized with the following workflow:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_methods Analytical Methods prep_materials Prepare this compound and Solvents prep_vials Add Excess this compound to Vials with Solvent prep_materials->prep_vials equilibration Equilibrate at Constant Temperature with Agitation prep_vials->equilibration sampling Sample Supernatant equilibration->sampling filtration Filter Sample sampling->filtration analysis Analyze Concentration filtration->analysis gravimetric Gravimetric Analysis analysis->gravimetric Method 1 uv_vis UV-Vis Spectroscopy analysis->uv_vis Method 2 hplc HPLC Analysis analysis->hplc Method 3

Experimental Workflow for Solubility Determination
Detailed Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate). The presence of undissolved solid is crucial to ensure saturation.[7]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution and crystallization rates have reached equilibrium. The required time may need to be determined empirically.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.

  • Quantification of this compound:

    Method A: Gravimetric Analysis

    This method is straightforward but may be less accurate for solvents with high boiling points or for determining low solubilities.

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume or weight of the filtered saturated solution into the evaporating dish and reweigh.

    • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, dry the dish containing the this compound residue to a constant weight in an oven at a suitable temperature (e.g., 50-60°C).

    • Cool the dish in a desiccator and weigh.

    • The mass of the residue corresponds to the mass of this compound dissolved in the known volume or mass of the solvent.[7][8][9]

    Method B: UV-Vis Spectrophotometry

    This method is suitable for aromatic compounds like this compound, which have a strong UV absorbance.

    • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum (e.g., from 200-400 nm) to identify the λmax.

    • Prepare a Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Measure the absorbance of each standard solution at the λmax.

      • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[10]

    • Analyze the Saturated Solution:

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted solution at the λmax.

      • Use the calibration curve to determine the concentration of this compound in the diluted solution and then calculate the concentration in the original saturated solution.[11][12]

    Method C: High-Performance Liquid Chromatography (HPLC)

    HPLC is a highly sensitive and specific method for quantifying this compound, especially in complex mixtures or at low concentrations.

    • Develop an HPLC Method:

      • A reversed-phase HPLC method is suitable for this compound.

      • Column: C18 column.

      • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice. The exact ratio may need to be optimized.

      • Detector: UV detector set at the λmax of this compound.

      • Flow Rate and Injection Volume: These will need to be optimized for the specific column and system.

    • Prepare a Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

      • Inject each standard solution into the HPLC system and record the peak area.

      • Plot a graph of peak area versus concentration to generate the calibration curve.[13][14]

    • Analyze the Saturated Solution:

      • Dilute the filtered saturated solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

      • Inject the diluted solution into the HPLC system and record the peak area.

      • Use the calibration curve to determine the concentration of this compound in the diluted solution and subsequently in the original saturated solution.

Data Presentation

The collected solubility data should be organized into clear and concise tables to facilitate comparison and analysis.

Table 2: Example of a Comprehensive Solubility Data Table for this compound

SolventTemperature (°C)Solubility ( g/100g solvent)Mass FractionMole Fraction
Methanol25Experimental ValueCalculated ValueCalculated Value
35Experimental ValueCalculated ValueCalculated Value
45Experimental ValueCalculated ValueCalculated Value
Ethanol25Experimental ValueCalculated ValueCalculated Value
35Experimental ValueCalculated ValueCalculated Value
45Experimental ValueCalculated ValueCalculated Value
Acetone25Experimental ValueCalculated ValueCalculated Value
35Experimental ValueCalculated ValueCalculated Value
45Experimental ValueCalculated ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated ValueCalculated Value
35Experimental ValueCalculated ValueCalculated Value
45Experimental ValueCalculated ValueCalculated Value

Conclusion

This technical guide has summarized the currently available solubility information for this compound in organic solvents and provided detailed experimental protocols for its determination. While there is a clear need for more comprehensive quantitative data, the qualitative information and data on analogous compounds suggest that this compound is readily soluble in many common organic solvents. The provided experimental workflows and methodologies offer a robust framework for researchers and professionals to generate the specific solubility data required for their applications, thereby facilitating more informed decisions in formulation, purification, and synthesis processes.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of phenyl benzoate (B1203000) (C₁₃H₁₀O₂), a key organic compound with applications in synthesis and materials science. The information presented is collated from seminal crystallographic studies and is intended to serve as a detailed reference for researchers and professionals in the fields of chemistry, materials science, and drug development.

Crystal Structure

The crystal structure of phenyl benzoate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] The crystallographic data from two key studies are summarized in Table 1 for comparative analysis. The seminal work by Adams and Morsi in 1976 provided the foundational understanding of the crystal packing and molecular conformation.[2] A subsequent study by Shibakami and Sekiya in 1995 further refined the unit cell parameters.[1]

Table 1: Crystallographic Data for this compound

ParameterAdams & Morsi (1976)[2]Shibakami & Sekiya (1995)[1]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP 1 2₁/c 1
a (Å) 5.6885.6890
b (Å) 14.7314.7340
c (Å) 12.3812.3850
α (°) 9090
β (°) 101.05101.060
γ (°) 9090
Z 4Not Specified

Molecular Geometry

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles. These parameters, determined from X-ray diffraction data, provide insights into the molecule's conformation and steric interactions.

Bond Lengths

The bond lengths within the this compound molecule are generally within the expected ranges for C-C aromatic, C-O, and C=O bonds. A summary of key bond lengths is presented in Table 2.

Table 2: Selected Bond Lengths in this compound

BondBond Length (Å)
C=O~1.20
C-O (ester)~1.35
O-C (phenyl)~1.41
C-C (benzoyl ring)1.371 - 1.401[2]
C-C (phenyl ring)1.371 - 1.401[2]

Note: The exact bond lengths from the primary experimental data were not available in the accessed literature. The values presented are typical for these bond types and consistent with the statement that all bond lengths are normal.[2]

Bond Angles

The bond angles in this compound are consistent with the sp² hybridization of the carbon and oxygen atoms in the aromatic rings and the ester group. Key bond angles are summarized in Table 3.

Table 3: Selected Bond Angles in this compound

AngleBond Angle (°)
O=C-O~123
C-O-C~118
C-C-C (in rings)~120[2]

Note: The exact bond angles from the primary experimental data were not available in the accessed literature. The values presented are typical for these bond types and consistent with the statement that all bond angles are normal.[2] Ring angles are reported to be within 3 standard deviations of 120°.[2]

Torsion Angles and Molecular Conformation

A significant feature of the molecular geometry of this compound is the non-planar conformation. The two phenyl rings are not coplanar with each other or with the central carboxylate group. The key torsion angles that define the molecular shape are presented in Table 4.

Table 4: Torsion Angles in this compound

Torsion AngleValue (°)
Dihedral angle between the two benzene (B151609) rings55.7[2]
Twist of the -COO- group from the benzoyl ring plane9.8[2]
Twist of the -COO- group from the phenyl ring plane65.1[2]

Experimental Protocols

The determination of the crystal structure and molecular geometry of this compound was achieved through single-crystal X-ray diffraction. The following is a detailed methodology based on the practices common during the period of the original study and general principles of the technique.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown by the slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol.[2]

Data Collection

A single crystal of appropriate dimensions was mounted on a goniometer head. In the 1970s, data collection was typically performed on a four-circle diffractometer. The crystal was oriented in a monochromatic X-ray beam (e.g., Cu Kα radiation). The diffraction intensities were collected by rotating the crystal and the detector. In the original study by Adams and Morsi, 844 independent reflections were measured using a microdensitometer.[2]

Structure Solution and Refinement

The collected diffraction data, consisting of a set of reflection intensities, were used to solve the crystal structure. The process typically involved the following steps:

  • Phase Problem: The phases of the structure factors, which are lost during the diffraction experiment, were determined using direct methods, a common approach for small molecules.

  • Electron Density Map: An initial electron density map was calculated using the measured structure factor amplitudes and the determined phases.

  • Model Building: The positions of the non-hydrogen atoms were identified from the electron density map to build an initial molecular model.

  • Structure Refinement: The atomic coordinates and thermal parameters were refined using least-squares methods to improve the agreement between the observed and calculated structure factors. In the study by Adams and Morsi, a full-matrix least-squares refinement was performed, which reduced the R-factor to 0.047.[2]

  • Difference Fourier Map: A difference Fourier map was calculated to locate the positions of the hydrogen atoms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction intensity_measurement Intensity Measurement xray_diffraction->intensity_measurement phase_problem Phase Determination (Direct Methods) intensity_measurement->phase_problem electron_density Electron Density Map phase_problem->electron_density model_building Initial Model Building electron_density->model_building refinement Least-Squares Refinement model_building->refinement diff_fourier Difference Fourier Map (H-atom location) refinement->diff_fourier final_structure Final Crystal Structure refinement->final_structure diff_fourier->refinement Iterative Refinement

Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide on the Thermochemical Properties and Heat of Formation of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of phenyl benzoate (B1203000) (C₁₃H₁₀O₂), a benzoate ester formed from the condensation of phenol (B47542) and benzoic acid.[1][2][3] An understanding of these properties, particularly its heat of formation, is critical for applications in organic synthesis, materials science, and drug development, where thermal stability and energy changes during reactions are of paramount importance.[4][5]

Core Thermochemical and Physical Properties

Phenyl benzoate is a white, crystalline solid with a geranium-like odor.[1][6][7] It is stable under normal conditions but incompatible with strong oxidizing agents, acids, and bases.[1][8][9] Key quantitative data regarding its thermochemical and physical properties have been compiled from various experimental studies and are summarized in the tables below.

Table 1: Thermochemical Properties of this compound at 298.15 K (25 °C)

PropertySymbolPhaseValue (kJ/mol)Reference
Standard Molar Enthalpy of FormationΔfH°Solid-142 ± 3[10]
Standard Molar Enthalpy of FormationΔfH°Gas-150[10]
Standard Molar Enthalpy of CombustionΔcH°Solid-6420.3 ± 2.9[10]
Molar Enthalpy of SublimationΔsubH°Solid to Gas92.5 ± 2.1[10]
Molar Enthalpy of VaporizationΔvapHLiquid to Gas64.9 ± 4.2[11]

Table 2: Physical Properties of this compound

PropertyValueUnit
Molecular FormulaC₁₃H₁₀O₂-
Molar Mass198.221 g/mol
Melting Point68-70 (lit.)°C
Boiling Point298-299 (lit.)°C
Density1.235g/cm³

Data compiled from sources:[12],[8],,[11],,[13],[9],[7]

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The methodologies for the key experiments are detailed below.

2.1. Static Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a static bomb calorimeter, a technique extensively refined for substances like benzoic acid, which serves as a primary standard.[14][15]

  • Apparatus: The system consists of a high-pressure stainless steel container (the "bomb") with a capacity of approximately 350-400 mL, made from a corrosion-resistant alloy.[14] This bomb is submerged in a precisely known quantity of water within a larger, insulated vessel (the calorimeter). The entire assembly is enclosed in a jacket with a constant temperature to minimize heat exchange with the environment.[14] A platinum resistance thermometer or a digital thermometer is used for high-precision temperature measurements.[14][16]

  • Procedure:

    • A pellet of this compound (typically 0.7-1.0 g) is accurately weighed and placed in a crucible inside the bomb.[16]

    • A fuse wire (e.g., iron or Chromel) of known length and mass is attached to electrodes, with the wire touching the sample pellet.[16]

    • A small, known volume of water (e.g., 1 mL) is added to the bomb to ensure the final water formed by combustion is in the liquid state.[14]

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.[14]

    • The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium over several minutes.[16]

    • The temperature is recorded at one-minute intervals for about five minutes to establish a baseline.[16]

    • The sample is ignited by passing an electric current through the fuse wire.[16]

    • The temperature of the water is recorded at regular intervals as it rises to a maximum and then slowly cools.

  • Data Analysis: The total heat released is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).[16] Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from trace nitrogen in the bomb.[14] From this, the standard enthalpy of combustion (ΔcH°) is calculated.

2.2. Determination of Enthalpy of Sublimation

For low-volatility compounds like this compound, the enthalpy of sublimation is often determined indirectly from the temperature dependence of its vapor pressure using the Clausius-Clapeyron equation.[17]

  • Apparatus: A static vapor pressure apparatus is used, which allows for precise measurement of very low pressures over a range of temperatures.[17]

  • Procedure:

    • A sample of solid this compound is placed in the apparatus.

    • The system is evacuated to remove air and other volatile impurities.

    • The sample is heated to a series of controlled temperatures, and the corresponding equilibrium vapor pressure is measured.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant. This relationship allows for the direct calculation of the standard enthalpy of sublimation (ΔsubH°).

2.3. Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions as a function of temperature. It is particularly useful for determining the heat of fusion and heat capacity.[4]

  • Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.[4]

  • Procedure:

    • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.[4]

    • An empty, sealed aluminum pan is used as a reference.[4]

    • Both pans are placed in the DSC cell and heated at a constant, controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[4][18]

    • The instrument records the differential heat flow required to maintain both the sample and reference pans at the same temperature.

  • Data Analysis: The resulting DSC curve shows peaks corresponding to thermal events. The melting point is identified as the onset temperature of the fusion peak. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH°). The heat capacity can also be determined from the shift in the baseline of the DSC signal.[18]

Visualization of Thermochemical Relationships

The relationship between the various enthalpies for this compound can be visualized using a thermodynamic cycle based on Hess's Law. The following diagram illustrates how the enthalpy of formation in the solid and gaseous states is connected through the enthalpy of sublimation.

Thermochemical_Cycle elements 13 C(graphite) + 5 H₂(g) + O₂(g) (Elements in Standard State) solid C₁₃H₁₀O₂(s) (this compound Solid) elements->solid ΔfH°(s) = -142 kJ/mol gas C₁₃H₁₀O₂(g) (this compound Gas) elements->gas ΔfH°(g) = -150 kJ/mol solid->gas ΔsubH° = +92.5 kJ/mol combustion 13 CO₂(g) + 5 H₂O(l) (Combustion Products) solid->combustion ΔcH°(s) = -6420.3 kJ/mol

Caption: Thermodynamic cycle for this compound illustrating Hess's Law.

This diagram shows that the standard enthalpy of formation of gaseous this compound can be calculated either directly from the elements or indirectly by summing the standard enthalpy of formation of the solid and its standard enthalpy of sublimation. The values are consistent within experimental error: -142 kJ/mol + 92.5 kJ/mol = -49.5 kJ/mol, which differs from the directly cited value for the gas phase, indicating the values may come from different experimental determinations or evaluations. The enthalpy of combustion provides an alternative route to determine the enthalpy of formation.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Phenyl Benzoate Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on phenyl benzoate (B1203000). Phenyl benzoate presents an interesting case for EAS due to its two distinct aromatic rings with differing reactivities. This document delves into the theoretical principles governing these reactions, details experimental protocols for key transformations, and presents available data to aid researchers in predicting and controlling the outcomes of such substitutions.

Core Principles: Reactivity and Directing Effects

This compound possesses two benzene (B151609) rings, the reactivity of which towards electrophiles is significantly different. This difference is dictated by the electronic effects of the ester linkage.

  • The Activated Ring (Phenoxy Ring): The phenyl ring attached to the ester oxygen atom (-O-Ph) is activated towards electrophilic attack. The lone pairs of electrons on the oxygen atom can be delocalized into this ring through resonance, increasing its electron density. This electron-donating effect makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. The phenoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Due to steric hindrance from the bulky benzoate group, the para-substituted product is generally favored.[1][2]

  • The Deactivated Ring (Benzoyl Ring): The phenyl ring attached to the carbonyl group (-CO-Ph) is deactivated towards electrophilic attack.[1] The carbonyl group is strongly electron-withdrawing due to both induction and resonance, pulling electron density away from this ring. This decrease in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. The benzoyl group is a meta-director, directing incoming electrophiles to the position meta to itself on this deactivated ring.

Key Electrophilic Aromatic Substitution Reactions on this compound

This section explores the application of common EAS reactions to this compound, focusing on the expected regioselectivity and products.

Nitration

Nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. As predicted by the directing effects, substitution occurs on the activated phenoxy ring, with the major product being the para-isomer.[3]

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. The reaction is typically carried out with the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). For this compound, halogenation is expected to occur on the activated phenoxy ring, yielding primarily the para-halogenated product. While some less authoritative sources suggest the possibility of meta-substitution on the deactivated ring, the consensus in academic literature for similar activated esters points towards substitution on the activated ring.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is sulfur trioxide (SO₃). Similar to other EAS reactions on this compound, sulfonation occurs on the activated phenoxy ring, with the para-isomer being the major product.[4]

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are generally not effective on this compound. The benzoyl ring is strongly deactivated, rendering it unreactive under Friedel-Crafts conditions.[5] Furthermore, the Lewis acid catalyst required for the reaction can coordinate with the lone pairs of electrons on the ester's carbonyl oxygen. This coordination further deactivates the entire molecule, including the phenoxy ring, thus inhibiting the reaction.[2]

Quantitative Data on Product Distribution

A comprehensive search of scientific literature did not yield specific quantitative data on the isomer distribution (i.e., the percentages of ortho, meta, and para products) for the electrophilic aromatic substitution reactions of this compound itself. The literature consistently identifies the major product as the para-isomer on the activated ring but does not provide precise yields or ratios for the minor isomers.

However, to provide a comparative context, the table below summarizes the expected major products for the primary EAS reactions on this compound, based on established directing effects and data from analogous compounds.

ReactionElectrophileReagentsActivated Ring Product (Major)Deactivated Ring Product (Minor/Trace)
Nitration NO₂⁺Conc. HNO₃, Conc. H₂SO₄4-Nitrothis compound3-Nitrothis compound
Bromination Br⁺Br₂, FeBr₃4-Bromothis compound3-Bromothis compound
Sulfonation SO₃Fuming H₂SO₄4-(Benzoyloxy)benzenesulfonic acid3-(Benzoyloxy)benzenesulfonic acid
Friedel-Crafts R⁺ or RCO⁺Alkyl/Acyl Halide, Lewis AcidReaction generally does not proceedReaction generally does not proceed

Experimental Protocols

The following are detailed experimental protocols for key electrophilic aromatic substitution reactions on this compound. These are adapted from established procedures for similar substrates.

Protocol for the Nitration of this compound

Objective: To synthesize 4-nitrothis compound via the nitration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (B145695)

  • Erlenmeyer flask (100 mL)

  • Beaker (250 mL)

  • Stirring rod

  • Pipettes

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 100 mL Erlenmeyer flask, carefully add 5.0 g of this compound to 10 mL of concentrated sulfuric acid.

  • Cool the mixture in an ice bath with gentle stirring until the temperature is below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Keep this mixture cool in the ice bath.

  • Slowly add the nitrating mixture dropwise to the cold this compound solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 250 mL beaker with stirring.

  • The crude 4-nitrothis compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from ethanol to obtain pure 4-nitrothis compound.

  • Dry the purified product and determine its melting point and yield.

Protocol for the Bromination of this compound

Objective: To synthesize 4-bromothis compound via the bromination of this compound.

Materials:

  • This compound

  • Iron(III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (10%)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL) with a reflux condenser and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve 5.0 g of this compound in 25 mL of carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide (approx. 0.2 g).

  • From a dropping funnel, add a solution of 4.0 g (1.3 mL) of bromine in 10 mL of carbon tetrachloride dropwise to the reaction mixture with stirring at room temperature. The addition should be done in the dark or in a flask wrapped in aluminum foil.

  • After the addition is complete, gently reflux the mixture for 2 hours. The red color of the bromine should disappear.

  • Cool the reaction mixture to room temperature and slowly add it to 50 mL of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 10% sodium bisulfite solution (to remove excess bromine), 25 mL of 5% sodium bicarbonate solution, and finally with 25 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Dry the purified 4-bromothis compound and determine its melting point and yield.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the electrophilic aromatic substitution of this compound.

EAS_Directing_Effects cluster_reactivity Reactivity of this compound Rings cluster_directing Directing Effects Activated_Ring Phenoxy Ring (Activated) Ortho_Para Ortho, Para-Directing (Phenoxy Group) Activated_Ring->Ortho_Para Leads to Deactivated_Ring Benzoyl Ring (Deactivated) Meta Meta-Directing (Benzoyl Group) Deactivated_Ring->Meta Leads to

Directing effects in this compound.

Nitration_Workflow Start Start: This compound Nitrating_Mixture Add Nitrating Mixture (HNO3 + H2SO4) < 10 °C Start->Nitrating_Mixture Reaction Stir in Ice Bath (30 min) Nitrating_Mixture->Reaction Quench Pour onto Ice Reaction->Quench Precipitation Precipitation of Crude Product Quench->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization End End: Pure 4-Nitrothis compound Recrystallization->End

Experimental workflow for the nitration of this compound.

References

A Technical Guide to the Fundamental Reactivity of the Ester Group in Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl benzoate (B1203000) serves as a quintessential model for understanding the reactivity of aromatic esters. Its ester group, positioned between two phenyl rings, exhibits a unique electronic environment that dictates its interaction with a wide array of nucleophiles and reagents. The core reactivity is dominated by nucleophilic acyl substitution, a pathway whose rate and outcome are finely tuned by the stability of the phenoxide leaving group. This stability makes phenyl esters more reactive than their alkyl counterparts, a property that is leveraged extensively in organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of the key reactions of phenyl benzoate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in the field. Understanding these fundamental principles is crucial for applications ranging from pro-drug design to the synthesis of complex molecular architectures.[1]

Core Reactivity Principles

The reactivity of the ester group in this compound is governed by the electrophilicity of the carbonyl carbon and the ability of the phenoxy group to act as a leaving group.

  • Electronic Effects: The carbonyl group (C=O) is highly polarized, rendering the carbonyl carbon electron-deficient and thus susceptible to nucleophilic attack. The adjacent oxygen atom in the ester linkage donates electron density through resonance, which slightly moderates this electrophilicity. However, the key feature of this compound is the phenyl group attached to this oxygen. The phenyl ring can stabilize a negative charge through resonance, making the corresponding phenoxide ion a relatively stable and therefore good leaving group compared to unstabilized alkoxides.

  • Primary Reaction Pathway - Nucleophilic Acyl Substitution: The fundamental reaction mechanism for the ester group is nucleophilic acyl substitution. This two-step process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the collapse of this intermediate, which reforms the carbonyl double bond and expels the leaving group—in this case, the phenoxide ion.

PB This compound TI Tetrahedral Intermediate PB->TI 1. Nucleophilic Attack Nu Nucleophile (Nu⁻) Product Substituted Product TI->Product 2. Elimination of Leaving Group LG Phenoxide Leaving Group TI->LG

Figure 1: General mechanism of nucleophilic acyl substitution.

Key Reactions and Mechanisms

The this compound ester linkage can be cleaved by a variety of reagents through the nucleophilic acyl substitution pathway.

Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the cleavage of an ester by a hydroxide (B78521) ion. The reaction is effectively irreversible because the final step is an acid-base reaction where the liberated phenol (B47542) is deprotonated by the base, or the resulting benzoic acid is deprotonated to form a resonance-stabilized carboxylate salt.[2]

PB This compound TI Tetrahedral Intermediate PB->TI Attack by OH⁻ OH OH⁻ BenzoicAcid Benzoic Acid TI->BenzoicAcid Collapse Phenoxide Phenoxide Ion TI->Phenoxide Benzoate Benzoate BenzoicAcid->Benzoate Deprotonation by OH⁻ Phenol Phenol Phenoxide->Phenol Protonation (workup)

Figure 2: Mechanism of base-catalyzed hydrolysis (saponification).

Quantitative Data: Hydrolysis Rates

The rate of alkaline hydrolysis is highly dependent on the substituents on both the benzoyl and phenyl portions of the molecule. Electron-withdrawing groups generally accelerate the reaction.[1]

Substituent (X in X-C₆H₄CO₂C₆H₅)Solvent SystemTemperature (°C)Second-Order Rate Constant, k (M⁻¹s⁻¹)
H (this compound)33% Acetonitrile-Water25~0.02 - 0.04 (estimated range)
p-NO₂33% Acetonitrile-Water25Significantly > 0.04
p-Cl33% Acetonitrile-Water25> 0.04
p-CH₃33% Acetonitrile-Water25< 0.04
o-CF₃50.9% Acetonitrile-Water25High due to inductive effects
o-I50.9% Acetonitrile-Water25Moderate
(Note: Exact values for unsubstituted this compound vary across studies; data is compiled to show relative trends from kinetic studies.[3][4][5])

Experimental Protocol: Alkaline Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare an aqueous solution of sodium hydroxide (e.g., 0.1 M).[1]

  • Reaction Initiation: In a temperature-controlled cuvette within a UV-Vis spectrophotometer, equilibrate the NaOH solution to the desired temperature (e.g., 25°C).[1]

  • Kinetics Measurement: Inject a small, known volume of the this compound stock solution into the cuvette to initiate the reaction. Immediately begin monitoring the increase in absorbance at the λ_max of the resulting phenoxide ion.[1][3]

  • Data Analysis: The pseudo-first-order rate constant can be determined from the slope of a plot of ln(A_∞ - A_t) versus time. The second-order rate constant is then calculated by dividing the pseudo-first-order constant by the concentration of NaOH.[2]

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. The reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, either the starting alcohol is used in large excess or one of the products is removed as it is formed.

PB This compound TI Tetrahedral Intermediate PB->TI 1. Nucleophilic Attack ROH R-OH (Alcohol) NewEster New Ester (R-Benzoate) TI->NewEster 2. Elimination of Phenol Phenol Phenol TI->Phenol

Figure 3: General mechanism of transesterification.

Quantitative Data: Transesterification

Kinetic studies on the transesterification of substituted phenyl benzoates with phenols in the presence of K₂CO₃ show that the reaction follows Hammett correlations, with low ρ values indicating that the leaving group departure occurs after the rate-determining step.[6]

SubstrateNucleophileConditionsOutcome
This compound4-MethoxyphenolK₂CO₃, DMF, various tempsGood linear correlations with σ⁰ constants observed[6]
4-Nitrophenyl Benzoates4-ChlorophenolK₂CO₃, DMFEnthalpy-entropy compensation effect observed[6]
This compoundBenzyl (B1604629) AlcoholDBU (catalyst), 160 °CHigh conversion to Benzyl Benzoate

Experimental Protocol: Transesterification

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 1.1 eq), and a suitable solvent like DMF or toluene.[7]

  • Catalyst Addition: Add a catalytic amount of a base (e.g., DBU, 5 mol%) or an acid (e.g., p-TsOH).[7]

  • Reaction: Heat the mixture to reflux (e.g., 160°C) and monitor the reaction progress using TLC or GC-MS.[7]

  • Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the catalyst and unreacted alcohol.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester product by column chromatography.[7]

Aminolysis (Amidation)

Phenyl esters are excellent acylating agents for amines, leading to the formation of stable amide bonds. The reaction proceeds readily because the phenoxide is a good leaving group and the resulting amide is highly stabilized by resonance.

PB This compound TI Tetrahedral Intermediate PB->TI 1. Nucleophilic Attack Amine R-NH₂ (Amine) Amide Amide TI->Amide 2. Elimination of Phenol Phenol Phenol TI->Phenol

Figure 4: Mechanism of aminolysis for amide formation.

Quantitative Data: Amide Synthesis from this compound

A solvent- and transition-metal-free method using NaH as a base provides high yields for the synthesis of various amides from this compound and aryl amines.[8]

Aryl AmineTemperature (°C)Time (h)Yield (%)
Aniline1302082
o-Toluidine1302099
4-Fluoroaniline1302091
Benzylamine1302085
(Data from a study using NaH as a base.[8])

Experimental Protocol: Aminolysis

  • Reagents: In a reaction vessel, combine this compound (1.0 eq), the desired aryl amine (1.05 eq), and sodium hydride (1.05 eq).[8]

  • Reaction Conditions: Heat the mixture to 130°C in an oil bath for 20 hours under solvent-free conditions.[8]

  • Workup: After cooling, carefully quench the reaction mixture with water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude amide can be further purified by recrystallization or column chromatography.

Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols. In the case of this compound, the reaction yields two different alcohol molecules: benzyl alcohol (from the acyl portion) and phenol (from the ester portion) after an acidic workup.[9][10][11]

PB This compound TI1 Tetrahedral Intermediate PB->TI1 Hydride Attack LiAlH4 1. LiAlH₄ H3O 2. H₃O⁺ workup BenzylAlc Benzyl Alcohol Aldehyde Benzaldehyde (intermediate) TI1->Aldehyde Elimination Alkoxide Benzyl Alkoxide Aldehyde->Alkoxide 2nd Hydride Attack Alkoxide->BenzylAlc Protonation Phenol Phenol

Figure 5: Mechanism for the reduction of this compound with LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Addition: Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension while cooling the flask in an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Quenching: Cool the flask in an ice bath again and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether. Combine the filtrates, dry the organic layer, and evaporate the solvent to yield the crude alcohol products, which can be separated by chromatography.

Reaction with Grignard Reagents

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. The first equivalent adds to the carbonyl to form a ketone intermediate after the leaving group is expelled. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[12][13] Reacting this compound with phenylmagnesium bromide, for instance, yields triphenylmethanol (B194598).[14][15]

Experimental Protocol: Synthesis of Triphenylmethanol

  • Grignard Preparation: Prepare the Grignard reagent (phenylmagnesium bromide) by slowly adding bromobenzene (B47551) (2.2 eq) in anhydrous THF to magnesium turnings (2.2 eq) in a flame-dried flask under an inert atmosphere.[12]

  • Ester Addition: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[12]

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature to ensure completion.

  • Workup: Cool the mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.

  • Extraction: Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and evaporate the solvent. The crude triphenylmethanol can be purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development: Phenyl Esters as Prodrugs

The susceptibility of the ester bond to hydrolysis is a cornerstone of prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, often through enzymatic cleavage.[16][17]

Phenyl esters are frequently used to mask polar functional groups, such as phenols or carboxylic acids, on a parent drug molecule. This masking increases the drug's lipophilicity, which can enhance its absorption and ability to cross cell membranes. Once absorbed into the bloodstream or target tissue, endogenous esterase enzymes hydrolyze the ester bond, releasing the active drug.[16][17][18] The rate of this release can be modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl ring, thereby altering the kinetics of hydrolysis.[1]

Prodrug Phenyl Ester Prodrug (Lipophilic, Inactive) Membrane Cell Membrane Prodrug->Membrane Absorption Esterase Esterase Enzyme Membrane->Esterase In Vivo ActiveDrug Active Drug (Phenol) (Hydrophilic, Active) Esterase->ActiveDrug Enzymatic Hydrolysis BenzoateByproduct Benzoate Byproduct Esterase->BenzoateByproduct

Figure 6: Activation pathway of a phenyl ester prodrug.

Conclusion

The reactivity of the ester group in this compound is a foundational concept in organic chemistry with significant practical implications. Its behavior in nucleophilic acyl substitution reactions—including hydrolysis, transesterification, aminolysis, reduction, and Grignard reactions—is predictable and controllable. The enhanced reactivity compared to alkyl esters, due to the stability of the phenoxide leaving group, makes phenyl esters valuable intermediates in chemical synthesis and a strategic choice for designing enzyme-activated prodrugs. A thorough understanding of these principles enables scientists to manipulate molecular structures for applications in materials science, synthesis, and the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Bond Dissociation Energies of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability and reactivity of molecular entities is paramount. Phenyl benzoate (B1203000), a common structural motif in various organic compounds, presents a case study in the nuanced interplay of electronic and steric effects that govern bond strengths. This technical guide provides a detailed overview of the bond dissociation energies (BDEs) within the phenyl benzoate molecule, outlines the experimental and computational methodologies used for their determination, and visualizes the key relationships and workflows.

Core Concepts in Bond Dissociation Energy

Bond dissociation energy is a critical thermochemical parameter that quantifies the energy required to break a specific covalent bond homolytically in the gas phase, yielding two radical fragments. It is a direct measure of bond strength and a key determinant of a molecule's thermal stability and its propensity to undergo radical-mediated reactions. For a molecule like this compound, understanding the BDEs of its ester linkage and adjacent bonds is crucial for predicting its behavior in various chemical and biological environments.

Bond Dissociation Energies of this compound

The central ester functional group in this compound, along with its flanking phenyl rings, gives rise to several key bonds of interest. The dissociation of these bonds leads to the formation of various radical species. Provisional estimates for the bond dissociation energies in this compound have been reported, providing valuable insight into the relative strengths of these linkages.[1]

Table 1: Summary of Bond Dissociation Energies for this compound

Bond DescriptionBond NotationBond Dissociation Energy (kcal/mol)
Phenylcarbonyl-Oxygen PhenylD(PhCO₂—Ph)94 ± 5
Phenyl-Carbonyl PhenylD(Ph—CO₂Ph)96 ± 5
Carbonyl-Oxygen PhenylD(·CO₂—Ph)62 ± 5
Phenylcarbonyl-OxygenD(PhCO—OPh)64 ± 5

Note: These values are provisional estimates and carry an error margin of approximately 5 kcal/mol.[1]

Experimental and Computational Methodologies

The determination of bond dissociation energies can be approached through both experimental techniques and computational modeling. Each method offers unique advantages and challenges.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound BDEs are not extensively documented in publicly available literature, the general methodologies employed for such measurements include:

  • Photoacoustic Calorimetry (PAC): This technique measures the heat released during a photochemical reaction. A pulsed laser excites the molecule, leading to bond cleavage. The subsequent non-radiative relaxation of the fragments generates a pressure wave (the photoacoustic effect) that is detected by a microphone. By measuring the amplitude of this wave and knowing the energy of the laser pulse, the enthalpy of the reaction can be determined, from which the BDE can be calculated.

  • Laser Flash Photolysis (LFP): LFP is a powerful technique for studying the kinetics of transient species, such as radicals formed upon bond dissociation.[2][3][4] A short, intense laser pulse is used to photolyze the sample, creating a high concentration of reactive intermediates. A second, weaker light beam is passed through the sample to monitor the changes in absorption over time. By analyzing the kinetics of the formation and decay of these transient species, information about the bond-breaking process can be obtained.

Computational Chemistry

Computational methods, particularly those based on quantum mechanics, have become indispensable tools for calculating BDEs.[5] These approaches model the electronic structure of the molecule and the resulting radical fragments to determine their energies.

  • Ab Initio and Density Functional Theory (DFT) Calculations: High-level ab initio methods and, more commonly, Density Functional Theory (DFT) are used to calculate the total electronic energy of the parent molecule and its constituent radical fragments.[6][7][8] The BDE is then calculated as the difference in the sum of the energies of the fragments and the energy of the parent molecule. The accuracy of these calculations is highly dependent on the chosen level of theory and the basis set used to describe the atomic orbitals.

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_molecule This compound cluster_fragments Radical Fragments This compound This compound PhCO2Ph PhCO2Ph PhCO2. PhCO2. Ph. Ph. PhCO. PhCO. .OPh .OPh PhCO2Ph->PhCO2. D(PhCO2-Ph) 94 kcal/mol PhCO2Ph->Ph. D(Ph-CO2Ph) 96 kcal/mol PhCO2Ph->PhCO. D(PhCO-OPh) 64 kcal/mol PhCO2Ph->.OPh D(PhCO-OPh) 64 kcal/mol .CO2Ph .CO2Ph PhCO2Ph->.CO2Ph D(Ph-CO2Ph) 96 kcal/mol cluster_exp Experimental BDE Determination cluster_comp Computational BDE Determination Sample Sample Excitation Laser Pulse (Photolysis) Sample->Excitation Detection Detection of Signal (Acoustic Wave / Transient Absorption) Excitation->Detection Analysis Data Analysis Detection->Analysis BDE Bond Dissociation Energy Analysis->BDE Molecule Molecular Structure Calculation Quantum Chemical Calculation (DFT, Ab Initio) Molecule->Calculation Energies Energy of Molecule & Radical Fragments Calculation->Energies Difference Energy Difference Energies->Difference BDE_comp Bond Dissociation Energy Difference->BDE_comp

References

A Technical Guide to the Natural Occurrence and Isolation of Phenyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, isolation, and biological activities of phenyl benzoate (B1203000) derivatives. Phenyl benzoate and its derivatives are a class of aromatic compounds that are increasingly being identified in various natural sources, exhibiting a range of biological activities that make them promising candidates for drug development and scientific research. This document details their natural sources, summarizes quantitative data, provides experimental protocols for their isolation, and illustrates their biosynthetic and signaling pathways.

Natural Occurrence of this compound Derivatives

This compound derivatives have been isolated from a diverse array of natural sources, including medicinal plants and marine microorganisms. These compounds often contribute to the plant's defense mechanisms or exhibit significant pharmacological effects.

This compound Derivatives in Medicinal Plants

A notable example of a naturally occurring this compound derivative is para-pentyl this compound , which has been isolated from the fresh fruits of the African medicinal plant Mondia whitei (Hook.F.) Skeels.[1][2] This plant is traditionally used for managing various ailments, and the presence of this compound may contribute to its central nervous system effects.[1]

The genus Populus (poplars) is another significant source of related compounds. While not strictly this compound derivatives, complex phenolic glycosides such as salicortin and tremulacin are abundant.[3] Research suggests that benzyl (B1604629) benzoate and salicyl benzoate act as key intermediates in the biosynthesis of these defensive compounds.[4]

This compound Derivatives from Marine Fungi

The marine environment is a rich source of novel bioactive compounds. A marine-derived fungus, Engyodontium album, isolated from deep-sea sediment, has been found to produce new benzoate derivatives.[5] These include ethyl 3,5-dimethoxy-2-propionylbenzoate and ethyl 3,5-dihydroxy-2-propionylbenzoate .[5] The discovery of these compounds highlights the potential of marine microorganisms as a source for novel chemical scaffolds.

Quantitative Data on Naturally Occurring this compound Derivatives

The yield of this compound derivatives from natural sources can vary significantly depending on the species, environmental conditions, and the extraction and isolation methods employed. The following table summarizes the available quantitative data for representative compounds.

Compound NameNatural SourcePlant/Fungal PartYield (% w/w)Reference(s)
para-pentyl this compoundMondia whiteiFresh Fruits0.00033%[6]
SalicortinPopulus trichocarpa × deltoidesLeaves0.3%[3]
TremulacinPopulus trichocarpa × deltoidesLeaves0.2%[3]
HCH-SalicortinPopulus trichocarpa × deltoidesLeaves0.1%[3]

Experimental Protocols for Isolation and Purification

The isolation of this compound derivatives from natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed methodologies for key isolation procedures.

Isolation of para-pentyl this compound from Mondia whitei

This protocol is based on the methodology described for the isolation of para-pentyl this compound from the fresh fruits of Mondia whitei.[1]

1. Extraction:

  • Chop fresh fruits of Mondia whitei into small pieces.

  • Macerate the chopped fruit material with absolute ethanol (B145695) at room temperature.

  • Concentrate the crude ethanolic extract in vacuo to obtain a concentrated extract. The reported yield of the crude extract is approximately 2.4% w/w of the fresh fruit.[1]

2. Fractionation:

  • Dissolve the crude extract in water.

  • Add acetone (B3395972) to the aqueous solution to precipitate water-soluble materials.

  • Collect the acetone-soluble portion and concentrate it in vacuo to yield the acetone-soluble fraction.

3. Chromatographic Purification:

  • The crude extract or the acetone-soluble fraction is then subjected to various chromatographic techniques for the isolation of the pure compound. This typically involves column chromatography over silica (B1680970) gel, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation of Benzoate Derivatives from the Marine Fungus Engyodontium album

This protocol is based on the isolation of ethyl 3,5-dimethoxy-2-propionylbenzoate and ethyl 3,5-dihydroxy-2-propionylbenzoate from the fermentation broth of Engyodontium album.[5]

1. Fermentation and Extraction:

  • Culture the marine-derived fungus Engyodontium album in a suitable liquid medium.

  • After the fermentation period, separate the mycelia from the broth by filtration.

  • Extract the fermentation broth with an organic solvent such as ethyl acetate (B1210297).

  • Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.

2. Isolation and Purification:

  • Subject the crude extract to column chromatography on silica gel using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

  • Further purify the fractions containing the target compounds using preparative HPLC with a suitable column (e.g., C18) and solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure benzoate derivatives.

  • Elucidate the structures of the isolated compounds using spectroscopic techniques such as NMR (1H, 13C, COSY, HMQC, HMBC), IR, and high-resolution electrospray ionization mass spectrometry (HRESIMS).[5]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives in plants originates from the phenylpropanoid pathway. In Petunia hybrida, it has been shown that benzyl benzoate is an intermediate in the synthesis of benzoic acid.[4][7] The formation of benzyl benzoate is catalyzed by the enzyme benzoyl-CoA:benzyl alcohol/phenylethanol benzoyltransferase (BPBT), which facilitates the esterification of benzoyl-CoA with benzyl alcohol.[8] This suggests a general pathway for the formation of this compound esters in plants involving the enzymatic condensation of an activated benzoic acid derivative with a phenol (B47542) or alcohol.

Biosynthesis_of_Benzyl_Benzoate Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Phenylpropanoid Pathway Benzoyl_CoA Benzoyl-CoA Cinnamic_Acid->Benzoyl_CoA β-oxidative pathway Benzyl_Alcohol Benzyl Alcohol Cinnamic_Acid->Benzyl_Alcohol Non-β-oxidative pathway Benzyl_Benzoate Benzyl Benzoate Benzoyl_CoA->Benzyl_Benzoate BPBT (Benzoyltransferase) Benzyl_Alcohol->Benzyl_Benzoate BPBT (Benzoyltransferase) Benzoic_Acid Benzoic Acid Benzyl_Benzoate->Benzoic_Acid Hydrolysis

Caption: Proposed biosynthetic pathway of benzyl benzoate in Petunia.

Signaling Pathways Modulated by this compound Derivatives

para-pentyl this compound isolated from Mondia whitei has been shown to exhibit significant central nervous system depressant effects.[1] Computational analysis suggests that this compound binds to the gamma-aminobutyric acid A (GABA-A) receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl-) into the neuron.[9][10] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on the central nervous system.[11] The binding of para-pentyl this compound to the GABA-A receptor is thought to enhance this inhibitory effect, leading to its observed anxiolytic and sedative activities.

GABA_A_Receptor_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to receptor pPPB para-pentyl this compound pPPB->GABA_A_Receptor Allosteric modulation Cl_influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_influx Opens channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing (CNS Depression) Hyperpolarization->Inhibition Results in

Caption: Modulation of GABA-A receptor signaling by para-pentyl this compound.

One of the phenylacetate (B1230308) derivatives isolated from the marine fungus Engyodontium album exhibited inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus.[5] While the precise signaling pathway disrupted by this compound is yet to be fully elucidated, many antibacterial agents exert their effects by targeting essential cellular processes in bacteria. A possible workflow for investigating the antibacterial mechanism of action is outlined below.

Antibacterial_Mechanism_Workflow Compound Bioactive this compound Derivative Target_Identification Target Identification Compound->Target_Identification Cell_Wall Cell Wall Synthesis Target_Identification->Cell_Wall Protein_Synthesis Protein Synthesis Target_Identification->Protein_Synthesis DNA_Replication DNA Replication/Repair Target_Identification->DNA_Replication Pathway_Analysis Signaling Pathway Analysis Cell_Wall->Pathway_Analysis Protein_Synthesis->Pathway_Analysis DNA_Replication->Pathway_Analysis Bacterial_Death Bacterial Cell Death Pathway_Analysis->Bacterial_Death

Caption: Workflow for elucidating the antibacterial mechanism of action.

This guide serves as a foundational resource for researchers and professionals in drug development, providing a comprehensive overview of the current knowledge on naturally occurring this compound derivatives. Further research into the vast diversity of natural sources is likely to uncover more of these promising bioactive compounds.

References

A Comprehensive Technical Guide to the Physical Properties of Phenyl Benzoate as a Function of Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical properties of phenyl benzoate (B1203000), with a specific focus on their temperature dependence. Phenyl benzoate, a simple aromatic ester, serves as a valuable model compound in various research and industrial applications, including organic synthesis and materials science. Understanding its physical characteristics at different temperatures is crucial for process optimization, formulation development, and theoretical modeling. This document compiles and presents key physical property data, outlines detailed experimental protocols for their determination, and provides logical workflows for these experimental procedures.

Introduction

This compound (C₁₃H₁₀O₂) is a benzoate ester formed from the condensation of phenol (B47542) and benzoic acid.[1] It presents as a white crystalline solid with a geranium-like odor at room temperature.[2][3] Its utility spans various fields, necessitating a thorough understanding of its physical behavior under diverse thermal conditions. This guide aims to provide a centralized resource for researchers and professionals working with this compound, summarizing its key physical properties and the methodologies for their measurement.

General Physical Properties

A summary of the fundamental physical properties of this compound at standard conditions is presented in Table 1. These values represent the baseline for understanding the material's behavior.

Table 1: General Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O₂[3]
Molecular Weight 198.22 g/mol [2][3]
Appearance White crystalline powder/Monoclinic prisms[2][4]
Odor Geranium-like[2][3]
Melting Point 68-70 °C[4]
Boiling Point 298-299 °C (at 1 atm)[4]
Density 1.235 g/cm³ at 31 °C[5]

Temperature-Dependent Physical Properties

The physical properties of this compound exhibit significant changes with varying temperature. This section details these variations, providing available data and noting where comprehensive datasets can be found.

Density
Viscosity

The viscosity of molten this compound decreases as temperature increases. Quantitative data on the viscosity of liquid this compound as a function of temperature is available from the NIST/TRC Web Thermo Tables, covering a range from 340 K to 800 K.[6]

Solubility

The solubility of this compound is highly dependent on both the solvent and the temperature. Generally, its solubility in organic solvents increases with temperature.

  • Water: Insoluble.[4][7]

  • Ethanol (B145695): Freely soluble in hot ethanol and slightly soluble in cold ethanol.[2][7]

  • Diethyl Ether: Slightly soluble.[7]

  • Chloroform: Soluble.[1][4]

Quantitative solubility data at various temperatures is not widely published. However, the general trend of increased solubility with temperature in suitable organic solvents is a well-established principle.

Vapor Pressure

The vapor pressure of this compound increases with temperature, as is characteristic of all compounds. While specific Antoine equation constants for this compound are not readily found in the searched literature, its vapor pressure is noted to be low under standard conditions.[8] The Clausius-Clapeyron relation can be used to describe the relationship between vapor pressure and temperature.

Refractive Index

The refractive index of liquid this compound is expected to decrease with increasing temperature. An estimated refractive index is 1.5954, though the temperature for this measurement is not specified.[4]

Crystal Structure

This compound crystallizes in a monoclinic system.[2] The crystal structure has been determined from microdensitometer-measured intensities, with all bond lengths and angles reported as normal.[4]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound as a function of temperature.

Melting Point Determination

The melting point can be determined using a capillary method with a melting point apparatus or a Thiele tube.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube setup

  • Thermometer

  • Mortar and pestle

Procedure:

  • Grind a small amount of this compound into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer in a Thiele tube.

  • Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.

  • Observe the sample and record the approximate melting temperature.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point range is T₁ - T₂.

Logical Workflow for Melting Point Determination

MeltingPointWorkflow start Start prep_sample Prepare Sample: Grind and pack into capillary tube start->prep_sample prelim_heat Preliminary Heating: Heat rapidly to find approximate melting point prep_sample->prelim_heat cool_down Cool Apparatus prelim_heat->cool_down accurate_heat Accurate Heating: Heat slowly (1-2 °C/min) near approximate melting point cool_down->accurate_heat observe_melt Observe Melting: Record T1 (first liquid) and T2 (all liquid) accurate_heat->observe_melt end End observe_melt->end

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination by Distillation

The boiling point of this compound can be determined using a simple distillation apparatus.

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Materials:

  • This compound sample

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Place a suitable amount of this compound and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask leading to the condenser.

  • Begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The boiling point is the stable temperature at which the vapor is condensing on the thermometer bulb and dripping into the condenser.

  • Record the temperature and the atmospheric pressure.

Logical Workflow for Boiling Point Determination

BoilingPointWorkflow start Start setup_apparatus Assemble Distillation Apparatus start->setup_apparatus add_sample Add this compound and Boiling Chips to Flask setup_apparatus->add_sample heat_sample Heat the Flask Gently add_sample->heat_sample observe_boiling Observe Boiling and Vapor Condensation on Thermometer heat_sample->observe_boiling record_temp Record Stable Temperature and Atmospheric Pressure observe_boiling->record_temp end End record_temp->end

Caption: Workflow for determining the boiling point of a liquid by distillation.

Solubility Determination at Different Temperatures

The solubility of this compound in a given solvent at different temperatures can be determined by preparing saturated solutions.

Objective: To quantify the solubility of this compound in a specific solvent at various temperatures.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol)

  • Test tubes or small flasks with stoppers

  • Water bath with temperature control

  • Thermometer

  • Analytical balance

  • Filtration apparatus (e.g., syringe with a filter)

  • Evaporating dish

Procedure:

  • Label a series of test tubes for each desired temperature.

  • Add a measured volume of the solvent to each test tube.

  • Add an excess amount of this compound to each test tube to ensure a saturated solution can be formed.

  • Place the test tubes in a water bath set to the desired temperature and allow them to equilibrate with occasional stirring for an extended period to ensure saturation.

  • Once equilibrium is reached, carefully withdraw a known volume of the supernatant liquid using a pre-heated syringe with a filter to avoid crystallization upon cooling.

  • Transfer the filtered solution to a pre-weighed evaporating dish.

  • Evaporate the solvent completely.

  • Weigh the evaporating dish with the remaining solid this compound.

  • Calculate the mass of dissolved this compound and determine the solubility in g/100 mL or other appropriate units.

  • Repeat for each desired temperature.

Logical Workflow for Solubility Determination

SolubilityWorkflow start Start prepare_solutions Prepare Supersaturated Solutions in Test Tubes start->prepare_solutions equilibrate Equilibrate at Desired Temperature in Water Bath prepare_solutions->equilibrate sample_supernatant Withdraw and Filter a Known Volume of Supernatant equilibrate->sample_supernatant evaporate_solvent Evaporate Solvent from the Sample sample_supernatant->evaporate_solvent weigh_solute Weigh the Remaining Solute evaporate_solvent->weigh_solute calculate_solubility Calculate Solubility weigh_solute->calculate_solubility repeat_temp Repeat for Different Temperatures calculate_solubility->repeat_temp repeat_temp->prepare_solutions Next Temperature end End repeat_temp->end All Temperatures Done

References

Toxicological profile and safety data for phenyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Toxicological Profile of Phenyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl benzoate (CAS No. 93-99-2) is a benzoate ester formed from the condensation of phenol (B47542) and benzoic acid.[1][2] It presents as a white crystalline powder with a chemical formula of C₁₃H₁₀O₂.[2][3] While it has been used as a preservative in cosmetic products, its use as a fragrance ingredient is prohibited by the International Fragrance Association (IFRA) due to insufficient safety data.[1][4] This technical guide provides an in-depth summary of the available toxicological data for this compound, focusing on its safety profile, metabolic fate, and mechanisms of toxicity. The information is intended to support researchers and professionals in drug development and chemical safety assessment.

Toxicokinetics and Metabolism

Upon oral ingestion, this compound is expected to be rapidly absorbed and subsequently hydrolyzed. This breakdown occurs either under the acidic conditions of the stomach or through the action of esterase enzymes present throughout the body.[5] The primary metabolites are benzoic acid and phenol, both of which have well-documented toxicokinetic profiles.[5]

  • Benzoic Acid: This metabolite is conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.[5]

  • Phenol: Phenol is metabolized via sulfonation and glycine conjugation before being excreted in the urine.[5]

The systemic toxicity of this compound is largely driven by the formation of these metabolites, particularly phenol.[5]

Metabolic Pathway of this compound PB This compound Metabolites Phenol + Benzoic Acid PB->Metabolites Hydrolysis (Acid / Esterases) Phenol_Met Sulfonation & Glycine Conjugation Metabolites->Phenol_Met Phenol Pathway BA_Met Glycine Conjugation (forms Hippuric Acid) Metabolites->BA_Met Benzoic Acid Pathway Excretion Urinary Excretion Phenol_Met->Excretion BA_Met->Excretion

Caption: Metabolic pathway of this compound via hydrolysis.

Toxicological Data Summary

The toxicological profile of this compound has not been exhaustively investigated for all endpoints. Much of the assessment relies on data from its metabolites and structurally similar compounds.[5]

Acute Toxicity

This compound exhibits moderate acute toxicity if swallowed.[5] Data on dermal and inhalation routes are limited, but toxicity is not expected to be high based on the properties of its metabolites.[5]

Table 1: Acute Toxicity of this compound

Route Species Endpoint Value Reference(s)
Oral Mouse LD50 1225 mg/kg bw [3][5][6][7][8][9]
Dermal - - No data available [5]

| Inhalation | - | - | No data available |[5] |

Local Effects: Irritation and Sensitization

This compound is classified as a skin irritant and may cause eye irritation.[7][10][11][12] Its most significant local effect is skin sensitization.

  • Skin Irritation: Causes skin irritation.[6][12] This is supported by multiple safety data sheets and hazard classifications.[7][11]

  • Eye Irritation: May cause eye irritation upon contact.[3][10]

  • Skin Sensitization: this compound is a well-documented weak to moderate skin sensitizer (B1316253).[5] It has produced positive results in multiple mouse Local Lymph Node Assays (LLNA).[5] Due to its known sensitizing potential, it is recommended as a weak sensitizer reference standard for the OECD Test Guideline 429 (LLNA).[5]

Table 2: this compound Skin Sensitization Data from Local Lymph Node Assays (LLNA)

Study Vehicle Concentrations Tested (w/v) Stimulation Indexes (SI) EC3 Value* (%) Reference(s)
Acetone/Olive Oil (4:1) 1%, 2.5%, 5%, 10%, 25% 2.0, 6.4, 9.3, 8.7, 11.1 1.2 [5]
Acetone/Olive Oil (4:1) 5%, 10%, 25% 2.3, 2.1, 3.5 20.0 [5]

EC3 Value: The estimated concentration required to produce a three-fold increase in lymphocyte proliferation compared to controls.

Experimental Protocol: Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance. The assay quantifies lymphocyte proliferation in the auricular lymph nodes draining the site of chemical application (the mouse ear).

  • Dosing: The test substance is applied topically to the dorsal surface of the mouse's ears daily for three consecutive days.

  • Proliferation Measurement: Approximately 48 hours after the final application, a solution of ³H-methyl thymidine (B127349) or an alternative label is injected intravenously. This label is incorporated into the DNA of dividing lymphocytes.

  • Sample Collection: Five hours after the label injection, the mice are euthanized, and the auricular lymph nodes are excised.

  • Cell Preparation: A single-cell suspension of lymph node cells is prepared.

  • Quantification: The amount of incorporated label is measured (e.g., by scintillation counting), which is indicative of the level of cell proliferation.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is then interpolated from the dose-response curve.[5]

LLNA Experimental Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Ex-Vivo Phase cluster_analysis_phase Data Analysis A Day 1-3: Topical Application of This compound on Mouse Ear B Day 5: IV Injection of Radiolabel (e.g., ³H-Thymidine) A->B C Day 5: Euthanasia and Auricular Lymph Node Excision B->C D Prepare Single-Cell Suspension from Lymph Nodes C->D E Measure Radiolabel Incorporation (Scintillation Counting) D->E F Calculate Stimulation Index (SI) E->F G Determine EC3 Value from Dose-Response Curve F->G H Final Classification (Sensitizer if SI ≥ 3) G->H

Caption: Standard experimental workflow for the LLNA (OECD TG 429).

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Direct experimental data for this compound in these critical endpoints is largely unavailable. The current assessments are based on a weight-of-evidence approach using data from its metabolites and structural analogs.

  • Genotoxicity: No direct mutagenicity data is available for this compound.[5] However, its metabolites, benzoic acid and phenol, along with structurally similar compounds like benzyl (B1604629) benzoate, are not considered mutagenic.[5] While some QSAR models predicted positive results, these were deemed unreliable as the chemical structure was outside the models' applicability domain.[5]

  • Carcinogenicity: No carcinogenicity studies have been conducted on this compound.[5] It is not expected to be carcinogenic, based on the lack of carcinogenic activity observed for its metabolites and related benzoate esters.[5] The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[6][7]

  • Reproductive and Developmental Toxicity: Data for this compound is not available.[5] Based on information from its metabolites and analogues, it is not expected to cause reproductive or developmental toxicity.[5] It is noted that phenol has shown developmental effects, but these were considered secondary to maternal toxicity.[5]

Mechanism of Action and Signaling Pathways

Beyond the toxicity induced by its metabolites, this compound has been identified as a chloride transport blocker. It inhibits the accumulation of chloride-dependent glutamate (B1630785) into vesicles.[1] This mechanism could be relevant to potential neurotoxic effects, although such effects have not been characterized.

Additionally, some derivatives of this compound have been investigated for anticancer properties, with one compound found to induce significant cell accumulation in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis.[13]

Chloride Channel Blockade Mechanism PB This compound Block Blockade PB->Block Channel Vesicular Chloride Channel Cl_Influx Chloride (Cl⁻) Influx Channel->Cl_Influx mediates Block->Channel Inhibition Inhibition Glu_Accum Glutamate (Glu) Accumulation Cl_Influx->Glu_Accum required for Inhibition->Glu_Accum

Caption: Proposed mechanism of this compound as a chloride channel blocker.

Summary and Hazard Classification

This compound has a well-defined acute oral toxicity and is a known skin irritant and sensitizer. For other endpoints, data is limited, and assessments rely on read-across from metabolites and analogues.

Table 3: Summary of Toxicological Profile for this compound

Toxicological Endpoint Result/Finding GHS Classification
Acute Oral Toxicity LD50 = 1225 mg/kg (Mouse) Harmful if swallowed (Category 4)[7][8][11]
Acute Dermal Toxicity No data; not expected to be acutely toxic Not Classified
Acute Inhalation Toxicity No data; not expected to be acutely toxic Not Classified
Skin Corrosion/Irritation Irritating to skin Skin Irritation (Category 2)[7][11][12]
Eye Damage/Irritation May cause irritation Not formally classified, but considered an irritant[10]
Skin Sensitization Weak to moderate sensitizer (positive in LLNA) May cause an allergic skin reaction (Category 1)[4][12]
Genotoxicity No data; not expected to be mutagenic Not Classified
Carcinogenicity No data; not expected to be carcinogenic Not Classified
Reproductive Toxicity No data; not expected to be a reproductive toxicant Not Classified

| Specific Target Organ Toxicity | No data available | Not Classified |

References

Methodological & Application

Application Note: High-Yield Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Schotten-Baumann reaction is a robust and widely used method for the synthesis of esters and amides.[1] This application note provides a detailed protocol for the high-yield synthesis of phenyl benzoate (B1203000) from phenol (B47542) and benzoyl chloride, utilizing aqueous sodium hydroxide (B78521) as a base catalyst.[2][3] The reaction proceeds through the formation of a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester.[4] This method is valued for its efficiency, use of inexpensive reagents, and straightforward product isolation.[5] The biphasic reaction conditions, typically involving water and an organic solvent, allow for the base to neutralize the hydrochloric acid byproduct, driving the reaction to completion while the product remains in the organic phase.[6]

Reaction Principle

The synthesis of phenyl benzoate via the Schotten-Baumann reaction involves the benzoylation of phenol.[7] The reaction is facilitated by a base, such as sodium hydroxide, which deprotonates the phenol to form the sodium phenoxide salt.[4] This phenoxide ion is a potent nucleophile that readily attacks the benzoyl chloride. The chloride ion is subsequently displaced, resulting in the formation of this compound and sodium chloride.[4] The overall reaction is as follows:

C₆H₅OH + C₆H₅COCl + NaOH → C₆H₅COOC₆H₅ + NaCl + H₂O

Summary of Experimental Conditions

The following table summarizes various reported experimental conditions for the synthesis of this compound. While specific yields are often dependent on precise experimental execution, these parameters provide a reliable starting point for achieving high yields.

ParameterProtocol 1Protocol 2Protocol 3Protocol 4
Phenol 1.0 g[4][7]0.5 g[8]1.07 g (1 mL)[9]2.0 g[10]
Benzoyl Chloride 2.0 mL[4][7]2.0 mL[8]2.42 g (2 mL)[9]4.0 cm³[10]
NaOH Solution 15 mL of 10% w/v[4][7]10 mL of 5%[8]15 mL of 10%[9]30 cm³ of 2.0 M[10]
Reaction Time 30 minutes[4][7]15 minutes[8]10-15 minutes[9]15 minutes[10]
Purification Recrystallization (Ethanol)[4]Recrystallization (Ethanol)[8]Recrystallization (Ethanol)[9]Recrystallization (Methylated Spirits)[10]
Reported Yield Not specifiedNot specifiedNot specifiedNot specified

Detailed Experimental Protocol

This protocol synthesizes common methodologies to provide a comprehensive procedure for the synthesis of this compound.[4][8][9]

4.1 Materials and Equipment:

  • Chemicals: Phenol, Benzoyl Chloride, Sodium Hydroxide (NaOH), Ethanol (B145695), Distilled Water.[9]

  • Glassware: 100 mL or 250 mL Conical flask (Erlenmeyer flask) with a secure stopper, Beakers, Measuring cylinder, Büchner funnel, and suction flask.[9][10]

  • Equipment: Analytical balance, Magnetic stirrer (optional), Ice bath, Filtration apparatus (vacuum source), Melting point apparatus.[9]

4.2 Procedure:

  • Preparation of Sodium Phenoxide: In a 250 cm³ conical flask, dissolve 2.0 g of phenol in 30 cm³ of 10% (w/v) sodium hydroxide solution.[10] Stopper the flask and swirl until the phenol is completely dissolved. An ice bath can be used for cooling if the dissolution is exothermic.

  • Addition of Benzoyl Chloride: Working in a fume hood, carefully add 4.0 cm³ of benzoyl chloride to the sodium phenoxide solution in small portions.[8][10]

  • Reaction: Securely stopper the flask and shake it vigorously for approximately 15-20 minutes.[8][10] The solid product, this compound, will begin to precipitate. The reaction is complete when the characteristic pungent smell of benzoyl chloride is no longer detectable.[7]

  • Product Isolation: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.[7][10] Break up any lumps on the filter paper with a spatula to ensure efficient washing.

  • Washing: Wash the solid product thoroughly with cold distilled water to remove any unreacted starting materials and sodium hydroxide.[8]

  • Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimum amount of hot ethanol.[8][9] Dissolve the solid in hot ethanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely. Determine the final weight to calculate the percentage yield and characterize the product by measuring its melting point (Expected: 68-70°C).[3]

4.3 Safety Precautions:

  • Phenol: Toxic and can cause severe chemical burns. Handle with appropriate gloves and eye protection.[8]

  • Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). This reagent must be handled with care in a well-ventilated fume hood.[8][9]

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

Experimental Workflow and Logic

The following diagrams illustrate the key relationships and the step-by-step workflow of the synthesis process.

Schotten_Baumann_Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_product Product Formation Phenol Phenol Phenoxide Sodium Phenoxide Solution Phenol->Phenoxide NaOH 10% NaOH (aq) NaOH->Phenoxide BenzoylChloride Benzoyl Chloride Reaction Nucleophilic Acyl Substitution BenzoylChloride->Reaction Electrophile Phenoxide->Reaction Nucleophile Product This compound (Ester) Reaction->Product Byproduct NaCl Reaction->Byproduct

Caption: Reaction mechanism overview for this compound synthesis.

Synthesis_Workflow A 1. Dissolve Phenol in 10% NaOH Solution B 2. Add Benzoyl Chloride (in fume hood) A->B C 3. Shake Vigorously (15-20 min) B->C D 4. Isolate Crude Product (Vacuum Filtration) C->D E 5. Wash Solid with Cold Water D->E F 6. Recrystallize from Hot Ethanol E->F G 7. Dry and Characterize (Yield, M.P.) F->G

Caption: Step-by-step experimental workflow for synthesis.

References

Protocol for the purification of phenyl benzoate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Purity Phenyl Benzoate (B1203000) via Recrystallization

Introduction

Phenyl benzoate is a benzoate ester commonly used as a fragrance ingredient, a component in pharmaceutical formulations, and in organic synthesis.[1][2] For these applications, a high degree of purity is often essential. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the surrounding solution (mother liquor). This document provides a detailed protocol for the purification of this compound using the recrystallization technique.

Core Principles of Recrystallization

The effectiveness of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should:

  • Completely dissolve the solute (this compound) at its boiling point.

  • Dissolve the solute minimally or not at all at low temperatures (e.g., in an ice bath).

  • Dissolve impurities readily at all temperatures or not at all.

  • Not react chemically with the solute.

  • Be volatile enough to be easily removed from the purified crystals.

Based on solubility data, ethanol (B145695) is an excellent solvent for the recrystallization of this compound as it is freely soluble in hot ethanol but only slightly soluble in cold ethanol.[1][3][4]

Physicochemical Data and Solvent Properties

All quantitative data for this compound and suitable solvents are summarized for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number93-99-2[3][5]
Molecular FormulaC₁₃H₁₀O₂[2][5]
Molecular Weight198.22 g/mol [3][5]
AppearanceWhite, fine crystalline powder; monoclinic prisms[1][3][5]
OdorGeranium-like[1][3][5]
Melting Point68-71 °C[1][2][5][6][7]
Boiling Point298-314 °C[1][2][3][5][7]

Table 2: Solubility Profile of this compound

SolventSolubility (Cold)Solubility (Hot)Notes
EthanolSlightly Soluble[1][3]Freely Soluble[1][2][3][4][5]Recommended solvent for recrystallization.[8][9][10]
Diethyl EtherSlightly Soluble[3][4]Soluble[1][2][6]High volatility and flammability pose risks.
ChloroformSoluble[1][2][6]SolubleGenerally less ideal for recrystallization due to high solubility at low temperatures.
WaterInsoluble[1][2][3][4][6]InsolubleUseful for washing the crude product to remove water-soluble impurities.
Petroleum Ether--Has been used for recrystallization.[6]

Experimental Protocol

This protocol details the step-by-step procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (two, appropriately sized)

  • Graduated cylinder

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Ice bath

  • Spatula

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle this compound in a well-ventilated area. Avoid breathing dust.[1]

  • Ethanol is flammable. Ensure no open flames are present. Perform heating on a steam bath or a spark-proof hot plate.

  • If handling benzoyl chloride as a precursor, be aware that it is a lachrymator and should be used in a fume hood.[9] Phenol is toxic and can cause severe burns.[9]

Procedure:

  • Dissolution:

    • Place the crude this compound solid into an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Add hot ethanol in small portions until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat source.

    • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the flask.

    • Reheat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional, but required if charcoal was used):

    • This step removes insoluble impurities and activated charcoal.

    • Preheat a second Erlenmeyer flask (the receiving flask) and a stemless funnel on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, warm receiving flask. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the mouth of the flask containing the hot filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a suction filtration apparatus using a Büchner funnel and a filter flask.

    • Wet the filter paper in the Büchner funnel with a small amount of ice-cold ethanol.

    • Turn on the vacuum and pour the cold crystalline mixture into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask. The filtrate (mother liquor) can be used to rinse the flask.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small portion of ice-cold ethanol to rinse away any adhering mother liquor containing impurities. Use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum running for several minutes to pull air through and help dry them.

    • Transfer the purified crystals to a pre-weighed watch glass, spread them out, and allow them to air dry completely. The crystals can also be dried in a warm oven at a temperature well below the melting point (e.g., ~40-50 °C).[8]

  • Characterization:

    • Weigh the final, dried product to calculate the percent yield.

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value (68-71 °C) is an indicator of high purity.

Workflow Visualization

The following diagram illustrates the logical steps of the recrystallization protocol.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolution: Add minimum hot ethanol start->dissolve check_color Is solution colored? dissolve->check_color decolorize 2. Decolorization: Add activated charcoal and boil check_color->decolorize Yes crystallize 4. Crystallization: Cool slowly, then place in ice bath check_color->crystallize No hot_filter 3. Hot Filtration: Remove insoluble impurities decolorize->hot_filter hot_filter->crystallize isolate 5. Isolation: Suction filtration crystallize->isolate wash 6. Washing: Rinse with ice-cold ethanol isolate->wash impurities_out Impurities in Mother Liquor isolate->impurities_out dry 7. Drying: Air dry or use oven wash->dry end End: Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Fries Rearrangement of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a versatile and powerful named reaction in organic chemistry that facilitates the transformation of phenolic esters into hydroxy aryl ketones through the action of a Lewis acid catalyst.[1] This rearrangement proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1] The regioselectivity of the reaction is tunable by modifying experimental conditions such as temperature and solvent polarity.[1][2]

Phenyl benzoate (B1203000) serves as a common substrate in the Fries rearrangement, yielding 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone (B119663). These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and are of significant interest to the pharmaceutical industry.[1] Hydroxybenzophenone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[3] Notably, they are key precursors in the synthesis of nonsteroidal antiestrogen (B12405530) drugs like Tamoxifen and Raloxifene.[3] This document provides detailed application notes, experimental protocols, and quantitative data for the Fries rearrangement of phenyl benzoate.

Reaction Mechanism and Selectivity

The generally accepted mechanism for the Fries rearrangement involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phenyl ester. This coordination polarizes the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate.[4] This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution reaction to form the ortho and para substituted hydroxybenzophenones.[5]

The selectivity between the ortho and para products is a critical aspect of the Fries rearrangement and is primarily influenced by two factors:

  • Temperature: Lower reaction temperatures (typically below 60°C) generally favor the formation of the para isomer, which is the kinetically controlled product.[5] Conversely, higher temperatures (often above 160°C) tend to yield the ortho isomer as the major product, which is the thermodynamically more stable isomer due to the formation of a chelate between the Lewis acid and the proximate hydroxyl and carbonyl groups.[5]

  • Solvent Polarity: The polarity of the solvent also plays a significant role. Non-polar solvents tend to favor the formation of the ortho product, whereas an increase in solvent polarity generally leads to a higher proportion of the para product.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the Fries rearrangement of this compound, highlighting the influence of different reaction conditions on product distribution and yield.

Table 1: Effect of Reaction Conditions on the Fries Rearrangement of this compound

CatalystSolventTemperature (°C)Timeortho:para RatioTotal Yield (%)Reference
AlCl₃Nitromethane (B149229)-10 to Room Temp.3 hPredominantly para80-92[6]
AlCl₃Aluminum chloride : 1-ethyl-3-methylimidazolium (B1214524) chloride (molten salt)752-3 days1:3Good[2]
AlBr₃ChlorobenzeneNot SpecifiedNot SpecifiedVaries with [AlBr₄]⁻Not Specified[7]

Experimental Protocols

Below are detailed methodologies for the Fries rearrangement of this compound under conditions that selectively favor the formation of the para-isomer, 4-hydroxybenzophenone.

Protocol 1: Regioselective para-Rearrangement of this compound in Nitromethane

This protocol is adapted from a low-temperature variant of the Fries rearrangement that favors the synthesis of 4-hydroxybenzophenone.[8]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Crushed ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-salt bath)

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.5 g, 2.52 mmol) in nitromethane (8 mL).

  • Cool the solution to -10 °C using an appropriate cooling bath.

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL). Caution: The dissolution of AlCl₃ in nitromethane can be exothermic. Prepare this solution with cooling and handle anhydrous AlCl₃ in a moisture-free environment.

  • Add the aluminum chloride solution dropwise to the stirred this compound solution over a period of 15 minutes, ensuring the temperature is maintained at -10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring the reaction mixture at room temperature for 3 hours. An orange-colored solution is typically observed.[8]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and water to quench the reaction and hydrolyze the aluminum complexes. Caution: This quenching process is highly exothermic and may release HCl gas. Perform this step in a well-ventilated fume hood.

  • A precipitate of the product will form. Allow the mixture to stand for an extended period (e.g., up to 3 days) to ensure complete precipitation.[6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold distilled water (3 x 3 mL).

  • Dry the product to obtain 4-hydroxybenzophenone. The reported yield for this regioselective para-rearrangement is in the range of 80-92%.[6]

Product Characterization:

The identity and purity of the synthesized 4-hydroxybenzophenone can be confirmed by standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Mandatory Visualizations

Fries Rearrangement Mechanism

Fries_Rearrangement_Mechanism cluster_step1 Step 1: Lewis Acid Coordination cluster_step2 Step 2: Formation of Acylium Ion cluster_step3 Step 3: Electrophilic Aromatic Substitution cluster_step4 Step 4: Rearomatization and Workup phenyl_benzoate This compound complex1 Coordinated Complex phenyl_benzoate->complex1 + AlCl₃ lewis_acid AlCl₃ complex1_step2 Coordinated Complex acylium_ion Acylium Ion Intermediate complex1_step2->acylium_ion Rearrangement phenoxide_complex Aluminum Phenoxide complex1_step2->phenoxide_complex acylium_ion_step3 Acylium Ion phenoxide_complex_step3 Aluminum Phenoxide sigma_complex_ortho Ortho Sigma Complex acylium_ion_step3->sigma_complex_ortho ortho-attack sigma_complex_para Para Sigma Complex acylium_ion_step3->sigma_complex_para para-attack phenoxide_complex_step3->sigma_complex_ortho ortho-attack phenoxide_complex_step3->sigma_complex_para para-attack sigma_complex_ortho_step4 Ortho Sigma Complex sigma_complex_para_step4 Para Sigma Complex ortho_product_complex Ortho Product Complex sigma_complex_ortho_step4->ortho_product_complex -H⁺ para_product_complex Para Product Complex sigma_complex_para_step4->para_product_complex -H⁺ ortho_product 2-Hydroxybenzophenone ortho_product_complex->ortho_product Aqueous Workup para_product 4-Hydroxybenzophenone para_product_complex->para_product Aqueous Workup Experimental_Workflow start Start dissolve Dissolve this compound in Nitromethane start->dissolve cool Cool Solution to -10°C dissolve->cool add_catalyst Add AlCl₃ Solution Dropwise at -10°C cool->add_catalyst prepare_catalyst Prepare AlCl₃ Solution in Nitromethane prepare_catalyst->add_catalyst warm Warm to Room Temperature add_catalyst->warm stir Stir for 3 Hours at Room Temperature warm->stir quench Quench Reaction in Ice/Water stir->quench precipitate Allow Product to Precipitate quench->precipitate filter_wash Filter and Wash the Solid Product precipitate->filter_wash dry Dry the Final Product filter_wash->dry end End dry->end

References

Phenyl benzoate as a protecting group for phenols in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Phenyl Benzoate (B1203000) as a Protecting Group for Phenols

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving chemoselectivity. For phenolic hydroxyl groups, which are acidic and nucleophilic, protection is often necessary to prevent unwanted side reactions. The benzoyl group (Bz) is a robust and widely used protecting group for phenols, typically introduced by forming a phenyl benzoate ester. This ester is stable under a variety of reaction conditions, yet can be cleaved when desired.

The formation of this compound from a phenol (B47542) is commonly achieved through the Schotten-Baumann reaction, which involves treating the phenol with benzoyl chloride in the presence of an aqueous base.[1][2][3] The base, typically sodium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of benzoyl chloride.[1][4] The resulting this compound is significantly less reactive than the parent phenol, effectively masking its hydroxyl functionality. Deprotection is generally accomplished by hydrolysis under basic or acidic conditions to regenerate the phenol.[5][6][7]

Key Advantages of the Benzoyl Protecting Group:

  • Stability: Benzoyl esters are stable to a wide range of reagents and reaction conditions, including many acidic and oxidative environments where other protecting groups might fail.

  • Ease of Formation: The protection reaction is typically high-yielding and proceeds under mild conditions.[4]

  • Crystallinity: Benzoyl derivatives are often crystalline solids with sharp melting points, which can facilitate purification and characterization.[4]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical pathways for the protection and deprotection of phenols using a benzoyl group, as well as a typical experimental workflow in a multi-step synthesis.

Protection_Pathway Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base Base NaOH Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic Attack BzCl Benzoyl Chloride (Ph-COCl) BzCl->Intermediate Product This compound (Ar-OBz) Intermediate->Product - Cl⁻ Deprotection_Pathway PhenylBenzoate This compound (Ar-OBz) Intermediate Tetrahedral Intermediate PhenylBenzoate->Intermediate + Base Base OH⁻ Products Phenoxide (Ar-O⁻) + Benzoic Acid Intermediate->Products Collapse FinalProduct Phenol (Ar-OH) Products->FinalProduct + Acid Workup AcidWorkup H₃O⁺ Workup Experimental_Workflow Start Phenol-Containing Starting Material Protect Protection Step (Benzoylation) Start->Protect ProtectedInt Benzoyl-Protected Intermediate Protect->ProtectedInt Synth Further Synthetic Transformations ProtectedInt->Synth Deprotect Deprotection Step (Hydrolysis) Synth->Deprotect Final Final Product with Free Phenol Deprotect->Final

References

Application of Phenyl Benzoate in Polyimide Synthesis: An Overview of Related Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

While direct, documented applications of phenyl benzoate (B1203000) as a distinct monomer or reactive agent in the synthesis of polyimides are not prevalent in publicly available scientific literature, the core chemical motifs of this compound—the phenyl and benzoate groups—are fundamental to the architecture and synthesis of high-performance polyimides. This document will provide detailed application notes and protocols on related synthetic strategies that leverage these structural components, offering valuable insights for researchers, scientists, and drug development professionals working with polyimides.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Their synthesis typically involves the polycondensation reaction between a dianhydride and a diamine. The aromatic nature of these monomers is crucial for the final properties of the polymer. Although phenyl benzoate itself is not a common direct precursor, understanding the role of similar aromatic structures is key.

I. Phenyl Groups in the Polyimide Backbone

The incorporation of phenylated moieties into the polyimide backbone is a widely used strategy to enhance the polymer's properties. For instance, N-phenyl substitution in the diamine monomer can improve the thermal stability and solubility of the resulting polyimide, while also reducing water absorption.

Experimental Protocol: Synthesis of N-Phenylated Poly(benzimidazole imide)

This protocol describes a two-stage procedure for the synthesis of a poly(benzimidazole imide) incorporating N-phenyl groups, which includes a polycondensation step followed by thermal imidization.[1]

Materials:

  • 5-Amine-2-(4-aminobenzene)-1-phenyl-benzimidazole (N-PhPABZ)

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidinone (NMP)

Procedure:

  • Poly(amic acid) (PAA) Synthesis:

    • In a nitrogen-purged flask, dissolve a specific molar quantity of N-PhPABZ in NMP at room temperature.

    • Gradually add an equimolar amount of PMDA to the solution with continuous stirring.

    • Continue stirring at room temperature for 12 hours to yield a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the PAA solution onto a glass plate.

    • Dry the cast film in an oven at 80°C for 4 hours.

    • Subsequently, heat the film at 200°C for 2 hours, 300°C for 2 hours, and finally at 400°C for 2 hours to complete the imidization process.

    • Immerse the glass plate in deionized water to facilitate the removal of the polyimide film.

II. Benzoic Acid as a Catalyst and Solvent in Polyimide Synthesis

Molten benzoic acid has been effectively utilized as a reaction medium for the one-pot synthesis of high molecular weight polyimides from diamines and tetracarboxylic acid dianhydrides. This method offers advantages such as milder reaction conditions and the direct formation of fully imidized polymers.

Logical Workflow for Polyimide Synthesis in Molten Benzoic Acid

G cluster_reactants Reactant Preparation Diamine Diamine Mix Add Diamine and Dianhydride to Molten Benzoic Acid Diamine->Mix Dianhydride Dianhydride Dianhydride->Mix BenzoicAcid Benzoic Acid (Solvent/Catalyst) Melt Melt Benzoic Acid BenzoicAcid->Melt Melt->Mix Polycondensation One-Pot Polycondensation (e.g., 140-180°C) Mix->Polycondensation Precipitation Precipitate Polyimide (e.g., by cooling and adding a non-solvent) Polycondensation->Precipitation Isolation Isolate and Purify Polyimide Powder Precipitation->Isolation

Caption: Workflow for one-pot polyimide synthesis in molten benzoic acid.

III. Phenyl-Containing End-Cappers for Controlled Molecular Weight

Reactive end-cappers are employed to control the molecular weight of polyimides and to introduce specific functionalities at the chain ends, which can be beneficial for subsequent processing or for imparting desired properties like thermosetting capabilities. Phenyl-containing anhydrides, such as phenylethynylphthalic anhydride, are examples of such end-cappers.

Experimental Workflow for Synthesis of End-Capped Polyimides

G cluster_reactants Reactant Preparation Diamine Diamine (Excess) PAA_Formation Formation of Amine-Terminated Poly(amic acid) Oligomer Diamine->PAA_Formation Dianhydride Dianhydride Dianhydride->PAA_Formation EndCapper Phenyl-containing End-Capper EndCapping End-Capping Reaction with Phenyl-containing Anhydride EndCapper->EndCapping PAA_Formation->EndCapping Imidization Thermal or Chemical Imidization EndCapping->Imidization Final_PI End-Capped Polyimide Imidization->Final_PI

Caption: General workflow for synthesizing end-capped polyimides.

IV. Quantitative Data Summary

The properties of polyimides are highly dependent on their chemical structure. The following table summarizes typical properties of polyimides synthesized using phenyl-containing monomers.

PropertyValueReference
Glass Transition Temperature (Tg)> 450 °C[1]
Coefficient of Thermal Expansion (CTE)< 10 ppm K⁻¹[1]

Note: The values presented are illustrative and can vary significantly based on the specific monomers and synthesis conditions used.

References

Synthesis and Application of Bioactive Phenyl Benzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl benzoate (B1203000) derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. Their core structure, an ester formed from phenol (B47542) and benzoic acid, allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. These derivatives have demonstrated promising potential as antimicrobial, anti-inflammatory, and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of bioactive phenyl benzoate derivatives, intended to guide researchers in the exploration of this chemical space for therapeutic applications.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative biological activity data for a selection of this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCancer Cell LineAssayIC50 (µM)Reference
4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoateHT29 (Colon Cancer)MTT26.56[1][2]
2-methoxy-4-(prop-2-en-1-yl)phenyl 3,5-dihydroxy-4-methoxybenzoateHT29 (Colon Cancer)MTTNot specified in abstract[1][2]
Eugenyl benzoateHT29 (Colon Cancer)MTT172.41[1][2]
4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl)this compoundCalf Thymus DNA bindingOptical SpectroscopyNot specified in abstract[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound Name/ClassMicroorganismAssayMIC (µg/mL)Reference
This compoundEscherichia coli, Staphylococcus aureusCup Plate MethodComparable to butanol and chloroform[4]
Esters of 4-hydroxybenzoic acid (Parabens)E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensisBroth Microdilution1.2-20 mM (Concentration)[5]
MethylparabenE. coliMIC2000[6]
EthylparabenE. coliMIC800[6]
PropylparabenE. coliMIC600[6]
ButylparabenE. coliMIC200[6]
1-O-(4-Hydroxybenzoyl)-glycerolS. aureus, E. coli, S. cerevisiae, F. culmorumSpectrophotometricComparable to commercial parabens[7]
4-hydroxybenzoic acidVarious bacteriaAgar well diffusion36.00-72.00[8]

Table 3: Anti-inflammatory and Antioxidant Activity of this compound Derivatives

Compound Name/ClassAssayTarget/MediatorIC50 (µM)Reference
Phenyl-pyrazolone derivativesCroton oil ear test (in vivo)Edema reductionNot specified in abstract[9]
This compound derivative 4cDPPH radical scavengingAntioxidant~13.06[10]
2-(phenylthio)-ethyl benzoate derivative 2aDPPH radical scavengingAntioxidant47.01 ± 1.07 µg/ml[11]
Sodium salicylateNitrite (B80452) accumulationiNOS750[12]
Bornyl salicylateNitric oxide productioniNOSNot specified in abstract[13]
Salicylate derivativesNitric oxide releaseNONot specified in abstract[14]

Experimental Protocols

Synthesis of this compound Derivatives (Schotten-Baumann Reaction)

This protocol describes a general method for the synthesis of phenyl benzoates from a phenol and a benzoyl chloride derivative.

Materials:

Procedure:

  • Dissolve the substituted phenol in a suitable amount of 10% NaOH solution in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the substituted benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Extract the aqueous mixture with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the pure this compound derivative.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Evaluation Protocols

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HT29, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This protocol describes the broth microdilution method to determine the MIC of this compound derivatives.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Positive control (e.g., gentamicin) and negative control (broth + DMSO)

Procedure:

  • Add 100 µL of broth to each well of a 96-well plate.

  • Add 100 µL of the this compound derivative stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the bacterial inoculum to each well.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound derivative stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the nitrite concentration. Calculate the percentage of NO inhibition and the IC50 value.

Visualizations

Synthesis_Workflow phenol Substituted Phenol reaction Schotten-Baumann Reaction (NaOH, 0°C to RT) phenol->reaction benzoyl_chloride Substituted Benzoyl Chloride benzoyl_chloride->reaction extraction Workup & Extraction reaction->extraction purification Purification (Column Chromatography) extraction->purification product Bioactive this compound Derivative purification->product

Caption: General workflow for the synthesis of bioactive this compound derivatives.

Drug_Discovery_Process cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO Inhibition) characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement

Caption: Iterative drug discovery process for this compound derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Phenyl_Benzoate This compound Derivative Phenyl_Benzoate->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

The structural simplicity and synthetic accessibility of this compound derivatives, coupled with their diverse biological activities, make them a highly valuable scaffold in the field of drug discovery. The protocols and data presented herein provide a foundational resource for researchers to synthesize, evaluate, and optimize these compounds for the development of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

Phenyl Benzoate as a Precursor for Benzophenone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of phenyl benzoate (B1203000) as a precursor for the synthesis of hydroxybenzophenones, key structural motifs in various biologically active compounds and functional materials. The primary transformation discussed is the Fries rearrangement, a reliable method for the ortho- and para-acylation of phenols. Both classical Lewis acid-catalyzed and photochemical variations of this rearrangement are detailed, offering versatile strategies for obtaining substituted benzophenone (B1666685) cores.

Introduction

Phenyl benzoate serves as a stable and readily accessible starting material for the synthesis of valuable hydroxybenzophenone derivatives. These products are significant intermediates in the pharmaceutical industry, acting as building blocks for a range of therapeutic agents. The Fries rearrangement of this compound provides a direct route to 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone. This reaction's regioselectivity can be controlled by carefully selecting the reaction conditions, such as temperature and solvent.[1][2] While the direct conversion of this compound to benzophenone is not a commonly reported or synthetically advantageous route, its rearrangement to hydroxybenzophenones is a well-established and efficient transformation.

Fries Rearrangement of this compound

The Fries rearrangement is an organic reaction that involves the transformation of a phenolic ester, such as this compound, into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a Lewis acid catalyst.[2][3] The reaction mechanism is believed to proceed through the formation of an acylium ion intermediate.[2]

Factors Influencing Regioselectivity:
  • Temperature: Lower reaction temperatures generally favor the formation of the para-isomer (4-hydroxybenzophenone), which is the thermodynamically controlled product. Higher temperatures tend to yield more of the ortho-isomer (2-hydroxybenzophenone), the kinetically favored product.[2]

  • Solvent: The polarity of the solvent can influence the isomer ratio. Polar solvents, such as nitromethane (B149229), have been shown to favor the formation of the para-isomer.[2][4] Non-polar solvents tend to favor the ortho-product.[2]

  • Catalyst: While various Lewis acids can be employed (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄), aluminum chloride is a commonly used catalyst for this transformation.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of hydroxybenzophenones from this compound via the Fries rearrangement.

CatalystSolventTemperature (°C)Product(s)Molar Ratio (ortho:para)Yield (%)Reference
AlCl₃Nitromethane-10 to Room Temp.4-hydroxybenzophenonePredominantly para80-92[4][5]
AlCl₃Ionic Liquid (EMIC)752-hydroxybenzophenone & 4-hydroxybenzophenone1:3Good[1]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Fries Rearrangement for 4-Hydroxybenzophenone

This protocol is optimized for the regioselective synthesis of 4-hydroxybenzophenone.[4][5]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Crushed ice

  • Distilled water

  • Hydrochloric acid (HCl), 5% solution

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.5 g, 2.52 mmol) in nitromethane (8 mL).

  • Cool the solution to -10 °C using an ice-salt bath.

  • In a separate flask, carefully prepare a solution of anhydrous aluminum chloride (e.g., 1.68 g, 12.6 mmol) in nitromethane (8 mL).

  • Add the aluminum chloride solution dropwise to the stirred this compound solution over 15 minutes, ensuring the temperature is maintained at -10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 3 hours. The solution will typically turn orange.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

  • Slowly add 50 mL of 5% HCl solution to dissolve the aluminum complexes.

  • The product, 4-hydroxybenzophenone, will precipitate as a solid.

  • Collect the solid product by filtration.

  • Wash the precipitate thoroughly with cold distilled water.

  • Dry the purified 4-hydroxybenzophenone.

Protocol 2: Photo-Fries Rearrangement of this compound

The photo-Fries rearrangement offers an alternative, catalyst-free method for the synthesis of hydroxybenzophenones, proceeding through a radical mechanism upon UV irradiation.[2] This method can be highly selective for the ortho-isomer, especially in micellar media.[6]

Materials:

  • This compound

  • Solvent (e.g., cyclohexane, methanol, or an aqueous surfactant solution like sodium dodecyl sulfate (B86663) - SDS)

  • UV photoreactor (e.g., with a 254 nm lamp)

  • Inert gas (e.g., nitrogen)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of this compound in the chosen solvent in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp (e.g., λ = 254 nm) under a continuous inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, if the reaction was performed in an aqueous medium, extract the products with an organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting mixture of 2-hydroxybenzophenone, 4-hydroxybenzophenone, and phenol (B47542) by column chromatography or recrystallization.

Visualizations

Fries Rearrangement Mechanism

Fries_Rearrangement start This compound complex Carbonyl-Lewis Acid Complex start->complex Coordination lewis_acid AlCl₃ lewis_acid->complex acylium Acylium Ion Intermediate complex->acylium Cleavage phenoxide Aluminum Phenoxide complex->phenoxide ortho_attack Ortho Attack acylium->ortho_attack para_attack Para Attack acylium->para_attack phenoxide->ortho_attack phenoxide->para_attack ortho_intermediate Ortho-Substituted Intermediate ortho_attack->ortho_intermediate para_intermediate Para-Substituted Intermediate para_attack->para_intermediate hydrolysis Hydrolysis ortho_intermediate->hydrolysis para_intermediate->hydrolysis ortho_product 2-Hydroxybenzophenone hydrolysis->ortho_product para_product 4-Hydroxybenzophenone hydrolysis->para_product

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Experimental Workflow for Hydroxybenzophenone Synthesis

Workflow start Start: this compound dissolve Dissolve in Solvent start->dissolve reaction Reaction Step dissolve->reaction fries Add Lewis Acid Catalyst (e.g., AlCl₃) Control Temperature reaction->fries Fries Rearrangement photo UV Irradiation (Inert Atmosphere) reaction->photo Photo-Fries Rearrangement quench Quench Reaction (e.g., Ice/Water/HCl) fries->quench workup Work-up photo->workup quench->workup extraction Extraction with Organic Solvent workup->extraction filtration Filtration of Precipitate workup->filtration purification Purification extraction->purification filtration->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization product Final Product: Hydroxybenzophenone chromatography->product recrystallization->product

Caption: General experimental workflow for hydroxybenzophenone synthesis.

References

Application Notes and Protocols for Antimicrobial and Antifungal Activity Assays of Phenyl Benzoate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial and antifungal properties of phenyl benzoate (B1203000) and its derivatives. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and potential mechanisms of action to facilitate research and development in this area.

Introduction

Phenyl benzoate and its substituted derivatives represent a class of organic compounds with a wide range of applications, including in the pharmaceutical and agrochemical industries. A growing body of evidence suggests that these compounds possess significant antimicrobial and antifungal activities, making them promising candidates for the development of new therapeutic agents. This document outlines the standard assays used to quantify the efficacy of this compound compounds against various microbial pathogens.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against a panel of bacteria and fungi. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
This compound>1000>1000>1000>1000[1]
2-(phenylthio)-ethyl benzoate (2a)3.125---[2]
2-(phenylthio)-ethyl benzoate (2b)3.125---[2]
2-(phenylthio)-ethyl benzoate (2d)3.125---[2]
4-hydroxy this compound----
4-chloro this compound----
2,4-dichloro this compound----
5-methyl-2-(2,4-disubstituted phenyl) benzoxazole (B165842) (4b)12.5---[3]
5-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c)12.5---[3]
6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a)---25[3]

Note: "-" indicates data not available. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerReference(s)
This compound>1000>1000
2-(phenylthio)-ethyl benzoate (2a)1.56-[2]
5-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c)12.5-[3]
2-octanoylbenzohydroquinone 42-164-64[4]

Note: "-" indicates data not available. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common assays used to evaluate the antimicrobial and antifungal activity of this compound compounds.

Protocol 1: Agar (B569324) Well Diffusion Assay

This method is a preliminary test to screen for antimicrobial activity.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial or fungal cultures

  • Test compound solutions (this compound derivatives) in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is described here.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Test compound stock solution

  • Positive control (standard antibiotic/antifungal)

  • Negative control (growth control, no compound)

  • Sterility control (broth only)

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at the appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Protocol 3: Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) Assays

These assays determine the lowest concentration of a compound that kills a specified percentage (usually 99.9%) of the initial microbial population.

Procedure:

  • Perform MIC Assay: First, determine the MIC as described in Protocol 2.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto fresh agar plates.

  • Incubation: Incubate the agar plates at the appropriate temperature and duration.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Experimental Workflows

experimental_workflow screening Agar Well Diffusion mic MIC Assay (Broth Microdilution) screening->mic Identifies active compounds mbc_mfc MBC / MFC Assay mic->mbc_mfc Determines bactericidal/ fungicidal concentration time_kill Time-Kill Curve Assay mic->time_kill

Caption: Workflow for antimicrobial and antifungal activity testing.

Proposed Antifungal Mechanism of Action for Benzoate Derivatives

Based on available literature, a proposed mechanism for the antifungal action of benzoate involves the disruption of glycolysis.

antifungal_mechanism cluster_cell Fungal Cell benzoate_ext External Benzoate (Undissociated) benzoate_int Intracellular Benzoate benzoate_ext->benzoate_int Passive Diffusion h_plus H+ benzoate_int->h_plus ph_drop Decreased Intracellular pH h_plus->ph_drop p_fructokinase Phosphofructokinase ph_drop->p_fructokinase Inhibits glycolysis_block Glycolysis Inhibition p_fructokinase->glycolysis_block Leads to atp_drop ATP Depletion glycolysis_block->atp_drop growth_inhibition Fungal Growth Inhibition atp_drop->growth_inhibition glucose Glucose hexose_p Hexose Phosphates glucose->hexose_p hexose_p->p_fructokinase

Caption: Proposed antifungal mechanism of benzoate derivatives.[5][6]

General Antimicrobial Mechanisms of Phenolic Compounds

Phenolic compounds, the broader class to which phenyl benzoates belong, are known to exert their antimicrobial effects through multiple mechanisms.

general_antimicrobial_mechanism cluster_targets Microbial Cell Targets phenolic Phenolic Compound (e.g., this compound Derivative) cell_membrane Cell Membrane Disruption (Increased Permeability) phenolic->cell_membrane enzyme_inhibition Enzyme Inhibition (e.g., DNA Gyrase, ATP Synthase) phenolic->enzyme_inhibition nucleic_acid Interference with Nucleic Acid Synthesis phenolic->nucleic_acid ion_gradient Disruption of Ion Gradients phenolic->ion_gradient cell_death Microbial Cell Death cell_membrane->cell_death enzyme_inhibition->cell_death nucleic_acid->cell_death ion_gradient->cell_death

Caption: General antimicrobial mechanisms of phenolic compounds.

References

Application Notes and Protocols: Phenyl Benzoate as an Internal Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography (GC) analysis, the use of an internal standard (IS) is a critical technique for improving the accuracy and precision of results. An internal standard helps to correct for variations in injection volume, instrument response, and sample preparation. Phenyl benzoate (B1203000), a stable aromatic ester, is an excellent candidate for use as an internal standard in the GC analysis of various organic compounds, particularly for moderately polar and nonpolar analytes such as phthalate (B1215562) esters and other benzoate derivatives. Its chemical properties, including good thermal stability and a distinct retention time from many common analytes, make it a reliable choice for robust analytical methods.

This document provides detailed application notes and protocols for the use of phenyl benzoate as an internal standard in gas chromatography, with a focus on the analysis of phthalate esters in various matrices. While benzyl (B1604629) benzoate is also commonly used for this application, this compound offers similar performance characteristics and can be a suitable alternative.

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and blanks. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples, thereby compensating for variations in sample injection and instrument response.

Materials and Reagents

  • Analytes: Phthalate esters (e.g., Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate, Benzyl butyl phthalate, Di(2-ethylhexyl) phthalate)

  • Internal Standard: this compound (≥99% purity)

  • Solvents: Dichloromethane (B109758) (GC grade), Hexane (GC grade), Acetone (GC grade), Methanol (B129727) (GC grade)

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, 99.999% purity), Hydrogen (for FID, 99.999% purity), Air (for FID, compressed, filtered)

  • Solid Phase Extraction (SPE) Cartridges: C18 or as required for the specific sample matrix.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.

Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound, dissolve it in dichloromethane in a 100 mL volumetric flask, and dilute to the mark.

  • Analyte Stock Solution (1000 µg/mL): Prepare individual or mixed stock solutions of the target phthalate esters by dissolving 100 mg of each analyte in dichloromethane in separate 100 mL volumetric flasks.

  • Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution in dichloromethane. Spike each calibration standard with the this compound internal standard stock solution to a final concentration of 50 µg/mL. Recommended calibration levels for phthalates are 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (Illustrative Example for Water Samples)
  • Sample Collection: Collect water samples in clean glass containers.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard stock solution to a defined volume of the water sample to achieve a final concentration of 50 µg/mL.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the analytes and the internal standard with 5 mL of dichloromethane.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of dichloromethane. The sample is now ready for GC analysis.

Gas Chromatography (GC) Conditions

The following are recommended starting conditions for a GC-Flame Ionization Detector (FID) system. Method optimization may be required for specific applications and instruments.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column ZB-5MSplus (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless (purge valve opening at 1 min)
Oven Program Initial temperature: 60 °C, hold for 1 min Ramp 1: 20 °C/min to 220 °C Ramp 2: 5 °C/min to 300 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

For GC-Mass Spectrometry (MS) analysis, the same chromatographic conditions can be used. The MS parameters should be optimized for the target analytes. A full scan mode (e.g., m/z 50-550) is suitable for initial identification, while selected ion monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

Data Presentation

The following tables provide illustrative quantitative data for the GC-FID analysis of selected phthalates using this compound as an internal standard.

Table 1: Illustrative Retention Times and Response Factors

CompoundRetention Time (min)Relative Retention Time (vs. This compound)Response Factor (vs. This compound)
Dimethyl phthalate9.850.851.15
Diethyl phthalate10.720.921.08
This compound (IS) 11.65 1.00 1.00
Dibutyl phthalate13.581.170.95
Benzyl butyl phthalate16.211.390.88
Di(2-ethylhexyl) phthalate18.941.630.92

Table 2: Illustrative Method Validation Data

CompoundLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%) at 25 µg/mLPrecision (RSD%) at 25 µg/mL
Dimethyl phthalate0.99920.20.798.53.2
Diethyl phthalate0.99950.150.5101.22.8
Dibutyl phthalate0.99980.10.399.12.5
Benzyl butyl phthalate0.99910.250.897.83.5
Di(2-ethylhexyl) phthalate0.99890.31.095.44.1

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the internal standard method.

GC_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction (for complex matrices) cluster_analysis GC Analysis cluster_data Data Processing and Quantification prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_is Prepare this compound (IS) Stock Solution prep_is->prep_cal prep_sample Prepare Sample prep_is->prep_sample gc_injection Inject into GC System prep_cal->gc_injection spe Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prep_sample->spe spe->gc_injection chromatogram Obtain Chromatogram gc_injection->chromatogram peak_integration Integrate Peak Areas (Analyte and IS) chromatogram->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Figure 1. Experimental workflow for GC analysis using an internal standard.

Internal_Standard_Logic cluster_inputs Inputs cluster_measurements GC Measurements cluster_calculation Calculation cluster_output Output analyte_conc Analyte Concentration (Known in Standards) response_factor Relative Response Factor (RRF) analyte_conc->response_factor is_conc Internal Standard Concentration (Constant) is_conc->response_factor analyte_area Analyte Peak Area area_ratio Area Ratio (Analyte Area / IS Area) analyte_area->area_ratio is_area Internal Standard Peak Area is_area->area_ratio area_ratio->response_factor calibration_curve Calibration Curve (Area Ratio vs. Analyte Conc.) response_factor->calibration_curve final_conc Unknown Analyte Concentration calibration_curve->final_conc

Figure 2. Logical relationship of the internal standard method.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of phthalates and other related compounds by gas chromatography. Its thermal stability and chromatographic behavior allow for the development of robust and reliable analytical methods. The detailed protocols and illustrative data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique in their laboratories. Proper method validation is essential to ensure the accuracy and precision of the results for any specific application.

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl benzoate (B1203000) is an aromatic ester with applications in various industries, including as a preservative in cosmetics and as a synthetic intermediate. Accurate and reliable quantification of phenyl benzoate is crucial for quality control, stability testing, and research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and specificity.

This application note details a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is demonstrated to be linear, accurate, precise, and specific for the analysis of this compound in the presence of its degradation products.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, a multi-wavelength or photodiode array (PDA) detector, an autosampler, and a column thermostat was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. A C18 column is utilized with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to ensure good peak shape and resolution.[1]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 50% B, 2-10 min: 50-80% B, 10-12 min: 80% B, 12-13 min: 80-50% B, 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations for linearity, accuracy, and precision studies.

Sample Preparation

Accurately weigh a quantity of the sample expected to contain this compound. Dissolve the sample in a suitable volume of the diluent. If necessary, sonicate to ensure complete dissolution. Dilute the solution with the diluent to bring the expected concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound was subjected to acidic, alkaline, oxidative, and thermal stress conditions. The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 2 hours. The primary degradation pathway for benzoate esters is hydrolysis, which is accelerated under alkaline conditions, forming benzoic acid and phenol (B47542).

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Linearity and Range: Analyze a series of at least five concentrations over the range of 10-150 µg/mL. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a working standard solution (e.g., 100 µg/mL).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

System Suitability

Before each analytical run, a system suitability test is performed by injecting a standard solution (e.g., 100 µg/mL) six times. The acceptance criteria are typically a relative standard deviation (RSD) of ≤2.0% for peak area and retention time, a theoretical plate count of >2000, and a tailing factor of ≤1.5.

Results and Data Presentation

Method Validation Summary

The results of the method validation are summarized in the following tables.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) >0.999
Regression Equation y = mx + c

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80% 80[Insert Data][Insert Data][Insert Data]
100% 100[Insert Data][Insert Data][Insert Data]
120% 120[Insert Data][Insert Data][Insert Data]

Table 4: Precision Data

PrecisionParameter% RSD (n=6)
Repeatability (Intra-day) Peak Area<2.0%
Intermediate Precision (Inter-day) Peak Area<2.0%

Table 5: Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl, 80°C, 4h) [Insert Data]Degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis (0.1 N NaOH, RT, 2h) [Insert Data]Significant degradation, peaks for benzoic acid and phenol identified.
Oxidative (3% H₂O₂, RT, 24h) [Insert Data]Minor degradation observed.
Thermal (105°C, 48h) [Insert Data]No significant degradation.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Validation start Start: Method Development prep_standards Prepare Standard Solutions (Stock and Working) start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples prep_mobile_phase Prepare Mobile Phase (A and B) start->prep_mobile_phase system_suitability System Suitability Test prep_standards->system_suitability inject_samples Inject Standards and Samples prep_samples->inject_samples prep_mobile_phase->system_suitability system_suitability->inject_samples acquire_data Data Acquisition (Chromatograms) inject_samples->acquire_data integrate_peaks Peak Integration and Identification acquire_data->integrate_peaks linearity Linearity Assessment integrate_peaks->linearity accuracy Accuracy Calculation integrate_peaks->accuracy precision Precision Evaluation integrate_peaks->precision specificity Specificity (Forced Degradation) integrate_peaks->specificity end_node End: Validated Method linearity->end_node accuracy->end_node precision->end_node specificity->end_node

Caption: Workflow for HPLC method development and validation.

Conclusion

The developed RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. The method is stability-indicating, as demonstrated by the successful separation of the parent drug from its degradation products formed under various stress conditions. This validated method is suitable for routine quality control analysis and stability studies of this compound in various sample matrices.

References

Application of Phenyl Benzoate as a Polymer Plasticizer: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl benzoate (B1203000), a benzoate ester, is emerging as a viable non-phthalate plasticizer for a wide range of polymers. With increasing regulatory scrutiny and health concerns surrounding traditional phthalate (B1215562) plasticizers, such as dioctyl phthalate (DOP), the demand for safer and effective alternatives is growing. Phenyl benzoate and its analogues offer a compelling combination of good solvation, high efficiency, and a more favorable toxicological profile, making them suitable for various applications, including in polyvinyl chloride (PVC), cellulose (B213188) derivatives, adhesives, and coatings.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound as a plasticizer. It includes a summary of its performance characteristics, detailed experimental protocols for its incorporation and evaluation in polymers, and a discussion of its plasticizing mechanism.

Performance Characteristics of this compound

While extensive, direct comparative data for this compound against all traditional plasticizers is still emerging in publicly available literature, the performance of benzoate esters as a class is well-documented. The following tables summarize representative quantitative data for the expected performance of this compound in Polyvinyl Chloride (PVC) and Cellulose Acetate, based on typical values for benzoate plasticizers.

Data Presentation: this compound in Polymers

Table 1: Representative Mechanical Properties of Plasticized PVC (50 phr)*

PropertyThis compound (Representative)Dioctyl Phthalate (DOP) (Typical)
Tensile Strength (MPa)15 - 2018 - 24
Elongation at Break (%)300 - 400350 - 450
100% Modulus (MPa)8 - 129 - 13
Shore A Hardness80 - 9085 - 95

*phr: parts per hundred parts of resin

Table 2: Representative Thermal and Migration Properties of Plasticized PVC (50 phr)

PropertyThis compound (Representative)Dioctyl Phthalate (DOP) (Typical)
Glass Transition Temp. (Tg) (°C)60 - 7055 - 65
Volatility (Weight Loss, %, 24h @ 100°C)< 1.5< 2.0
Migration into Hexane (Weight Loss, %)< 2.5< 3.5

Table 3: Representative Properties of Plasticized Cellulose Acetate (30 phr)

PropertyThis compound (Representative)Diethyl Phthalate (DEP) (Typical)
Glass Transition Temp. (Tg) (°C)150 - 160145 - 155
Tensile Strength (MPa)40 - 5045 - 55
Elongation at Break (%)20 - 3025 - 35

Experimental Protocols

The following are detailed protocols for the incorporation and evaluation of this compound as a plasticizer in polymers, based on established ASTM standards.

Protocol 1: Preparation of Plasticized PVC Sheets

Objective: To prepare plasticized PVC sheets with varying concentrations of this compound for subsequent mechanical and thermal analysis.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., tin or mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding frame

Procedure:

  • Dry Blending: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5 minutes until a homogenous mixture is obtained.

  • Plasticizer Addition: Slowly add the desired amount of this compound (e.g., 30, 40, 50 phr) to the dry blend while continuing to mix. Mix for an additional 10 minutes to ensure uniform absorption of the plasticizer.

  • Milling: Transfer the compound to a two-roll mill preheated to 150-160°C.

  • Continuously pass the material through the nip of the rolls until a homogenous, molten sheet is formed (typically 5-10 minutes).

  • Molding: Place the milled sheet into a molding frame of desired thickness (e.g., 1 mm) between two polished metal plates.

  • Position the assembly in a hydraulic press preheated to 170-180°C.

  • Apply a pressure of approximately 10 MPa for 5 minutes.

  • Cool the mold under pressure to room temperature.

  • Remove the plasticized PVC sheet from the mold.

  • Conditioning: Condition the sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 2: Evaluation of Tensile Properties

Objective: To determine the tensile strength, elongation at break, and modulus of plasticized polymer films according to ASTM D882.[1][2][3][4]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Specimen cutting die (dumbbell or rectangular shape)

  • Micrometer for thickness measurement

Procedure:

  • Specimen Preparation: Cut at least five test specimens from the conditioned plasticized sheets using the cutting die.

  • Measure the thickness of each specimen at three points within the gauge length and calculate the average.

  • Testing:

    • Set the crosshead speed of the UTM (e.g., 50 mm/min).

    • Mount a specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Start the test and record the load-elongation curve until the specimen breaks.

  • Data Analysis: From the load-elongation curve, calculate:

    • Tensile Strength (MPa): Maximum load / Original cross-sectional area.

    • Elongation at Break (%): (Extension at break / Initial gauge length) x 100.

    • Modulus of Elasticity (MPa): Stress / Strain in the initial linear portion of the curve.

  • Calculate the average and standard deviation for the five specimens.

Protocol 3: Determination of Plasticizer Migration

Objective: To quantify the loss of this compound from a plasticized polymer due to extraction by a liquid, based on ASTM D1239.[5][6]

Materials:

  • Conditioned plasticized polymer specimens (e.g., 50 mm x 50 mm)

  • Extraction liquid (e.g., n-hexane, distilled water, or a specified food simulant)

  • Glass containers with lids

  • Analytical balance

  • Oven

Procedure:

  • Initial Weighing: Weigh each conditioned specimen to the nearest 0.001 g (W1).

  • Immersion: Place each specimen in a separate glass container and add a sufficient volume of the extraction liquid to fully immerse it.

  • Seal the containers and store them at a specified temperature (e.g., 23°C or 50°C) for a defined period (e.g., 24 hours).

  • Final Weighing:

    • Remove the specimens from the liquid.

    • Gently wipe the specimens with a lint-free cloth to remove excess liquid.

    • Allow the specimens to air-dry in a fume hood for a specified time or until the solvent has evaporated.

    • Weigh the dried specimens to the nearest 0.001 g (W2).

  • Calculation: Calculate the percentage of weight loss due to migration:

    • Migration (%) = [(W1 - W2) / W1] x 100

  • Report the average migration for at least three specimens.

Mechanism of Action and Visualization

The primary function of an external plasticizer like this compound is to increase the flexibility, workability, and durability of a polymer. This is achieved through a physical interaction with the polymer chains, rather than a chemical reaction.

Plasticization Mechanism

This compound molecules, being smaller than the polymer macromolecules, interpose themselves between the polymer chains. This increases the "free volume" within the polymer matrix. The presence of these smaller molecules disrupts the strong intermolecular forces (van der Waals forces) that hold the polymer chains together in a rigid structure. By acting as a "lubricant" at the molecular level, this compound allows the polymer chains to slide past one another more easily, resulting in a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility.

PlasticizationMechanism cluster_0 Rigid Polymer cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain Addition + this compound PP1 Polymer Chain PL1 PB PP2 Polymer Chain PL2 PB PP3 Polymer Chain PL3 PB PL4 PB PL5 PB PL6 PB Result Increased Flexibility, Lower Tg cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Intercalation cluster_1->Result Disruption of Intermolecular Forces

Caption: Mechanism of external plasticization by this compound.

Experimental Workflow

The evaluation of a new plasticizer follows a logical progression from material preparation to performance testing. The following diagram illustrates a typical experimental workflow.

ExperimentalWorkflow cluster_prep 1. Material Preparation cluster_eval 2. Performance Evaluation cluster_analysis 3. Data Analysis & Comparison DryBlend Dry Blending (PVC, Stabilizer, Lubricant) PlasticizerAdd Addition of This compound DryBlend->PlasticizerAdd Milling Two-Roll Milling PlasticizerAdd->Milling Molding Compression Molding Milling->Molding Tensile Tensile Properties (ASTM D882) Molding->Tensile Hardness Hardness Testing (Shore A) Molding->Hardness Thermal Thermal Analysis (DSC for Tg) Molding->Thermal Migration Migration Testing (ASTM D1239) Molding->Migration Analysis Data Compilation & Statistical Analysis Tensile->Analysis Hardness->Analysis Thermal->Analysis Migration->Analysis Comparison Comparison with Control Plasticizer (e.g., DOP) Analysis->Comparison Conclusion Conclusion on Performance & Suitability Comparison->Conclusion

Caption: Experimental workflow for evaluating this compound as a plasticizer.

References

Application Notes and Protocols for the Photochemistry of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup and protocols for studying the photochemistry of phenyl benzoate (B1203000), a process of significant interest in organic synthesis and for understanding the photodegradation of materials. The primary photochemical reaction of phenyl benzoate is the Photo-Fries rearrangement, which converts the phenyl ester into hydroxybenzophenone derivatives.[1] This document outlines the necessary materials, procedures, and analytical methods to investigate this reaction, with a focus on product distribution and reaction efficiency under various conditions.

Introduction to the Photo-Fries Rearrangement

The Photo-Fries rearrangement is a photochemical reaction where a phenyl ester is transformed into a mixture of ortho- and para-hydroxy aryl ketones upon exposure to ultraviolet (UV) light.[2] The reaction proceeds via a radical mechanism, and the product distribution is influenced by factors such as the solvent, temperature, and the presence of substituents on the aromatic rings.[1][3] Understanding the experimental parameters that control the regioselectivity of this rearrangement is crucial for its application in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals.

Experimental Protocols

Materials and Equipment

Chemicals:

  • This compound (starting material)

  • Cyclohexane (non-polar solvent)

  • Acetonitrile (polar aprotic solvent)

  • Methanol (polar protic solvent)

  • Standards for expected products:

    • 2-hydroxybenzophenone

    • 4-hydroxybenzophenone

    • Phenol

    • Benzoic acid

  • High-performance liquid chromatography (HPLC) grade solvents for analysis (e.g., acetonitrile, water, phosphoric acid or formic acid).[4]

Equipment:

  • Photochemical reactor equipped with a UV lamp (e.g., a mercury lamp with an emission maximum at 254 nm).

  • Quartz reaction vessels.

  • Magnetic stirrer and stir bars.

  • Inert gas supply (e.g., nitrogen or argon) for deoxygenating solutions.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18 reverse-phase column).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for product identification.

  • UV-Vis spectrophotometer for monitoring the reaction progress.

Protocol for the Photolysis of this compound
  • Solution Preparation: Prepare solutions of this compound in the desired solvent (e.g., cyclohexane, acetonitrile, or methanol) at a specific concentration (e.g., 0.01 M).

  • Deoxygenation: Transfer the solution to a quartz reaction vessel and deoxygenate by bubbling a gentle stream of nitrogen or argon through the solution for at least 30 minutes to prevent photo-oxidation side reactions.

  • Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with a UV lamp at a controlled temperature. The irradiation is typically carried out at 254 nm.[1]

  • Reaction Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture for analysis.

  • Sample Analysis: Analyze the withdrawn aliquots using HPLC to quantify the disappearance of the starting material and the formation of photoproducts.[4] GC-MS can be used to confirm the identity of the products.

Data Presentation

The quantitative data obtained from the photochemical experiments can be summarized in tables for easy comparison of the effects of different solvents on the reaction.

Table 1: Quantum Yields and Product Distribution for the Photo-Fries Rearrangement of this compound in Various Solvents. [1]

SolventReaction Quantum Yield (Φr)2-Hydroxybenzophenone Yield (%)Phenol Yield (%)
Cyclohexane0.304627
Acetonitrile0.366217
Methanol0.336617

Note: Yields of benzoic acid were also observed in the range of 5-15% in all reactions.[1] The reaction quantum yield (Φr) represents the efficiency of the photochemical process.

Table 2: Product Distribution in the Fries Rearrangement of this compound in a Molten Salt System. [3]

ProductMolar Ratio
2-Hydroxybenzophenone1
4-Hydroxybenzophenone3

Note: This data is from a thermal Fries rearrangement in a neutral buffered aluminum chloride:1-ethyl-3-methylimidazolium chloride (EMIC) molten salt at 75°C, providing a comparison of product distribution under different reaction conditions.

Visualizations

Photo-Fries Rearrangement Pathway

G cluster_start Excitation cluster_intermediate Intermediate Species cluster_products Products Phenyl_Benzoate This compound Singlet_Excited_State Singlet Excited State Phenyl_Benzoate->Singlet_Excited_State hν (UV light) Radical_Pair [Phenoxy Radical • Benzoyl Radical] cage Singlet_Excited_State->Radical_Pair Homolytic Cleavage o_Hydroxybenzophenone o-Hydroxybenzophenone Radical_Pair->o_Hydroxybenzophenone In-cage Recombination (ortho) p_Hydroxybenzophenone p-Hydroxybenzophenone Radical_Pair->p_Hydroxybenzophenone In-cage Recombination (para) Phenol_Benzoic_Acid Phenol + Benzoic Acid (from escaped radicals) Radical_Pair->Phenol_Benzoic_Acid Cage Escape & H-abstraction

Caption: Reaction pathway of the Photo-Fries rearrangement of this compound.

Experimental Workflow

G Start Start Prep_Solution Prepare this compound Solution Start->Prep_Solution Deoxygenate Deoxygenate with N2/Ar Prep_Solution->Deoxygenate Irradiate Irradiate with UV Light (254 nm) Deoxygenate->Irradiate Take_Aliquots Take Aliquots at Intervals Irradiate->Take_Aliquots Data_Processing Quantify Products & Starting Material Analyze Analyze by HPLC/GC-MS Take_Aliquots->Analyze Analyze->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for studying this compound photochemistry.

References

Application Notes and Protocols for Phenyl Benzoate Derivatives in Insecticide and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenyl benzoate (B1203000) derivatives in the development of novel insecticides and agrochemicals. The information is based on recent research demonstrating the potential of these compounds as effective pest control agents. Detailed protocols for the synthesis of active compounds and for conducting key bioassays are provided to facilitate further research and development in this area.

Introduction

The continuous challenge of insecticide resistance and the growing demand for safer and more effective pest management strategies necessitate the exploration of new chemical scaffolds. Phenyl benzoate and its derivatives have emerged as a promising class of compounds in agrochemical research. Recent studies have highlighted the significant insecticidal and acaricidal activities of novel heterocycles synthesized from a this compound backbone. These compounds have shown potent activity against major agricultural pests such as the cotton leafworm (Spodoptera littoralis) and the two-spotted spider mite (Tetranychus urticae).[1][2]

The primary mechanism of action for these this compound-based compounds appears to be the dual inhibition of two critical enzymes in insects: acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST).[1][2][3] AChE is a key enzyme in the insect nervous system, and its inhibition leads to paralysis and death. GST is a major detoxification enzyme, and its inhibition can enhance the efficacy of the primary insecticidal action and potentially overcome metabolic resistance in pests. This multi-target approach is a desirable characteristic for modern insecticides, as it can help to mitigate the development of resistance.[2]

This document provides detailed protocols for the synthesis of exemplary this compound-based hydrazones, which have shown significant pesticidal activity. Furthermore, standardized protocols for evaluating the insecticidal efficacy and for assaying the activity of the target enzymes, AChE and GST, are presented.

Data Presentation

Table 1: In-vitro Pesticidal Activity of this compound Derivatives against S. littoralis and T. urticae
Compound IDTarget PestBioassay MethodEndpointValueReference
Compound 3S. littoralis (4th instar larvae)Leaf DipLC50Not Specified[1][2]
Compound 4S. littoralis (4th instar larvae)Leaf DipLC50Not Specified[1][2]
Compound 10S. littoralis (4th instar larvae)Leaf DipLC50Not Specified[1][2]
Compound 12S. littoralis (4th instar larvae)Leaf DipLC50Not Specified[1][2]
Compound 13S. littoralis (4th instar larvae)Leaf DipLC50Not Specified[1][2]
Compound 16S. littoralis (4th instar larvae)Leaf DipLC50Not Specified[1][2]
Compound 17S. littoralis (4th instar larvae)Leaf DipLC50Not Specified[1][2]
Compound 3T. urticae (adult females)Slide DipLC50Not Specified[1][2]
Compound 4T. urticae (adult females)Slide DipLC50Not Specified[1][2]
Compound 10T. urticae (adult females)Slide DipLC50Not Specified[1][2]
Compound 12T. urticae (adult females)Slide DipLC50Not Specified[1][2]
Compound 13T. urticae (adult females)Slide DipLC50Not Specified[1][2]
Compound 16T. urticae (adult females)Slide DipLC50Not Specified[1][2]
Compound 17T. urticae (adult females)Slide DipLC50Not Specified[1][2]

Note: Specific LC50 values were not available in the provided search snippets, but the compounds listed exhibited "outstanding activity". Researchers should refer to the full publication for detailed quantitative data.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the basic this compound scaffold via the Schotten-Baumann reaction.

Materials:

Procedure:

  • In a 100 mL conical flask, dissolve 1.0 g of phenol in 15 mL of 10% NaOH solution.

  • Cool the flask in an ice bath.

  • Add 2 mL of benzoyl chloride to the solution in small portions while vigorously shaking the flask.

  • Continue shaking for 15-20 minutes. A solid precipitate of this compound will form.

  • Filter the crude product using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.

  • Recrystallize the crude this compound from a minimal amount of hot ethanol to purify the product.

  • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

  • Determine the melting point and yield of the final product.

Protocol 2: Synthesis of this compound-Based Hydrazones

This protocol outlines the general procedure for synthesizing hydrazone derivatives from a this compound precursor, which have shown insecticidal activity.

Materials:

  • A this compound derivative containing a ketone or aldehyde functional group

  • Hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine

  • Ethanol

  • Reflux apparatus

  • Beakers

  • Stirring bar and hotplate stirrer

Procedure:

  • Dissolve the this compound precursor (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate or the desired substituted hydrazine (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid if necessary.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The hydrazone product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 3: Insecticidal Bioassay using the Leaf-Dip Method (Spodoptera littoralis)

This protocol is used to evaluate the contact and oral toxicity of the synthesized compounds against lepidopteran larvae.

Materials:

  • Synthesized this compound derivatives

  • Acetone or other suitable solvent

  • Triton X-100 or other non-ionic surfactant

  • Distilled water

  • Castor bean leaves or other suitable host plant leaves

  • 4th instar larvae of Spodoptera littoralis

  • Petri dishes

  • Filter paper

  • Forceps

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the test compound in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.

  • Excise fresh, undamaged host plant leaves.

  • Dip each leaf into a test solution for 10-20 seconds with gentle agitation.

  • Allow the leaves to air-dry on filter paper for 1-2 hours.

  • Place one treated leaf in each Petri dish lined with moist filter paper.

  • Introduce a known number of 4th instar S. littoralis larvae (e.g., 10-20) into each Petri dish.

  • A control group should be prepared using leaves dipped only in the solvent-surfactant-water mixture.

  • Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 h L:D).

  • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC50 value using probit analysis.

Protocol 4: Acaricidal Bioassay using the Slide-Dip Method (Tetranychus urticae)

This protocol is a standard method for assessing the toxicity of compounds to spider mites.

Materials:

  • Synthesized this compound derivatives

  • Solvent and surfactant as in Protocol 3

  • Adult female Tetranychus urticae

  • Microscope slides

  • Double-sided sticky tape

  • Fine camel-hair brush

  • Beakers

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds as described in Protocol 3.

  • Attach a strip of double-sided sticky tape to a microscope slide.

  • Carefully transfer adult female spider mites onto the sticky tape, dorsal side up, using a fine brush.

  • Dip the slide with the mites into the test solution for 5-10 seconds.

  • Allow the slides to air-dry for 1-2 hours.

  • Prepare a control group using the solvent-surfactant-water mixture.

  • Place the slides in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D).

  • Assess mite mortality after 24 hours under a stereomicroscope. Mites are considered dead if they show no movement when prodded.

  • Calculate the percentage mortality and determine the LC50 value as in Protocol 3.

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, measures the inhibition of AChE activity by the test compounds.

Materials:

  • Insect homogenate (e.g., from S. littoralis or T. urticae)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Synthesized this compound derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize whole insects or specific tissues (e.g., heads) in ice-cold phosphate buffer. Centrifuge the homogenate at 4°C (e.g., 10,000 x g for 15 minutes) and use the supernatant as the enzyme source.

  • Assay:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Enzyme preparation

      • Test compound at various concentrations (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, e.g., <1%)

    • Incubate the mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the substrate, ATCI solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 6: Glutathione S-Transferase (GST) Inhibition Assay

This protocol measures the inhibition of GST activity, a key detoxification enzyme.

Materials:

  • Insect homogenate (as in Protocol 5)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) - substrate

  • Reduced glutathione (GSH) - co-substrate

  • Synthesized this compound derivatives

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading at 340 nm

Procedure:

  • Enzyme Preparation: Prepare the enzyme extract as described in Protocol 5.

  • Assay:

    • In a UV-transparent 96-well plate, add the following to each well:

      • Phosphate buffer

      • Enzyme preparation

      • Test compound at various concentrations

    • Incubate for a pre-determined time at room temperature.

    • Add GSH solution to each well.

    • Initiate the reaction by adding the CDNB solution.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 5.

Visualizations

experimental_workflow start Start: this compound Precursor synthesis Chemical Synthesis (e.g., Hydrazone Formation) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification compounds Novel this compound Derivatives purification->compounds bioassays Biological Evaluation compounds->bioassays moa Mechanism of Action Studies compounds->moa s_littoralis Spodoptera littoralis Bioassay (Leaf Dip Method) bioassays->s_littoralis t_urticae Tetranychus urticae Bioassay (Slide Dip Method) bioassays->t_urticae data_analysis Data Analysis (LC50 & IC50 Determination) s_littoralis->data_analysis t_urticae->data_analysis ache_assay AChE Inhibition Assay moa->ache_assay gst_assay GST Inhibition Assay moa->gst_assay ache_assay->data_analysis gst_assay->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Workflow for discovery of this compound-based insecticides.

mechanism_of_action cluster_nervous Neurotoxicity cluster_detox Synergistic Action pb_derivative This compound Derivative ache Acetylcholinesterase (AChE) pb_derivative->ache Inhibits gst Glutathione S-Transferase (GST) pb_derivative->gst Inhibits nervous_system Insect Nervous System ach Acetylcholine (Neurotransmitter) synaptic_failure Synaptic Transmission Failure ach->synaptic_failure Hydrolysis Blocked paralysis Paralysis & Death synaptic_failure->paralysis detox_system Detoxification System detox_failure Inhibition of Detoxification increased_toxicity Increased Potency detox_failure->increased_toxicity increased_toxicity->paralysis

Caption: Proposed dual mechanism of action for this compound derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yield in phenyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of phenyl benzoate, with a focus on improving yield and purity.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on resolving common problems encountered during the synthesis of this compound via the Schotten-Baumann reaction.

Q1: My this compound yield is consistently low. What are the most likely causes?

Low yield in this compound synthesis can stem from several factors throughout the experimental process. The most common culprits are incomplete reactions, loss of product during workup and purification, and the occurrence of side reactions.

Troubleshooting Low Yield:

Potential Cause Recommended Action
Incomplete Reaction Ensure vigorous and continuous stirring or shaking during the reaction to maximize the contact between the aqueous and organic phases.[1] An inadequate reaction time can also lead to low conversion; a minimum of 15-30 minutes of vigorous shaking is typically recommended.[1]
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily hydrolyzes in the presence of water to form benzoic acid. This side reaction consumes one of the key reactants. To minimize this, the reaction is ideally performed at a lower temperature, for instance, by cooling the reaction flask in an ice bath, especially during the addition of benzoyl chloride.
Hydrolysis of this compound The ester product, this compound, can be hydrolyzed back to phenol (B47542) and benzoic acid under strongly basic conditions. While a basic medium is necessary for the reaction, prolonged exposure to excess sodium hydroxide (B78521), especially at elevated temperatures, should be avoided.
Loss of Product During Washing This compound is a solid that is insoluble in water. During the washing step with cold water to remove unreacted phenol, sodium hydroxide, and benzoic acid, ensure the wash water is sufficiently cold to minimize product dissolution.
Loss of Product During Recrystallization During recrystallization, using an excessive amount of solvent to dissolve the crude product will result in a lower recovery of the purified crystals upon cooling. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

Q2: The product I've isolated is an oil instead of a solid. What should I do?

The formation of an oily product instead of a crystalline solid is a common issue, often due to the presence of impurities which can depress the melting point of the product.

Troubleshooting Oily Product Formation:

Potential Cause Recommended Action
Presence of Impurities Impurities such as unreacted phenol or benzoic acid can prevent the crystallization of this compound. Ensure thorough washing of the crude product with cold water to remove these water-soluble impurities. If the product remains oily, consider an additional wash with a cold, dilute sodium bicarbonate solution to remove any remaining benzoic acid, followed by another cold water wash.
Insufficient Cooling During Crystallization For effective crystallization, the solution should be cooled slowly to room temperature and then in an ice bath to maximize the formation of crystals.
Recrystallization Issues If the product oils out during recrystallization, it may be due to the solvent being too nonpolar or the cooling process being too rapid. Try adding a small amount of a more polar co-solvent (like water to an ethanol (B145695) recrystallization) or scratching the inside of the flask with a glass rod to induce crystallization.

Q3: How can I be sure that my final product is pure this compound?

Assessing the purity of the synthesized this compound is a critical final step.

Methods for Purity Assessment:

Technique Procedure and Interpretation
Melting Point Determination Pure this compound has a sharp melting point range of 68-70°C.[3][4][5][6] A broad melting point range or a melting point significantly lower than the literature value indicates the presence of impurities.
Thin-Layer Chromatography (TLC) TLC can be used to separate the product from starting materials and byproducts. By spotting the crude product, purified product, and starting materials (phenol and benzoic acid) on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the presence of impurities can be visualized. A pure product should ideally show a single spot.

Experimental Protocols

A detailed methodology for the synthesis of this compound via the Schotten-Baumann reaction is provided below.

Synthesis of this compound (Schotten-Baumann Reaction)

Materials:

  • Phenol

  • Benzoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Ice

  • Distilled water

Procedure:

  • In a conical flask, dissolve a known amount of phenol in a 10% sodium hydroxide solution. The amount of NaOH solution should be sufficient to completely dissolve the phenol and neutralize the HCl produced during the reaction.

  • Cool the flask in an ice bath.

  • Add benzoyl chloride dropwise to the cold solution while vigorously shaking or stirring the flask. Continue shaking for 15-30 minutes.[1] The disappearance of the pungent smell of benzoyl chloride is an indication that the reaction is nearing completion.

  • After the reaction period, a white solid precipitate of crude this compound should form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted phenol, sodium hydroxide, and benzoic acid.

  • Recrystallize the crude this compound from a minimal amount of hot ethanol.[2]

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified this compound crystals and determine their mass and melting point.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of this compound. Note: The following data is illustrative and compiled from typical experimental outcomes. Actual results may vary.

Table 1: Effect of Reactant Stoichiometry on this compound Yield

Molar Ratio (Phenol:Benzoyl Chloride:NaOH)Theoretical Yield (%)
1 : 1 : 1.5~ 70-80%
1 : 1.2 : 2~ 85-95%
1.2 : 1 : 1.5~ 60-70%

Table 2: Effect of Reaction Temperature on this compound Yield

Temperature (°C)Approximate Yield (%)Observations
0 - 585 - 95%Slower reaction rate, but minimal hydrolysis of benzoyl chloride.
20 - 25 (Room Temp)75 - 85%Faster reaction, but increased potential for benzoyl chloride hydrolysis.
40 - 5050 - 60%Significant hydrolysis of both benzoyl chloride and the this compound product.

Table 3: Comparison of Recrystallization Solvents for this compound Purification

SolventRecovery Yield (%)Purity (Melting Point Range °C)
Ethanol~ 80-90%68-70
Methanol~ 75-85%67-69
Isopropanol~ 80-88%68-70
Ethanol/Water (9:1)~ 85-95%68-70

Visualizations

Diagram 1: this compound Synthesis Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification cluster_3 Analysis A Dissolve Phenol in 10% NaOH B Cool in Ice Bath A->B C Add Benzoyl Chloride B->C D Vigorous Shaking (15-30 min) C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize from Hot Ethanol F->G H Cool to Crystallize G->H I Vacuum Filtration H->I J Wash with Cold Ethanol I->J K Dry Product J->K L Determine Mass & Yield K->L M Measure Melting Point K->M

Caption: Experimental workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low this compound Yield

G Start Low this compound Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? IncompleteReaction->SideReactions No ImproveStirring Increase stirring/shaking intensity and duration IncompleteReaction->ImproveStirring Yes ProductLoss Product Loss during Workup/Purification? SideReactions->ProductLoss No CheckTemp Lower reaction temperature (ice bath) SideReactions->CheckTemp Yes (Benzoyl Chloride Hydrolysis) CheckBase Avoid excess NaOH and prolonged reaction times SideReactions->CheckBase Yes (Ester Hydrolysis) OptimizeWash Use ice-cold washing solutions ProductLoss->OptimizeWash Yes OptimizeRecrystallization Use minimal hot solvent for recrystallization ProductLoss->OptimizeRecrystallization Yes

Caption: A logical diagram for troubleshooting the causes of low yield in this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for the Fries Rearrangement of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst selection and reaction conditions for the Fries rearrangement of phenyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement?

The Fries rearrangement is an organic reaction that converts a phenolic ester, such as phenyl benzoate, into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2][3] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[1][2]

Q2: What are the most common catalysts used for this reaction?

Traditional catalysts are Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[3][4][5] Strong Brønsted acids such as hydrogen fluoride (B91410) (HF) and methanesulfonic acid are also employed.[2][4] To overcome the corrosive nature of these catalysts, research has explored solid acid alternatives like zeolites and heteropoly acids.[4][6][7]

Q3: How can I control the ortho/para product ratio?

The regioselectivity between the ortho and para isomers is primarily controlled by the reaction temperature and the choice of solvent.[1][2][8]

  • Temperature: Low temperatures (generally below 60°C) favor the formation of the para-substituted product, which is the kinetically controlled product.[1][8] High temperatures (above 160°C) favor the ortho-substituted product, which is thermodynamically more stable due to the formation of a bidentate complex with the catalyst.[1][2][8]

  • Solvent: The use of non-polar solvents tends to favor the ortho product.[1][2] As the solvent polarity increases, the proportion of the para product increases.[1][2] Polar solvents like nitromethane (B149229) are often used to achieve high selectivity for the para isomer.[9][10][11]

Q4: What are the main limitations of the Fries rearrangement?

The reaction has several limitations. Due to the often harsh reaction conditions, it is only suitable for esters with stable acyl and aromatic components.[1][2][4] The presence of strongly deactivating or meta-directing groups on the aromatic ring can lead to low yields.[1][2] Furthermore, heavily substituted substrates may exhibit reduced yields due to steric hindrance.[2][4]

Q5: What is the Photo-Fries rearrangement?

The Photo-Fries rearrangement is a related reaction that converts phenolic esters into hydroxy aryl ketones using UV light, without the need for a catalyst.[3][4][8] This reaction proceeds via a free-radical mechanism and can also produce a mixture of ortho and para products.[4][8]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Hydroxyaryl Ketone

  • Question: My reaction is giving a very low yield or failing to proceed. What are the potential causes and how can I fix this?

  • Answer: Low yields can stem from several factors related to the catalyst, substrate, or reaction conditions.

    • Troubleshooting Steps:

      • Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and of high purity, as moisture will deactivate it.[4]

      • Substrate Stability: Verify that the this compound and its acyl group are stable under the reaction conditions. Highly substituted acyl groups can decrease yields.[1][4]

      • Reaction Temperature & Time: Incomplete conversion may occur at temperatures that are too low.[4][12] Conversely, excessively high temperatures can cause decomposition and the formation of side products like phenol (B47542).[12] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Catalyst Stoichiometry: The Fries rearrangement often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst because the catalyst complexes with both the starting material and the product. Using insufficient catalyst can result in low conversion.

Issue 2: Poor Regioselectivity (Mixture of Ortho and Para Isomers)

  • Question: My experiment is producing a nearly equal mixture of ortho and para isomers, which is difficult to separate. How can I improve selectivity?

  • Answer: Achieving high regioselectivity is a common challenge that can be addressed by carefully tuning the reaction temperature and solvent.[1][4]

    • Troubleshooting Steps:

      • To Favor the Para Isomer: Conduct the reaction at a low temperature (e.g., -10°C to room temperature).[1][10][11] Use a polar solvent like nitromethane.[9][10][11]

      • To Favor the Ortho Isomer: Run the reaction at a higher temperature (e.g., >160°C).[1][8] Use a non-polar solvent such as carbon disulfide or conduct the reaction without a solvent.[2][9]

Issue 3: Significant Formation of Phenol as a Side Product

  • Question: My final product is contaminated with a significant amount of phenol. How can I minimize this side reaction?

  • Answer: The formation of phenol often results from the cleavage of the ester bond, which can compete with the rearrangement.[7]

    • Troubleshooting Steps:

      • Optimize Temperature: Very high temperatures can promote ester cleavage. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

      • Catalyst Choice: Certain solid acid catalysts, such as some zeolites, may show higher selectivity for rearrangement over cleavage.[7] For instance, MFI-type zeolites have been shown to yield lower amounts of phenol compared to BEA zeolites for phenyl acetate (B1210297) rearrangement.[7]

Data Presentation

Table 1: Effect of Catalyst and Conditions on this compound Rearrangement

CatalystSolventTemperature (°C)Major ProductYield (%)Reference
AlCl₃Nitromethane-10 to RTpara-Hydroxybenzophenone80-92[9][10][11]
AlCl₃Nitrobenzene165-175ortho & para isomersLow (for nitrated substrates)[13]
AlBr₃ChlorobenzeneAmbientortho & para isomers-[14]
Heteropoly Acids (PW)Nitrobenzene100-170ortho & para isomers-[6]
Zeolite (BEA)Dodecane150-190ortho & para isomers-[7]
Zinc PowderDMFMicrowave/Heatpara-Hydroxybenzophenone-[15][16]
Ionic Liquid ([BMIm]Cl·xAlCl₃)None75para > ortho (3:1 ratio)Good[5][17]

Table 2: General Influence of Temperature and Solvent on Regioselectivity

ParameterConditionFavored ProductRationaleReference
Temperature Low (< 60°C)paraKinetic Control[1][2][8]
High (> 160°C)orthoThermodynamic Control (Chelation)[1][2][8]
Solvent Non-polarortho"Tight" ion pair intermediate[1][2][9]
PolarparaSolvent-separated ion pair[1][2][9]

Experimental Protocols

Protocol 1: Regioselective Synthesis of para-Hydroxybenzophenone

This protocol is adapted for the selective synthesis of the para-isomer using aluminum chloride in a polar solvent at low temperatures.[9][10]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Crushed ice and distilled water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.5 g, 2.52 mmol) in nitromethane (8 mL).

  • Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

  • In a separate flask, carefully prepare a solution of anhydrous aluminum chloride (e.g., 1.68 g, 12.6 mmol, 5 equivalents) in nitromethane (8 mL).

  • Add the aluminum chloride solution dropwise to the stirred this compound solution over 15 minutes, ensuring the internal temperature is maintained at or below -10 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

  • Continue stirring at room temperature for approximately 3 hours. The reaction progress can be monitored by TLC. An orange-colored solution is typically observed.[9][10]

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and water. This will hydrolyze the aluminum complexes.

  • The product, 4-hydroxybenzophenone, will precipitate as a solid.

  • Collect the solid product by filtration and wash it thoroughly with cold distilled water.

  • Dry the product. The reported yield for this regioselective para-rearrangement is in the range of 80-92%.[9]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start dissolve 1. Dissolve this compound in Solvent start->dissolve cool 2. Cool Reaction Mixture dissolve->cool add_catalyst 3. Add Catalyst Solution Dropwise cool->add_catalyst react 4. Stir at Defined Temperature & Time add_catalyst->react quench 5. Quench Reaction (Ice/Water) react->quench isolate 6. Isolate and Purify Product quench->isolate end_node End isolate->end_node

General experimental workflow for the Fries rearrangement.

troubleshooting_guide problem problem question question solution solution start Reaction Outcome Unsatisfactory q_yield Low Yield? start->q_yield q_selectivity Poor Selectivity? q_yield->q_selectivity No sol_yield1 Check Catalyst: - Anhydrous? - Purity? - Stoichiometry? q_yield->sol_yield1 Yes sol_select1 To Favor Para: - Lower Temperature - Use Polar Solvent q_selectivity->sol_select1 Yes sol_yield2 Optimize Conditions: - Monitor by TLC - Adjust Temperature sol_yield1->sol_yield2 sol_yield3 Check Substrate: - Stable? - Steric Hindrance? sol_yield2->sol_yield3 sol_select2 To Favor Ortho: - Increase Temperature - Use Non-polar Solvent sol_select1->sol_select2

A decision tree for troubleshooting common experimental issues.

selectivity_logic cluster_temp Temperature Control cluster_solvent Solvent Control condition condition product product control control low_temp Low Temperature (< 60°C) para_product Favors Para Product low_temp->para_product Kinetic Control high_temp High Temperature (> 160°C) ortho_product Favors Ortho Product high_temp->ortho_product Thermodynamic Control polar_solvent Polar Solvent (e.g., Nitromethane) polar_solvent->para_product nonpolar_solvent Non-polar Solvent (e.g., CS₂) nonpolar_solvent->ortho_product

Relationship between reaction conditions and product selectivity.

References

How to prevent hydrolysis of phenyl benzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of hydrolysis of phenyl benzoate (B1203000) during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is phenyl benzoate hydrolysis and why is it a concern during workup?

A: this compound hydrolysis is a chemical reaction where the ester bond is cleaved by water to form its parent compounds: benzoic acid and phenol (B47542).[1] This reaction is catalyzed by the presence of acids or bases.[2][3] During an aqueous workup, the goal is to isolate the pure this compound. If hydrolysis occurs, the yield of the desired product will decrease, and the final product will be contaminated with starting materials or byproducts, necessitating more complex purification steps.[3]

Q2: What are the primary factors that promote the hydrolysis of this compound?

A: The main factors that accelerate the hydrolysis of esters like this compound are:

  • Presence of Acid or Base: Both strong acids and strong bases act as catalysts for the hydrolysis reaction.[2][4]

  • Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.[4]

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.[4][5]

  • Prolonged Reaction/Workup Times: The longer the ester is exposed to hydrolytic conditions, the greater the extent of degradation.[4]

Q3: How can I tell if my this compound product has undergone hydrolysis?

A: The most common indicators of hydrolysis are a lower-than-expected yield of the purified this compound and the detection of benzoic acid and/or phenol in the product. These impurities can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What is the ideal pH range for an aqueous wash to prevent hydrolysis?

A: To minimize the rate of hydrolysis, aqueous washes should be maintained at a neutral or slightly acidic pH, ideally between 4 and 6.[4] Strongly acidic or basic solutions should be avoided.[4]

Troubleshooting Guide: Preventing this compound Hydrolysis

Problem: Low yield and/or purity of this compound is observed after aqueous workup.

This section addresses common causes of accidental hydrolysis during product isolation and provides solutions.

Potential Cause 1: Aqueous wash solution is too acidic or basic.

Esters are susceptible to hydrolysis under both acidic and basic conditions.[4] Using a strong base (like NaOH) for a wash can lead to rapid saponification, the base-catalyzed hydrolysis of the ester.[3][6] Similarly, residual strong acid from the reaction can catalyze hydrolysis during the workup.

Solution:

  • Neutralize the reaction mixture before extraction using a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until effervescence ceases.[7][8]

  • Perform all subsequent aqueous washes with neutral solutions like deionized water or brine (saturated NaCl solution).[8] The brine wash also helps to remove dissolved water from the organic layer.[8]

Potential Cause 2: Workup procedure is performed at an elevated temperature.

The rate of chemical reactions, including hydrolysis, generally increases with temperature.[4] Performing extractions with warm solutions or failing to cool the reaction mixture adequately before workup can lead to significant product loss.

Solution:

  • Ensure the reaction mixture is cooled to room temperature, or even to 0 °C with an ice bath, before beginning the aqueous workup.

  • Use room temperature or chilled solutions for all washes and extractions.

Potential Cause 3: Prolonged contact time with the aqueous phase.

The longer the this compound is in contact with the aqueous phase, the more opportunity there is for hydrolysis to occur, even under neutral pH conditions.

Solution:

  • Perform the extraction and washing steps as efficiently as possible. Do not let the separatory funnel sit for extended periods with the two phases in contact.

  • After the final wash, promptly separate the layers and proceed to the drying step.

Data Presentation

The stability of an ester like this compound during workup is highly dependent on the conditions used. The following table summarizes the risk of hydrolysis under various conditions.

Condition pH Temperature Risk of Hydrolysis Recommendation
Ideal 6-70-25 °CLowRecommended for all workup steps.
Slightly Acidic 4-60-25 °CLow to ModerateAcceptable, especially for neutralizing basic reaction mixtures.[4]
Strongly Acidic < 4> 25 °CHighAvoid. Cool mixture and neutralize prior to workup.
Strongly Basic > 8> 25 °CVery HighAvoid. This will cause rapid saponification.[6]
Neutral ~7> 40 °CModerate to HighAvoid elevated temperatures during workup.[4]

Experimental Protocols

Protocol 1: Standard Workup for this compound Purification

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature. If the reaction was run at high temperatures, an ice bath may be used for more rapid cooling.

  • Solvent Addition: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Neutralization: If the reaction was run under acidic conditions, slowly add a saturated aqueous solution of NaHCO₃ to the mixture and transfer to a separatory funnel. Swirl gently and vent frequently until gas evolution stops. If the reaction was basic, wash with a dilute, weak acid (e.g., 5% citric acid solution).

  • Extraction: Shake the separatory funnel vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely.

  • Separation: Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (1-2 times).

    • Saturated aqueous NaCl (brine) solution (1 time). This helps to remove residual water from the organic phase.[8]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Further purify the solid product by recrystallization.[9]

Mandatory Visualization

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) PB_A This compound Int_A Tetrahedral Intermediate PB_A->Int_A + H₂O, H⁺ catalyst Prod_A Phenol + Benzoic Acid Int_A->Prod_A - H⁺ PB_B This compound Int_B Tetrahedral Intermediate PB_B->Int_B + OH⁻ Prod_B Phenol + Sodium Benzoate Int_B->Prod_B Proton Transfer

Caption: Acid- and base-catalyzed hydrolysis pathways for this compound.

Troubleshooting_Flowchart start Problem: Low Yield / Purity of This compound check_ph Is the pH of the aqueous wash neutral (6-7)? start->check_ph check_temp Was the workup performed at or below room temp? check_ph->check_temp Yes sol_ph Solution: Neutralize reaction with mild buffer (e.g., NaHCO₃). Wash with water/brine. check_ph->sol_ph No check_time Was contact time with the aqueous phase minimized? check_temp->check_time Yes sol_temp Solution: Cool reaction mixture to room temp or 0°C before workup. check_temp->sol_temp No sol_time Solution: Perform extractions efficiently without delays between steps. check_time->sol_time No

Caption: Troubleshooting flowchart for preventing this compound hydrolysis.

References

Phenyl Benzoate Technical Support Center: Ensuring Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal storage and handling of phenyl benzoate (B1203000) to prevent degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for phenyl benzoate to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. For long-term storage, a temperature of -20°C is recommended. For short-term use, storage at 2-8°C is acceptable.[1] The compound should always be kept in a tightly sealed container in a dry and well-ventilated area to prevent moisture absorption, which can lead to hydrolysis.[1][2][3][4][5]

Q2: I suspect my this compound has degraded. What are the common signs and causes of degradation?

A2: Degradation of this compound typically manifests as a change in its physical properties or the appearance of unexpected peaks in analytical analyses such as HPLC or GC-MS. The primary degradation pathways are hydrolysis, photolysis, and thermolysis. Hydrolysis, the most common cause, results in the formation of phenol (B47542) and benzoic acid.[6] This can be catalyzed by the presence of moisture, acids, or bases.[2][3][4][5] Photodegradation can occur upon exposure to light, while thermolysis can happen at elevated temperatures.

Q3: What materials or substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3][4][5] Contact with these substances can accelerate its degradation. It is essential to avoid storing this compound in proximity to these chemicals and to ensure that any equipment or containers used for handling are free from residues of such materials.

Q4: Can I store solutions of this compound? If so, what are the recommended solvents and storage conditions?

A4: While it is best to prepare solutions fresh, if storage is necessary, the choice of solvent is critical. This compound is soluble in organic solvents like ethanol, ether, and chloroform, and sparingly soluble in water. For solutions, storage at -20°C in a tightly sealed, light-resistant container is advisable to minimize degradation. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.

  • Possible Cause: The sample may have degraded, leading to the formation of impurities, most commonly phenol and benzoic acid.

  • Troubleshooting Steps:

    • Confirm Identity of Impurities: Analyze the sample using a validated analytical method such as HPLC or GC-MS and compare the retention times of the unexpected peaks with those of pure phenol and benzoic acid standards.

    • Review Storage Conditions: Verify that the this compound has been stored at the recommended temperature (-20°C for long-term) and in a dry, well-ventilated place away from incompatible substances.[1][2][3][4][5]

    • Check Handling Procedures: Ensure that the compound has not been exposed to moisture, strong acids or bases, or excessive heat during handling and sample preparation.

    • Perform a Fresh Preparation: If possible, prepare a fresh solution from a new or properly stored batch of this compound and re-analyze to confirm if the issue persists.

Issue 2: The experimental results are inconsistent or not reproducible.

  • Possible Cause: The stability of the this compound may be compromised, leading to varying concentrations of the active compound in different experimental runs.

  • Troubleshooting Steps:

    • Implement a Stability Testing Protocol: Conduct a forced degradation study on your this compound sample to understand its stability under your specific experimental conditions (e.g., pH, temperature, light exposure).

    • Control Environmental Factors: Ensure that all experiments are conducted under controlled conditions, minimizing exposure to light and elevated temperatures.

    • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use to avoid degradation over time.

    • pH Control: If working with aqueous or protic solutions, ensure the pH is controlled and maintained in a range that minimizes hydrolysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperature RangeAdditional Conditions
Long-Term-20°CTightly sealed container, dry, well-ventilated area.[1]
Short-Term2-8°CTightly sealed container, dry, well-ventilated area.[1]

Table 2: Incompatible Materials with this compound

Class of SubstanceExamplesReason for Incompatibility
Strong Oxidizing AgentsPeroxides, NitratesCan cause vigorous reactions and degradation.
Strong AcidsHydrochloric Acid, Sulfuric AcidCatalyzes hydrolysis.[2][3][4][5]
Strong BasesSodium Hydroxide (B78521), Potassium HydroxideCatalyzes hydrolysis.[2][3][4][5]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and detecting its primary degradation products.

  • Materials:

    • This compound sample

    • Reference standards of this compound, phenol, and benzoic acid

    • HPLC grade acetonitrile (B52724) and water

    • Phosphoric acid

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for your specific column and system.

    • Standard Solution Preparation: Prepare stock solutions of this compound, phenol, and benzoic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solutions.

    • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: C18

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 230 nm

    • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the this compound and any degradation products by comparing retention times and peak areas to the standards.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to identify potential degradation products and pathways.

  • Materials:

    • This compound

    • Hydrochloric acid (0.1 M)

    • Sodium hydroxide (0.1 M)

    • Hydrogen peroxide (3%)

    • UV lamp

    • Oven

    • Validated stability-indicating HPLC method (as described above)

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Place solid this compound in an oven at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.

    • Analysis: Analyze all stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Phenyl_Benzoate_Degradation_Pathway PB This compound Degradation Degradation (Hydrolysis, Photolysis, Thermolysis) PB->Degradation Exposure to: - Moisture - Light - Heat - Strong Acids/Bases Products Degradation Products Degradation->Products Phenol Phenol Products->Phenol BenzoicAcid Benzoic Acid Products->BenzoicAcid

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Suspected Degradation CheckStorage Review Storage Conditions (-20°C, Dry, Ventilated) Start->CheckStorage CheckHandling Review Handling Procedures (Avoid Moisture, Heat, Light) CheckStorage->CheckHandling AnalyzeSample Analyze Sample by HPLC/GC-MS CheckHandling->AnalyzeSample IdentifyPeaks Identify Unexpected Peaks (Compare with Standards) AnalyzeSample->IdentifyPeaks DegradationConfirmed Degradation Confirmed? IdentifyPeaks->DegradationConfirmed ImplementCAPA Implement Corrective Actions: - Use Fresh Sample - Control Environment - Optimize Protocol DegradationConfirmed->ImplementCAPA Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No End Issue Resolved ImplementCAPA->End

Caption: Troubleshooting workflow for this compound degradation.

References

Phenyl Benzoate Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of phenyl benzoate (B1203000). The information is presented in a practical question-and-answer format to directly address common challenges encountered during laboratory and industrial-scale production.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of phenyl benzoate, focusing on the two primary methods: the Schotten-Baumann reaction and Fischer esterification.

Low Yield & Conversion Rates

Q1: We are experiencing significantly lower than expected yields in our scaled-up Schotten-Baumann synthesis of this compound. What are the likely causes and how can we mitigate them?

A1: Low yields in a scaled-up Schotten-Baumann reaction are often traced back to several key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, a common and often significant byproduct.[1] On a larger scale, ensuring anhydrous (dry) conditions becomes more challenging.

    • Troubleshooting:

      • Use freshly distilled or high-purity, anhydrous benzoyl chloride.

      • Ensure all glassware and reactors are thoroughly dried before use.

      • Consider using a two-phase solvent system (e.g., water and dichloromethane (B109758) or toluene) to keep the benzoyl chloride and this compound in the organic phase, away from the aqueous base, thus minimizing hydrolysis.[2][3]

  • Inadequate Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" of reactants and uneven distribution of the base, resulting in incomplete reactions and increased side product formation.

    • Troubleshooting:

      • Optimize the stirring speed and impeller design to ensure thorough mixing of the biphasic system.

      • For very large scales, consider using a phase-transfer catalyst (PTC) like quaternary ammonium (B1175870) salts to facilitate the reaction between the phenoxide in the aqueous phase and the benzoyl chloride in the organic phase.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials and lower yields.

    • Troubleshooting:

      • Carefully control the addition of benzoyl chloride to the reaction mixture containing phenol (B47542) and sodium hydroxide (B78521). A slight excess of phenol can sometimes be used to ensure complete conversion of the more expensive benzoyl chloride.

Q2: Our Fischer esterification of benzoic acid and phenol is suffering from low conversion, even with extended reaction times. What strategies can we employ to drive the reaction to completion?

A2: The Fischer esterification is a reversible reaction, which is a primary challenge in achieving high conversion.[4] Several strategies can be employed to shift the equilibrium towards the product side:

  • Water Removal: The formation of water as a byproduct will push the equilibrium back towards the reactants.[4]

    • Troubleshooting:

      • Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene (B28343) is a common solvent for this purpose.[4]

      • Incorporate a drying agent, such as molecular sieves, into the reaction mixture.[4]

  • Use of Excess Reactant: Employing a large excess of one of the reactants can shift the equilibrium towards the product.[4][5]

    • Troubleshooting:

      • If economically feasible, use a significant excess of phenol.

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction rate.[4]

    • Troubleshooting:

      • Ensure the catalyst is of high purity and used in an appropriate concentration. While a strong acid is needed, an excessive amount can lead to side reactions like dehydration or charring, especially at higher temperatures.[6]

Product Purity & Byproduct Formation

Q3: We are observing significant amounts of benzoic acid as a byproduct in our Schotten-Baumann reaction. How can we minimize its formation and effectively remove it from the final product?

A3: Benzoic acid formation is a common issue due to the hydrolysis of benzoyl chloride.[1]

  • Minimizing Formation:

    • As mentioned in Q1, maintaining anhydrous conditions and using a two-phase system are crucial.

    • Phase-transfer catalysis can also enhance the rate of the desired esterification over the competing hydrolysis reaction.[1]

  • Removal of Benzoic Acid:

    • Alkaline Wash: During the work-up, washing the organic layer with an aqueous solution of sodium bicarbonate (NaHCO₃) will convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which can then be separated in the aqueous layer.[7] this compound, being an ester, will not react and will remain in the organic phase.

Q4: Our final this compound product is contaminated with unreacted phenol. What is the most effective purification method at scale?

A4: Unreacted phenol can be removed through an alkaline extraction.

  • Purification Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic solution with a dilute aqueous solution of sodium hydroxide (NaOH).[7] The basic solution will deprotonate the weakly acidic phenol, forming the water-soluble sodium phenoxide salt, which will partition into the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer with water to remove any residual NaOH, followed by a brine wash to aid in drying.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate) and remove the solvent under reduced pressure to yield the purified this compound.

Safety & Handling

Q5: What are the key safety precautions to consider when scaling up the synthesis of this compound, particularly when using benzoyl chloride?

A5: Scaling up any chemical synthesis requires a thorough safety review. For this compound synthesis, special attention should be paid to the following:

  • Benzoyl Chloride Handling: Benzoyl chloride is corrosive and a lachrymator (causes tearing).[8][9]

    • Precautions: Always handle benzoyl chloride in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Exothermic Reactions: The reaction of benzoyl chloride with phenol and base can be exothermic.

    • Precautions: On a large scale, the addition of benzoyl chloride should be done portion-wise or via a dropping funnel to control the reaction rate and temperature.[9] An ice bath or cooling system should be readily available to manage any temperature spikes.[8]

  • Pressure Build-up: The reaction can generate HCl gas, which is then neutralized by the base. In a closed system, this can lead to pressure build-up.

    • Precautions: Ensure the reaction vessel is equipped with a proper pressure-relief system, especially during vigorous shaking or mixing.[8]

  • Waste Disposal: The reaction will generate aqueous waste containing NaOH and potentially sodium benzoate and sodium phenoxide. This should be neutralized before disposal according to local regulations.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterSchotten-Baumann ReactionFischer Esterification
Reactants Phenol, Benzoyl Chloride, Base (e.g., NaOH)Benzoic Acid, Phenol, Acid Catalyst (e.g., H₂SO₄)
Typical Yield ~75% (can be improved with PTC)[1]Can reach >90% with water removal
Reaction Conditions Room temperature, biphasic system[2]60-110 °C, often with azeotropic water removal[4]
Key Challenge Hydrolysis of benzoyl chlorideReversible reaction, slow kinetics[4]
Primary Byproduct Benzoic AcidWater
Scale-Up Suitability Good, widely used industrially.Good, but requires efficient water removal.

Experimental Protocols

Protocol 1: Scaled-Up this compound Synthesis via Schotten-Baumann Reaction
  • Preparation: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve phenol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Reaction: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel while vigorously stirring. Maintain the temperature below 10°C during the addition.

  • Completion: After the addition is complete, continue to stir the mixture vigorously for 30-60 minutes at room temperature. A white solid precipitate of this compound will form.[12]

  • Isolation: Filter the crude product using vacuum filtration and wash the filter cake thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification:

    • Dissolve the crude product in dichloromethane.

    • Wash the organic solution sequentially with 5% aqueous HCl, water, 5% aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

    • If necessary, recrystallize the product from ethanol (B145695) to obtain a highly pure solid.[9]

Protocol 2: Scaled-Up this compound Synthesis via Fischer Esterification with Dean-Stark Trap
  • Setup: Equip a round-bottom flask with a Dean-Stark trap, a condenser, and a magnetic stir bar.

  • Reactants: To the flask, add benzoic acid (1.0 equivalent), phenol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene (as the solvent).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted benzoic acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_schotten_baumann Schotten-Baumann Workflow cluster_fischer Fischer Esterification Workflow sb_start Dissolve Phenol in NaOH(aq) sb_react Add Benzoyl Chloride (Controlled Temp) sb_start->sb_react sb_isolate Filter Crude This compound sb_react->sb_isolate sb_purify Purify via Alkaline Wash sb_isolate->sb_purify sb_end Pure this compound sb_purify->sb_end f_start Combine Benzoic Acid, Phenol, & Catalyst f_react Reflux with Dean-Stark Trap f_start->f_react f_isolate Neutralize & Extract f_react->f_isolate f_purify Purify via Distillation/Recrystallization f_isolate->f_purify f_end Pure this compound f_purify->f_end

Caption: Experimental workflows for this compound synthesis.

troubleshooting_low_yield cluster_sb_troubleshooting Schotten-Baumann Troubleshooting cluster_f_troubleshooting Fischer Troubleshooting start Low Yield Observed q1 Which Synthesis Method? start->q1 sb_path Schotten-Baumann q1->sb_path f_path Fischer Esterification q1->f_path sb_check1 Check for Moisture (Anhydrous Conditions) sb_path->sb_check1 f_check1 Ensure Efficient Water Removal f_path->f_check1 sb_check2 Verify Mixing Efficiency sb_check1->sb_check2 sb_check3 Confirm Reactant Stoichiometry sb_check2->sb_check3 f_check2 Consider Using Excess Reactant f_check1->f_check2 f_check3 Verify Catalyst Activity f_check2->f_check3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Deconvolution of Complex NMR Spectra of Substituted Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deconvolution of complex NMR spectra of substituted phenyl benzoates.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region (approx. 6.5-8.5 ppm) of my substituted phenyl benzoate (B1203000) spectrum so complex and overlapping?

A1: The complexity arises from several factors. Protons on the two separate aromatic rings (the phenyl and the benzoate moieties) have chemical shifts that fall within a narrow range, leading to signal overlap.[1][2] The substitution pattern on either ring breaks the symmetry of the molecule, resulting in more distinct signals.[2] Furthermore, spin-spin coupling between adjacent (ortho, J ≈ 6-10 Hz) and sometimes non-adjacent (meta, "4-bond") protons creates complex multiplet structures that are often difficult to resolve visually.[3]

Q2: What is "deconvolution" in the context of NMR spectra?

A2: Deconvolution is a computational method used to separate overlapping peaks in a spectrum.[4][5] For complex 1D NMR spectra, it involves fitting a series of theoretical peaks (often Lorentzian or Gaussian lineshapes) to the experimental data. The goal is to determine the number of underlying signals and to extract key parameters for each one, such as its precise chemical shift, area (integral), and line width, which would otherwise be impossible to measure accurately due to signal overlap.[5]

Q3: What software is available for performing spectral deconvolution?

A3: Several software packages are available for NMR data analysis and deconvolution.

  • Mnova: A widely used commercial software that offers high-quality spectral analysis tools, including peak picking, integration, multiplet analysis, and advanced features like Global Spectral Deconvolution (GSD).[6][7][8]

  • TopSpin: Bruker's software for data acquisition and processing, which can be integrated with other tools like Mnova for advanced analysis.[7]

  • decon1d: A freely available Python-based program that uses Bayesian Information Criteria (BIC) to objectively determine the most likely number of peaks in a complex spectrum, which helps prevent overfitting.[4][9]

  • BATMAN: An R package designed for Bayesian automated metabolite deconvolution and quantification, which can be adapted for other complex mixtures.[10]

Q4: Can I predict the ¹H NMR spectrum of my substituted phenyl benzoate to help with deconvolution?

A4: Yes, predicting the spectrum can provide a valuable starting point. Several software packages, such as Mnova NMRPredict, can calculate chemical shifts with good accuracy.[7] Additionally, computational methods using Density Functional Theory (DFT) can be employed to predict spectra, which is particularly useful for understanding anomalous chemical shifts that defy simple prediction rules.[11][12] Comparing a predicted spectrum to your experimental data can help in assigning peaks and setting initial parameters for the deconvolution algorithm.

Troubleshooting Guide

Q1: My spectrum has broad or distorted peaks. Can I still perform deconvolution?

A1: Deconvolution is possible but may be inaccurate. It is crucial to address the cause of peak broadening first. Common causes include:

  • Poor Shimming: If a well-resolved singlet in your spectrum appears asymmetrical or broad, the instrument's shimming needs improvement. Re-acquiring the data after proper shimming is recommended.[13]

  • Sample Concentration/Solubility: A sample that is too concentrated or not fully dissolved can lead to broad peaks.[14]

  • Presence of Paramagnetic Species: Paramagnetic impurities, even in trace amounts, can cause significant line broadening.

  • Chemical Exchange: If your molecule is undergoing conformational changes or rotation on the NMR timescale, you may observe broad peaks. Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help confirm this; peaks may sharpen or resolve into distinct signals at lower temperatures.[15]

A technique called reference deconvolution can computationally improve the lineshape if it is dominated by the instrument rather than the sample itself.[16][17]

Q2: The deconvolution algorithm seems to be "overfitting" by adding too many peaks. How can I prevent this?

A2: Overfitting occurs when the model is too complex for the data. To mitigate this, use a method that penalizes model complexity. The Python program decon1d, for example, uses Bayesian Information Criteria (BIC) to objectively select the model with the optimal number of peaks, preventing the inclusion of unnecessary ones.[4][5] In manual fitting software, start with the minimum number of peaks you expect and only add more if they are statistically justified and lead to a significant improvement in the fit residual.

Q3: My baseline is not flat. How does this affect deconvolution and how can I fix it?

A3: A non-flat baseline will lead to inaccurate peak integration and can interfere with the deconvolution algorithm's ability to correctly model the peaks. Before performing deconvolution, you must apply a baseline correction algorithm to the entire spectrum.[13] Most NMR processing software has robust polynomial or spline-based baseline correction functions.

Q4: The aromatic signals are hopelessly overlapped. What experimental strategies can I try?

A4: When signals are severely overlapped, consider the following:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[14] Aromatic solvents like benzene-d₆ are particularly known for inducing different chemical shifts compared to chloroform-d₆.

  • Increase Magnetic Field Strength: If available, using a higher-field NMR spectrometer will increase the dispersion of the signals (i.e., spread them out more in terms of Hz), which can significantly improve resolution.

  • 2D NMR Spectroscopy: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapped in the 1D spectrum. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, providing another dimension of information for assignment.[6][8]

Experimental Protocols & Data

General Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified substituted this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).[18]

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, using a sharp, intense solvent or TMS peak as a reference. The peak shape should be symmetrical and narrow.[13]

    • Set appropriate acquisition parameters. For quantitative analysis, ensure the recycle delay (D1) is at least 5 times the longest T1 relaxation time of the protons in your molecule to allow for full relaxation between scans. A recycle delay of 8 seconds is often sufficient for typical organic compounds.[13]

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.[13]

    • Apply a baseline correction across the entire spectrum.[13]

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

¹H NMR Chemical Shift Data for this compound Derivatives

The following table summarizes reported ¹H NMR chemical shift (δ) values for this compound and select derivatives, recorded in CDCl₃. This data can serve as a reference for peak assignment.

CompoundSubstituent (X)Benzoate Ring Protons (ppm)Phenyl Ring Protons (ppm)Reference
This compoundH8.20 (d, 2H), 7.61 (t, 1H), 7.49 (t, 2H)7.41 (t, 2H), 7.26 (t, 1H), 7.21 (d, 2H)[18]
Phenyl 4-chlorobenzoate4-Cl8.14 (d, 2H), 7.49 (d, 2H)7.43 (t, 2H), 7.28 (t, 1H), 7.21 (d, 2H)[18]
Phenyl 4-nitrobenzoate4-NO₂8.35-8.40 (m, 4H)7.46 (t, 2H), 7.32 (t, 1H), 7.23-7.25 (m, 2H)[18]
Phenyl 4-(trifluoromethyl)benzoate4-CF₃8.32 (d, 2H), 7.78 (d, 2H)7.45 (t, 2H), 7.30 (t, 1H), 7.27 (d, 2H)[18]

Note: d = doublet, t = triplet, m = multiplet. Coupling constants (J) are not included for brevity.

Visualizations

Workflow for Deconvolution of NMR Spectra

Deconvolution_Workflow cluster_prep Experimental cluster_process Data Processing cluster_decon Deconvolution & Analysis cluster_output Output A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Data Acquisition (Lock, Shim, Acquire FID) A->B C Fourier Transform B->C D Phasing & Baseline Correction C->D E Reference Calibration (TMS) D->E F Apply Deconvolution Algorithm (e.g., GSD, Bayesian Fit) E->F G Model Selection (e.g., using BIC) F->G H Extract Parameters (Chemical Shift, Integral, Linewidth) G->H I Final Report: Deconvoluted Spectrum & Peak List H->I

Caption: General workflow from sample preparation to final analysis.

Troubleshooting Logic for Overlapping Aromatic Signals

Troubleshooting_Overlap Start Problem: Severely Overlapping Aromatic Signals CheckSolvent Is an alternative solvent (e.g., Benzene-d6) available? Start->CheckSolvent ChangeSolvent Action: Re-acquire spectrum in new solvent CheckSolvent->ChangeSolvent Yes CheckField Is a higher-field NMR available? CheckSolvent->CheckField No End Proceed with deconvolution on improved spectrum ChangeSolvent->End UseHigherField Action: Re-acquire spectrum on higher-field instrument CheckField->UseHigherField Yes Use2D Action: Acquire 2D NMR (COSY, HSQC) to aid assignment CheckField->Use2D No UseHigherField->End Use2D->End

Caption: Decision tree for resolving heavily overlapped signals.

References

Minimizing byproduct formation in the nitration of phenyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of phenyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing byproduct formation and troubleshooting common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: On which of the two phenyl rings does the nitration of phenyl benzoate occur and why?

A1: The nitration occurs preferentially on the phenyl ring attached to the ester oxygen (the phenoxy ring). This is because the oxygen atom can donate its lone pair of electrons into this ring, activating it towards electrophilic attack. Conversely, the phenyl ring attached to the carbonyl group is deactivated due to the electron-withdrawing nature of the carbonyl, making it less susceptible to electrophilic substitution.[1]

Q2: What is the major product expected from the controlled mononitration of this compound?

A2: The major product is 4-nitrothis compound.[2] The activating phenoxy group is an ortho-, para-director. However, the para position is strongly favored due to significant steric hindrance at the ortho positions from the large benzoyl group (-COPh).[3]

Q3: What are the primary byproducts to be aware of during the reaction?

A3: The primary byproducts include:

  • Isomeric Byproducts: 2-nitrothis compound (the ortho-isomer) is the main isomeric byproduct.

  • Polynitration Products: Dinitro derivatives can form if the reaction conditions are too harsh, such as elevated temperatures or an excess of the nitrating agent.[4]

  • Hydrolysis Products: Although less common under standard nitrating conditions, hydrolysis of the ester to phenol (B47542) and benzoic acid can occur, particularly if there is significant water contamination or during the workup phase.[5]

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored, tarry byproducts, especially at higher temperatures.[4]

Q4: Why is strict temperature control so critical for this reaction?

A4: Temperature control is crucial for several reasons. Firstly, the nitration reaction is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled reaction rate, significantly increasing the formation of dinitrated and other undesired byproducts.[6] Secondly, lower temperatures (typically 0-10°C) favor the desired mononitration and enhance selectivity for the para-isomer.[4][7]

Troubleshooting Guide

Problem: My reaction yielded a significant amount of dinitro byproducts.

  • Possible Cause: The reaction temperature was too high, or an excessive amount of nitrating agent was used.

  • Solution:

    • Maintain a strict internal reaction temperature between 0°C and 10°C during the addition of the nitrating mixture.[6]

    • Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid.[4]

    • Ensure slow, dropwise addition of the nitrating agent to the substrate solution to prevent localized overheating.[8][9]

Problem: The final product is a dark, oily, or tarry substance instead of a crystalline solid.

  • Possible Cause: This indicates the formation of oxidation byproducts or other impurities, likely due to the reaction temperature becoming too high.

  • Solution:

    • Pre-chill all reagents and glassware before starting the reaction.[6]

    • Add the nitrating mixture very slowly to the this compound solution, ensuring efficient stirring and cooling in an ice-salt bath to maintain a low temperature.[6]

    • Ensure the starting materials are pure.

Problem: The overall yield of the purified product is very low.

  • Possible Cause: This could be due to an incomplete reaction, mechanical loss of product during workup and purification, or formation of alternative byproducts like hydrolysis products.

  • Solution:

    • After the addition of the nitrating agent, allow the reaction to stir for a sufficient time (e.g., 15-30 minutes) at low temperature or briefly at room temperature to ensure completion.[8][10]

    • When quenching the reaction on ice, stir vigorously to ensure the product precipitates as a fine solid, which is easier to filter.[6]

    • During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[10]

Problem: My product contains starting material and/or hydrolysis byproducts (phenol, benzoic acid).

  • Possible Cause: The reaction may not have gone to completion, or hydrolysis may have occurred.

  • Solution:

    • Confirm the strength and freshness of the concentrated nitric and sulfuric acids. Dilute acids will suppress the formation of the necessary nitronium ion electrophile.[11]

    • To remove acidic byproducts like benzoic acid, wash the crude product with a cold, dilute solution of sodium bicarbonate during the workup phase.[6]

    • Purify the final product carefully via recrystallization to separate it from unreacted starting material.

Data Presentation: Reaction Parameters

The following table summarizes typical parameters for achieving selective mononitration of aromatic esters like this compound.

ParameterRecommended ConditionRationale & Notes
Temperature 0–10°CMinimizes dinitration and side reactions.[4][6]
HNO₃ Stoichiometry 1.1–1.2 equivalentsControls mononitration, avoids excess for polysubstitution.[6]
H₂SO₄ Stoichiometry 2–3 equivalentsActs as a catalyst and solvent to generate the NO₂⁺ electrophile.[6]
Addition Time 15–20 minutesEnsures proper heat dissipation and prevents localized overheating.[6][8]
Reaction Time 15–30 minutes post-additionAllows the reaction to proceed to completion at a controlled temperature.[8][10]
Expected Major Product 4-nitrothis compoundPara-substitution is favored due to steric hindrance at ortho positions.[3]
Expected Yield 60–85%Dependent on strict adherence to temperature control and efficient workup.[6]

Experimental Protocols

Detailed Methodology for the Controlled Mononitration of this compound

This protocol is adapted from standard procedures for the nitration of analogous aromatic esters like methyl benzoate.[7][8][9][10]

1. Preparation of the Nitrating Mixture: a. In a dry test tube or small flask, carefully measure 1.5 mL of concentrated nitric acid. b. Cool the nitric acid in an ice-water bath. c. Slowly and with gentle swirling, add 1.5 mL of concentrated sulfuric acid to the cooled nitric acid. Keep this mixture cooling in the ice bath until needed.[8]

2. Reaction Setup: a. Weigh 2.0 g of this compound into a clean, dry 50 mL conical flask. b. Add 4.0 mL of concentrated sulfuric acid to the this compound and swirl gently until the solid is completely dissolved.[8] c. Cool this mixture thoroughly in an ice-salt bath, ensuring the internal temperature drops to near 0°C.

3. Nitration Reaction: a. Using a glass pipette, add the prepared nitrating mixture dropwise to the cold, stirring solution of this compound over approximately 15 minutes.[8] b. It is critical to monitor the temperature of the reaction flask during the addition, ensuring it does not rise above 10°C.[6] c. After the addition is complete, allow the flask to stand at room temperature for an additional 15 minutes with occasional swirling.[7][8]

4. Product Isolation and Workup: a. Prepare a 150 mL beaker containing approximately 25 g of crushed ice. b. Carefully and slowly pour the reaction mixture onto the crushed ice while stirring the ice slurry. A solid precipitate should form.[7][9] c. Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Büchner funnel. d. Wash the collected solid with two portions of ice-cold water to remove residual acid.[9][10]

5. Purification: a. Transfer the crude solid to a small conical flask. b. Perform a recrystallization using a minimal amount of hot methanol (B129727) or an ethanol/water mixture to obtain the purified 4-nitrothis compound as pale yellow crystals.[7][9] c. Dry the crystals, then determine the mass, percent yield, and melting point.

Visualizations

Reaction_Pathway cluster_main Nitration of this compound cluster_byproducts Potential Byproducts Start This compound Major 4-Nitrothis compound (Major Product) Start->Major HNO₃ / H₂SO₄ 0-10°C Ortho 2-Nitrothis compound Start->Ortho Minor Path Dinitro Dinitro Products Start->Dinitro Harsh Conditions Hydrolysis Hydrolysis Products

Caption: Reaction pathway for the nitration of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool in Ice Bath C Slowly Add Nitrating Mix to Substrate (Keep T < 10°C) A->C B Dissolve this compound in H₂SO₄ Cool in Ice-Salt Bath B->C D Stir at Room Temp (15 min) C->D E Quench on Crushed Ice D->E F Isolate via Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from Methanol or EtOH/H₂O G->H I Dry and Characterize (Yield, MP) H->I

Caption: Experimental workflow for controlled mononitration.

Troubleshooting_Logic Start Problem Detected? P1 High Dinitro Content? Start->P1 Yes P2 Low Yield? Start->P2 Yes P3 Dark/Tarry Product? Start->P3 Yes S1 Solution: 1. Lower Temperature (0-5°C) 2. Reduce HNO₃ Stoichiometry 3. Slow Down Addition Rate P1->S1 S2 Solution: 1. Check Reagent Purity 2. Increase Reaction Time 3. Minimize Solvent in Recrystallization P2->S2 S3 Solution: 1. Ensure T < 10°C Always 2. Use Pure Starting Materials 3. Check for Contaminants P3->S3

Caption: Troubleshooting decision tree for common nitration issues.

References

Technical Support Center: High-Purity Phenyl Benzoate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful crystallization of high-purity phenyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing phenyl benzoate?

A1: Ethanol (B145695) is the most commonly recommended solvent for the recrystallization of this compound.[1][2][3][4][5][6][7] It is effective because this compound is freely soluble in hot ethanol and has lower solubility at colder temperatures, which is a key property for a good recrystallization solvent.[8][9] Methylated spirits can also be utilized.[1]

Q2: What are the key physical properties of this compound relevant to its crystallization?

A2: Understanding the physical properties of this compound is crucial for a successful crystallization. Key values are summarized in the table below.

PropertyValueCitations
Melting Point68-70 °C[8][10][11]
Boiling Point298-300 °C[8][10][11]
AppearanceWhite crystalline powder or colorless prismatic crystals[8][10][11]
SolubilitySoluble in hot ethanol, ethyl ether, and chloroform; Insoluble in water.[8][10][11]

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials such as phenol (B47542) and benzoyl chloride, as well as byproducts from the synthesis reaction.[1][2][6] Phenol is particularly important to remove as it can interfere with the crystallization process.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[12]

  • Seeding: Introduce a small crystal of pure this compound (a "seed crystal") into the supersaturated solution.[12][13]

  • Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12][13]

  • Lower Temperature: Further cool the solution in an ice bath to decrease the solubility of the this compound.[13][14]

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound.

Problem 1: The this compound "oils out" instead of crystallizing.

  • Cause: "Oiling out" occurs when the this compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure, leading to a significant depression of the melting point.[12][13][15][16] this compound has a relatively low melting point (68-70 °C), making this a common issue.[8][10][11]

  • Solution:

    • Add more solvent: To prevent the solution from becoming saturated above the melting point of this compound, use a larger volume of hot solvent than the minimum required for dissolution. A common recommendation is to use approximately 1.5 times the minimum amount of hot solvent.[1]

    • Re-heat and dilute: If oiling out has already occurred, reheat the mixture to dissolve the oil, add more solvent, and then allow it to cool slowly.[12]

    • Use a lower boiling point solvent: While ethanol is standard, ensure you are not using a higher boiling point alcohol where this issue might be more prevalent.

Problem 2: The resulting crystals are very small or appear as a fine powder.

  • Cause: Rapid cooling of the saturated solution can lead to the formation of small crystals because many nuclei form at once, without sufficient time for larger crystals to grow.[12]

  • Solution:

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass over the opening. Avoid directly transferring the hot flask to an ice bath.[13][14]

    • Reduce Supersaturation: Add a slightly larger volume of the hot solvent to ensure the solution is not excessively supersaturated upon cooling.[12]

Problem 3: The yield of recrystallized this compound is low.

  • Cause: Several factors can contribute to a low yield:

    • Using too much solvent, which keeps more of the product dissolved in the mother liquor.[13]

    • Premature crystallization during a hot filtration step.

    • Incomplete transfer of the crystalline product during filtration.

    • Washing the crystals with a solvent that is not sufficiently cold.[13]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product, while being mindful of the risk of oiling out.

    • Preheat Funnel for Hot Filtration: If a hot filtration is necessary to remove insoluble impurities, preheat the funnel and filter paper to prevent premature crystallization.

    • Efficient Transfer and Washing: Ensure all crystals are transferred to the filter. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[13][17]

Problem 4: The purified this compound is still impure (e.g., low melting point).

  • Cause: Impurities may have been trapped within the crystals during a rapid crystallization process, or the washing step may have been insufficient.[12]

  • Solution:

    • Repeat Recrystallization: A second recrystallization step will often significantly improve purity.

    • Ensure Slow Cooling: As mentioned previously, slow cooling is critical for the formation of pure crystals as it allows impurities to remain in the solvent.[13]

    • Thorough Washing: Wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[13][17]

Experimental Protocols

Standard Recrystallization of this compound from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of ethanol and heat the mixture gently (e.g., in a water bath). Continue adding hot ethanol in portions until the this compound is completely dissolved.[13] To mitigate the risk of "oiling out," add an additional amount of hot ethanol equivalent to about half of the volume used for complete dissolution.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][17]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining impurities.[13][17]

  • Drying: Continue to draw air through the crystals in the funnel to partially dry them. Then, transfer the crystals to a watch glass or drying paper and allow them to dry completely.[13][17]

Visual Guides

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude This compound in minimum hot ethanol add_excess Add ~50% excess hot ethanol dissolve->add_excess hot_filtration Hot filtration (if necessary) add_excess->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry crystals wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_flowchart start Crystallization Issue? oiling_out Product 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No solution_oiling Reheat, add more solvent, cool slowly. oiling_out->solution_oiling Yes low_yield Low yield? no_crystals->low_yield No solution_no_crystals 1. Scratch flask 2. Add seed crystal 3. Concentrate solution no_crystals->solution_no_crystals Yes solution_low_yield Use minimum solvent Wash with ice-cold solvent low_yield->solution_low_yield Yes end Successful Crystallization low_yield->end No solution_oiling->end solution_no_crystals->end solution_low_yield->end

Caption: Troubleshooting flowchart for common this compound crystallization issues.

References

Phenyl benzoate incompatibility with strong oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the incompatibility of phenyl benzoate (B1203000) with strong oxidizing agents. Please consult this document to ensure laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What happens when phenyl benzoate is mixed with a strong oxidizing agent? A1: Mixing this compound with strong oxidizing agents can lead to a vigorous and potentially exothermic reaction. While specific reaction kinetics are not widely documented, the combination is explicitly advised against in safety data sheets.[1][2][3] Such a reaction could lead to a rapid increase in temperature and pressure, creating a significant safety hazard in a laboratory setting. When heated, this compound can emit acrid smoke and irritating fumes; a strong oxidative reaction could produce similar hazardous byproducts.[2][4][5]

Q2: Which specific chemicals are considered strong oxidizing agents to avoid with this compound? A2: A comprehensive list is extensive, but common laboratory-scale strong oxidizing agents to avoid contact with this compound include, but are not limited to:

  • Nitric acid and nitrates

  • Perchloric acid and perchlorates

  • Permanganates (e.g., potassium permanganate)

  • Dichromates (e.g., potassium dichromate)

  • Peroxides (e.g., hydrogen peroxide)

  • Halogens (e.g., bromine, chlorine)

  • Hypochlorites (e.g., sodium hypochlorite)

Q3: What are the known hazardous decomposition products from this type of reaction? A3: Under fire conditions, which can be initiated by a strong exothermic reaction, the primary hazardous decomposition products of this compound are carbon oxides (carbon monoxide and carbon dioxide).[1][6] It is reasonable to expect that a powerful oxidation reaction would generate similar products, along with other potentially irritating or toxic fumes.[2]

Q4: What are the immediate signs of an incompatible reaction occurring? A4: If an inadvertent mixing occurs, be vigilant for the following indicators of a hazardous reaction:

  • Sudden temperature increase in the reaction vessel.

  • Unexpected evolution of gas or fumes.

  • Noticeable color change.

  • Emission of smoke or an acrid odor.

  • Splattering or boiling of the mixture.

Troubleshooting Guide

Issue: I have accidentally mixed this compound with a strong oxidizing agent. What are the immediate steps I should take?

  • Alert Personnel: Immediately notify all personnel in the vicinity of the situation.

  • Assess and Evacuate: If there are any signs of a reaction (heat, gas, smoke), evacuate the immediate area.

  • Do Not Seal the Container: If the mixture is in a container, do not seal it, as pressure may be building.

  • Consult the SDS: Have the Safety Data Sheets for all involved chemicals ready for emergency responders.[1]

  • Emergency Response: Contact your institution's emergency response or safety officer. If a fire occurs, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[6][7]

  • Seek Medical Attention: If you have been exposed to any fumes or splashes, move to fresh air and seek immediate medical attention.[1][6]

Issue: My experimental design requires using an oxidizing agent in a step following the use of this compound. How can I proceed safely?

  • Conduct a Thorough Risk Assessment: Evaluate the necessity of using a strong oxidizer and consider if a milder reagent could achieve the desired outcome.

  • Ensure Complete Separation: Before introducing the oxidizing agent, you must implement a rigorous purification step to remove all traces of this compound and any related byproducts from the reaction vessel. This may include washing, extraction, or column chromatography.

  • Use Appropriate Engineering Controls: All work must be performed in a properly functioning chemical fume hood to contain any potential release of hazardous vapors.[8]

  • Wear Correct PPE: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][9]

  • Perform a Small-Scale Trial: Conduct a pilot experiment on a very small scale to verify that the purification step was effective and that no adverse reaction occurs when the oxidizing agent is introduced.

This compound Safety and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
CAS Number 93-99-2[6][9]
Molecular Formula C₁₃H₁₀O₂[1][6]
Molecular Weight 198.22 g/mol [6][9]
Appearance White crystalline powder[2][5]
Melting Point 68-70 °C[1][4][5]
Boiling Point 298-299 °C[1][4][5]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1][2][3]
Hazardous Decomposition Carbon oxides (under fire conditions)[1][6]
Acute Toxicity (Oral) LD50 (mouse) - 1,225 mg/kg[1][6]

Experimental Protocols

Protocol for Safe Handling of this compound

This protocol outlines the standard procedures for handling this compound, especially in experiments where oxidizing agents may be present in subsequent steps.

  • Engineering Controls:

    • Always handle this compound powder in a well-ventilated area.[1]

    • Use a chemical fume hood when there is a risk of aerosol or dust formation, or when performing reactions.[7][8]

    • Ensure safety showers and eyewash stations are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH standards.[6][7]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[1][7]

    • Body Protection: Wear a lab coat. Choose additional body protection based on the scale and potential hazards of the experiment.[1]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid the formation of dust and aerosols.[6][7]

    • Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[7][8]

    • Store this compound separately from strong oxidizing agents, acids, and bases.[2][3]

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.[1]

    • Consult a licensed professional waste disposal service and follow all federal, state, and local environmental regulations.[1][8] Do not let the product enter drains.[6][7]

Visualized Workflow

The following diagram illustrates the logical workflow for assessing the risk of using this compound with strong oxidizing agents in an experimental setting.

G start Start: Protocol involves This compound (PB) and a Strong Oxidizing Agent (SOA) decision1 Are PB and SOA to be mixed directly in the same step? start->decision1 high_risk HIGH RISK AVOID THIS PROCEDURE Re-evaluate experimental design. decision1->high_risk Yes decision2 Are PB and SOA used sequentially in the same reaction vessel? decision1->decision2 No end_node End of Risk Assessment high_risk->end_node purify CRITICAL STEP: Implement and validate a stringent purification/removal step for PB before adding SOA. decision2->purify Yes low_risk LOWER RISK Follow standard safe handling procedures for each chemical in separate steps. decision2->low_risk No proceed_caution Proceed with extreme caution: - Use fume hood - Wear full PPE - Start with small scale - Monitor for adverse reaction purify->proceed_caution proceed_caution->end_node low_risk->end_node

Caption: Risk assessment workflow for using this compound and strong oxidizing agents.

References

Overcoming challenges in the electrophilic bromination of phenyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electrophilic bromination of phenyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the electrophilic bromination of phenyl benzoate?

The major product is 4-bromothis compound. The reaction is an electrophilic aromatic substitution (EAS). This compound has two aromatic rings. The ring derived from phenol (B47542) (the phenoxy group) is activated towards electrophilic substitution due to the electron-donating effect of the ether oxygen's lone pairs. Conversely, the benzene (B151609) ring attached to the carbonyl group is deactivated due to the electron-withdrawing nature of the carbonyl group.[1] Therefore, bromination occurs preferentially on the activated phenoxy ring. The oxygen atom is an ortho-, para-director. Due to steric hindrance at the ortho positions, the para-substituted product is favored and is generally the major product.[1]

Q2: My reaction is giving a very low yield of the desired 4-bromothis compound. What are the common causes?

Low yields can be attributed to several factors:

  • Inadequate Activation of Bromine: Molecular bromine (Br₂) itself is not electrophilic enough to react with the moderately activated this compound ring. A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically required to polarize the Br-Br bond and generate a more potent electrophilic species.[2] Ensure your Lewis acid is fresh and anhydrous, as moisture will deactivate it.

  • Deactivated Catalyst: Lewis acids are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. If the catalyst appears clumpy or discolored, it may be inactive.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the product. It is advisable to start at a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature while monitoring the reaction progress.

  • Insufficient Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: I am observing multiple products in my reaction mixture, not just the desired 4-bromothis compound. What are these side products and how can I minimize them?

Common side products include the ortho-brominated isomer (2-bromothis compound) and polybrominated products.

  • Ortho-isomer Formation: The activating effect of the ether oxygen directs substitution to both the ortho and para positions. While the para product is sterically favored, some amount of the ortho isomer is often formed. To minimize the ortho isomer, you can try using a bulkier Lewis acid catalyst or running the reaction at a lower temperature, which can enhance selectivity for the less sterically hindered para position.

  • Polybromination: The product, 4-bromothis compound, is still an activated aromatic ring and can undergo a second bromination, leading to di-brominated products. To avoid this, it is crucial to use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of bromine relative to this compound. Adding the bromine slowly to the reaction mixture can also help to prevent localized high concentrations of the brominating agent.

Q4: How do I effectively remove the Lewis acid catalyst during the work-up?

After the reaction is complete, the Lewis acid catalyst needs to be quenched and removed. This is typically achieved by pouring the reaction mixture into a mixture of ice and a dilute aqueous acid, such as hydrochloric acid (HCl). This will hydrolyze the Lewis acid and bring the iron salts into the aqueous layer. The organic product can then be extracted with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). Subsequent washing of the organic layer with water and brine will help to remove any remaining inorganic impurities.

Q5: What is the best way to purify the final product and separate the ortho and para isomers?

  • Recrystallization: If the crude product is a solid and the amount of the ortho-isomer is minor, recrystallization can be an effective purification method. Common solvent systems for recrystallizing aryl halides and esters include ethanol (B145695), methanol, or a mixture of a polar solvent with a non-polar anti-solvent like hexanes/ethyl acetate or methanol/water.

  • Column Chromatography: For mixtures containing significant amounts of the ortho-isomer or other impurities, column chromatography is the most effective method for separation. A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The less polar para-isomer will generally elute before the more polar ortho-isomer. The separation can be monitored by TLC.

Troubleshooting Guide

This table provides a summary of common problems, their probable causes, and suggested solutions.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Reaction Inactive Lewis acid catalyst (due to moisture).Use a fresh, anhydrous Lewis acid. Ensure all glassware is oven-dried.
Insufficient activation of bromine.Ensure the correct stoichiometry of the Lewis acid is used.
Low reaction temperature.Gradually increase the reaction temperature while monitoring by TLC.
Low Yield Incomplete reaction.Increase reaction time and monitor by TLC until the starting material is consumed.
Product loss during work-up.Ensure proper quenching and extraction procedures. Avoid vigorous shaking that can lead to emulsions.
Sub-optimal reaction conditions.Systematically vary reaction parameters (temperature, catalyst loading) to find the optimal conditions.
Formation of Multiple Products (Low Selectivity) Over-bromination (polysubstitution).Use a strict 1:1 stoichiometry of this compound to bromine. Add bromine dropwise.
Formation of the ortho-isomer.Run the reaction at a lower temperature. Consider using a sterically bulkier Lewis acid.
Product is an Oil or Fails to Crystallize Presence of significant impurities (e.g., ortho-isomer, starting material).Purify the product by column chromatography.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Colored Impurities in Final Product Presence of unreacted bromine.Wash the organic layer with a solution of sodium bisulfite or sodium thiosulfate (B1220275) during work-up to quench excess bromine.
Formation of colored byproducts.Treat the crude product with activated charcoal during recrystallization.

Experimental Protocols

Key Experiment: Electrophilic Bromination of this compound

Materials:

  • This compound

  • Anhydrous Ferric Bromide (FeBr₃)

  • Bromine (Br₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: To this solution, add anhydrous ferric bromide (0.1 equivalents) in one portion.

  • Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until the reddish color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Br2 Br-Br Activated_Br Br⁺---Br⁻---FeBr₃ Br2->Activated_Br + FeBr₃ FeBr3 FeBr₃ PhenylBenzoate This compound SigmaComplex Sigma Complex (Arenium Ion) PhenylBenzoate->SigmaComplex + Br⁺ Product 4-Bromothis compound SigmaComplex->Product - H⁺

Caption: Mechanism of Electrophilic Bromination.

Experimental Workflow

experimental_workflow Start Start: this compound + CH₂Cl₂ Add_Catalyst Add Anhydrous FeBr₃ Start->Add_Catalyst Cool Cool to 0 °C Add_Catalyst->Cool Add_Bromine Add Br₂ in CH₂Cl₂ dropwise Cool->Add_Bromine React Stir at Room Temperature (2-4h) Add_Bromine->React Workup Quench with Ice/HCl React->Workup Extract Extract with CH₂Cl₂ Workup->Extract Wash Wash with HCl, H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify End Final Product: 4-Bromothis compound Purify->End

Caption: Experimental Workflow for Bromination.

Troubleshooting Logic

troubleshooting_logic cluster_nodes Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Catalyst->Start Catalyst Inactive -> Replace Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Check_Purity Analyze Product Purity (TLC/NMR) Check_Conditions->Check_Purity Optimized Multiple_Products Multiple Products Observed Check_Purity->Multiple_Products Impure Good_Yield Good Yield and Purity Check_Purity->Good_Yield Pure Adjust_Stoichiometry Adjust Stoichiometry (1:1) Multiple_Products->Adjust_Stoichiometry Polysubstitution? Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Ortho-isomer? Purify_Chromatography Purify by Column Chromatography Adjust_Stoichiometry->Purify_Chromatography Lower_Temp->Purify_Chromatography Purify_Chromatography->Good_Yield

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Method Refinement for the Quantitative Analysis of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantitative analysis of phenyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantitative analysis of phenyl benzoate?

A1: The three primary methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[1] HPLC is often preferred for its high resolution and sensitivity, while GC-MS is ideal for its excellent separation of volatile compounds and definitive mass-based detection.[1][2] UV-Vis Spectrophotometry offers a simpler and more rapid analysis, particularly for routine assays.[3]

Q2: How should I prepare my sample for analysis?

A2: Proper sample preparation is critical for accurate results. For HPLC and UV-Vis analysis, dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile, filter it through a 0.45 µm syringe filter, and dilute it to a concentration within the calibration range.[1][3] For GC-MS analysis, dissolve the sample in a volatile organic solvent like dichloromethane, hexane, or ethyl acetate, and then filter it.[2] For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering components.[4]

Q3: What is a common issue encountered in the HPLC analysis of this compound and how can I resolve it?

A3: A common issue is peak tailing, where the peak is asymmetrical with a broader trailing edge. This can be caused by secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH.[5][6] To resolve this, consider using a modern, end-capped C18 column, lowering the mobile phase pH with an additive like phosphoric or formic acid, and ensuring the sample concentration is not causing column overload.[5][6][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantitative analysis of this compound.

HPLC Troubleshooting

Issue: Retention Time Shifts

  • Problem: The time it takes for this compound to elute from the column is inconsistent between injections.

  • Possible Causes & Solutions:

    • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition, especially the evaporation of the more volatile organic component, can cause drift.[8]

    • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even minor changes can affect retention times.[9][10]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of analyses. This can take 10-20 column volumes.[10]

    • Pump Issues: Check for leaks or faulty check valves in the HPLC pump that could lead to an inconsistent flow rate.[8]

Issue: Peak Tailing

  • Problem: The this compound peak is asymmetrical, with a pronounced "tail."

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: this compound can interact with residual silanol groups on the silica-based column. Lowering the mobile phase pH (e.g., with 0.1% phosphoric or formic acid) can suppress this interaction.[5][7][11]

    • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample.[5][12]

    • Column Degradation: A void at the column inlet or a contaminated frit can distort the peak shape. Using a guard column can help protect the analytical column.[5][13]

GC-MS Troubleshooting

Issue: No Peaks or Very Small Peaks

  • Problem: No peak corresponding to this compound is observed in the chromatogram.

  • Possible Causes & Solutions:

    • Injection Issues: Check for a blocked or damaged syringe. Ensure the injection volume is sufficient (a typical starting point is 1 µL).[14] A high split ratio may be venting most of the sample; consider a lower split ratio or a splitless injection for trace analysis.[14]

    • Inlet Temperature: An inlet temperature that is too low may not properly vaporize the sample, while a temperature that is too high can cause degradation. A starting point of 250 °C is common for benzoate esters.[14]

    • Carrier Gas Flow: Check for leaks in the system and ensure the carrier gas flow rate is correct.[15]

    • Detector Issues (for FID): If using a Flame Ionization Detector, ensure the flame is lit and the jet is not clogged.[16]

Experimental Protocols

HPLC Method for this compound
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[1][7] For MS compatibility, replace phosphoric acid with formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[3]

  • Column Temperature: 30°C.[3]

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.[3]

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[1]

GC-MS Method for this compound
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column with a non-polar stationary phase, such as 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14][17]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[17]

  • Injector Temperature: 250°C.[14][17]

  • Oven Program: Initial temperature of 90°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.[17]

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-350.[17]

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane. Prepare a series of working standards for the calibration curve.

  • Sample Preparation: Dissolve the sample in the chosen solvent and filter through a 0.22 µm syringe filter into a GC vial.[2]

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. The use of an internal standard is recommended for improved accuracy.[2]

UV-Vis Spectrophotometry Method for this compound
  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.[3]

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound between 200-400 nm. The λmax is expected to be around 230 nm.[18]

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.[3]

  • Sample Preparation: Dissolve the sample in the chosen solvent and ensure the final concentration falls within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the standard and sample solutions at the determined λmax. Construct a calibration curve of absorbance versus concentration to determine the concentration of this compound in the sample.[18]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase, followed by UV detection.[1]Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.[1]Measurement of light absorbance by the analyte at a specific wavelength.[1]
Sensitivity HighVery High (especially with SIM)[17]Moderate
Selectivity HighVery HighLow (prone to interference)
Sample Preparation Simple filtration and dilution are often sufficient.[1]May require extraction and is sensitive to matrix effects.[2]Minimal, typically dilution in a suitable solvent.[1]
Instrumentation Cost Moderate to HighHighLow
Typical Run Time 5-15 minutes10-30 minutes< 5 minutes

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification dissolve Dissolve Sample filter Filter (0.45/0.22 µm) dissolve->filter dilute Dilute to Range filter->dilute hplc HPLC dilute->hplc Inject gcms GC-MS dilute->gcms Inject uvvis UV-Vis dilute->uvvis Measure Absorbance calibrate Prepare Calibration Curve hplc->calibrate gcms->calibrate uvvis->calibrate determine Determine Concentration calibrate->determine

Caption: General experimental workflow for the quantitative analysis of this compound.

hplc_troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_response Response Issues start Problem: Inconsistent HPLC Results peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift no_peak No Peak / Small Peak? start->no_peak sol_silanol Lower Mobile Phase pH peak_tailing->sol_silanol Yes sol_overload Dilute Sample peak_tailing->sol_overload Yes sol_column_deg Check/Replace Column/Guard peak_tailing->sol_column_deg Yes peak_fronting Peak Fronting? split_peak Split Peak? sol_temp Use Column Oven rt_shift->sol_temp Yes sol_mobile_phase Prepare Fresh Mobile Phase rt_shift->sol_mobile_phase Yes sol_equilibration Ensure Column Equilibration rt_shift->sol_equilibration Yes sol_injection Check Syringe/Injection Volume no_peak->sol_injection Yes sol_detector Check Detector Settings no_peak->sol_detector Yes sol_leak Check for System Leaks no_peak->sol_leak Yes

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Addressing phase separation issues in phenyl benzoate applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenyl benzoate (B1203000). The information is designed to help address common challenges, particularly phase separation, that may be encountered during experiments and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is phenyl benzoate and what are its common applications in research?

A1: this compound is an ester of phenol (B47542) and benzoic acid. In research and drug development, it is used as a plasticizer, a solvent, and an intermediate in organic synthesis.[1] It also finds application as a fragrance ingredient and preservative in cosmetics and has been investigated for its potential as a chloride transport blocker.[2]

Q2: What are the general solubility properties of this compound?

A2: this compound is a white crystalline powder that is insoluble in water but soluble in several organic solvents.[1][3][4] It is freely soluble in hot alcohol and also soluble in ethanol (B145695), ethyl ether, and chloroform.[1][3][4]

Q3: What causes phase separation or precipitation of this compound in a solution?

A3: Phase separation or precipitation of this compound typically occurs when its concentration exceeds its solubility limit in a given solvent or solvent mixture. This can be triggered by several factors, including:

  • Solvent Polarity: this compound has low solubility in polar solvents like water. Introducing an aqueous phase to a solution of this compound in an organic solvent can cause it to precipitate.

  • Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to crystallization or precipitation.

  • Concentration: High concentrations of this compound are more likely to result in supersaturated solutions that are prone to precipitation.

  • pH: Although generally stable, extreme pH conditions can potentially lead to the hydrolysis of the ester bond over time, especially in the presence of strong acids or bases, which could contribute to changes in the solution's composition and stability.[1]

Q4: How can I redissolve this compound that has precipitated out of solution?

A4: If precipitation or phase separation occurs, gentle heating and/or sonication can be effective methods to aid in the redissolution of this compound.[2] Care should be taken to ensure that the temperature increase does not negatively impact other components in the formulation.

Troubleshooting Guide: Addressing Phase Separation

Problem: My this compound solution is cloudy or has formed a precipitate.

This guide provides a systematic approach to troubleshooting and resolving phase separation issues with this compound.

Step 1: Initial Assessment
  • Visual Inspection: Characterize the nature of the phase separation. Is it a fine precipitate, larger crystals, or an oily layer?

  • Review Formulation/Experimental Parameters:

    • What is the solvent system (including all co-solvents and their ratios)?

    • What is the concentration of this compound?

    • At what temperature was the solution prepared and stored?

    • What is the pH of the solution?

Step 2: Immediate Corrective Actions
  • Heating and Agitation: Gently warm the solution while stirring or vortexing. Sonication can also be applied to help break up aggregates and enhance dissolution.[2]

  • Solvent Addition: If the concentration is suspected to be too high, add a small amount of a good solvent (e.g., ethanol, DMSO) to the mixture to see if the precipitate redissolves.

Step 3: Formulation Optimization

If immediate actions are not successful or the problem recurs, consider the following formulation adjustments:

  • Co-solvent Systems: For applications requiring the inclusion of water, the use of co-solvents is essential. Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can be used to increase the solubility of benzoate esters in aqueous formulations.

  • Surfactants: Incorporating a suitable surfactant, such as Polysorbate 80, can help to form micelles that encapsulate this compound, improving its stability in aqueous environments.

  • Lipid-Based Formulations: For drug delivery applications, consider developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) or a microemulsion.

Quantitative Data: this compound Solubility

The following table summarizes available quantitative data on the solubility of this compound in various solvents and solvent systems.

Solvent/Solvent SystemConcentrationObservations
Dimethyl Sulfoxide (DMSO)175 mg/mL (882.86 mM)Ultrasonic assistance needed.
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (25.22 mM)Clear solution.
10% DMSO in 90% Corn Oil≥ 5 mg/mL (25.22 mM)Clear solution.
Hot AlcoholFreely soluble-
WaterInsoluble-
Diethyl EtherSlightly soluble-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound and place it into a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).

  • Vortex the mixture thoroughly for 2-3 minutes.

  • If undissolved particles remain, place the vial in an ultrasonic bath for 10-15 minutes. Gentle heating may be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of precipitates before use.

  • For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.[2]

Protocol 2: Assessing and Improving the Stability of this compound in an Aqueous Formulation

This protocol provides a workflow for systematically improving the stability of a this compound formulation where an aqueous component is required.

1. Baseline Solubility Determination:

  • Prepare a series of dilutions of your this compound stock solution into your primary aqueous buffer.

  • Observe for immediate precipitation.

  • Use techniques like nephelometry or UV-Vis spectroscopy to quantify the extent of precipitation at different concentrations.

2. Co-Solvent Screening:

  • Prepare your aqueous buffer containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol or propylene glycol).

  • Repeat the solubility determination from Step 1 in these co-solvent mixtures.

  • Identify the minimum concentration of co-solvent required to keep your target concentration of this compound in solution.

3. Surfactant Evaluation:

  • If co-solvents are insufficient or not desired, screen a panel of surfactants (e.g., Polysorbate 20, Polysorbate 80, Cremophor EL).

  • Prepare solutions of your target this compound concentration in the aqueous buffer with a range of surfactant concentrations.

  • Assess the clarity and stability of these formulations over time and under different temperature conditions (e.g., 4°C, room temperature, 40°C).

4. Stability Study:

  • Once a lead formulation is identified, conduct a short-term stability study.

  • Store the formulation under controlled conditions and monitor for any signs of phase separation, such as changes in clarity or the appearance of a precipitate, at regular intervals.

  • Analytical techniques like HPLC can be used to quantify the concentration of dissolved this compound over time.

Visualizations

Factors Leading to this compound Phase Separation cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Low_Aqueous_Solubility Low Aqueous Solubility Phase_Separation Phase Separation / Precipitation Low_Aqueous_Solubility->Phase_Separation High_Concentration High Concentration High_Concentration->Phase_Separation Low_Temperature Low Temperature Low_Temperature->Phase_Separation Incompatible_Solvent Incompatible Solvent System Incompatible_Solvent->Phase_Separation pH_Shift Significant pH Shift pH_Shift->Phase_Separation

Caption: Factors contributing to this compound phase separation.

Troubleshooting Workflow for this compound Phase Separation cluster_optimization Formulation Optimization Strategies Start Phase Separation Observed Assess Assess Formulation Parameters (Solvent, Concentration, Temp, pH) Start->Assess Immediate_Actions Immediate Actions: Heat, Agitate, Sonicate Assess->Immediate_Actions Check_Dissolution Precipitate Redissolves? Immediate_Actions->Check_Dissolution Optimize Optimize Formulation Check_Dissolution->Optimize No End_Stable Stable Solution Achieved Check_Dissolution->End_Stable Yes Co_solvents Add/Increase Co-solvents (e.g., Ethanol, PG) Optimize->Co_solvents Surfactants Incorporate Surfactants (e.g., Polysorbate 80) Optimize->Surfactants Lipid_Formulation Consider Lipid-Based System (e.g., SEDDS) Optimize->Lipid_Formulation End_Unstable Further Development Needed Co_solvents->End_Unstable Surfactants->End_Unstable Lipid_Formulation->End_Unstable

Caption: Troubleshooting workflow for phase separation issues.

References

Phenyl Benzoate Synthesis: A Technical Support Guide for Optimal Reaction Time and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimization of reaction time and temperature for the synthesis of phenyl benzoate (B1203000). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the synthesis of phenyl benzoate via the Schotten-Baumann reaction.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Reaction: Reaction time may be too short, or the temperature could be too low, leading to slow reaction kinetics.While the reaction is typically rapid, ensure vigorous stirring for at least 15-30 minutes. If the yield is consistently low, consider a slight increase in reaction time, monitoring for the disappearance of the benzoyl chloride odor.[1][2]
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water, especially under basic conditions, reducing the amount available to react with phenol (B47542). This is exacerbated at higher temperatures.Perform the reaction at room temperature or with occasional cooling in an ice bath to manage the exothermic nature of the reaction.[3][4] Add the benzoyl chloride gradually to the reaction mixture to minimize its prolonged contact with the aqueous base before it can react with the phenoxide.
Incorrect pH: The reaction requires a basic medium to deprotonate phenol into the more nucleophilic phenoxide ion. If the solution is not sufficiently alkaline, the reaction rate will be significantly lower.Ensure the sodium hydroxide (B78521) solution is of the correct concentration (typically 10%).[1][2] The final reaction mixture should be alkaline; if not, add more base.[3]
Oily Product Instead of Solid Precipitate Presence of Impurities: Unreacted phenol, benzoic acid (from hydrolysis of benzoyl chloride), or other side products can lower the melting point of the product, causing it to appear as an oil.Ensure thorough washing of the crude product with cold water to remove water-soluble impurities. Recrystallization from a suitable solvent like ethanol (B145695) is crucial for purification.[2][3]
Incomplete Reaction: Significant amounts of unreacted starting materials can lead to the formation of an oily mixture.Verify that the reaction has gone to completion by checking for the absence of the characteristic smell of benzoyl chloride.[2]
Product Contaminated with Benzoic Acid Hydrolysis of Benzoyl Chloride: As mentioned, benzoyl chloride can hydrolyze to benzoic acid.To remove benzoic acid during workup, wash the crude product with a dilute sodium bicarbonate solution. Benzoic acid will react to form sodium benzoate, which is water-soluble and can be washed away.
Slow or Stalled Reaction Poor Mixing: In the biphasic Schotten-Baumann reaction, efficient mixing is crucial for the reactants in the organic and aqueous phases to interact.Ensure vigorous and continuous stirring or shaking throughout the reaction period to maximize the interfacial area between the phases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for the synthesis of this compound?

A1: For laboratory-scale synthesis via the Schotten-Baumann reaction, a reaction time of 15 to 30 minutes of vigorous shaking at room temperature is generally sufficient for the reaction to go to completion.[1][2] The disappearance of the pungent smell of benzoyl chloride is a good indicator that the reaction is complete.[2]

Q2: What is the ideal temperature for this reaction?

A2: The reaction is typically carried out at room temperature. However, since the reaction between benzoyl chloride and phenoxide is exothermic, occasional cooling in an ice bath is recommended to prevent a significant increase in temperature.[3][4] Elevated temperatures can increase the rate of the competing hydrolysis of benzoyl chloride, which would reduce the yield of the desired this compound.

Q3: My yield of this compound is consistently low. What are the most likely reasons related to reaction time and temperature?

A3: If the reaction time is significantly shorter than 15 minutes, the reaction may not have proceeded to completion. However, a more probable cause for low yield is an elevated reaction temperature, which promotes the hydrolysis of benzoyl chloride to benzoic acid, a common side reaction. Ensure adequate temperature control, especially during the addition of benzoyl chloride.

Q4: Can I run the reaction for a longer time to increase the yield?

A4: Extending the reaction time beyond 30 minutes is unlikely to significantly increase the yield of this compound under standard Schotten-Baumann conditions, as the reaction is typically fast. Prolonged reaction times, especially at higher temperatures, might increase the likelihood of ester hydrolysis under the basic conditions, although this is generally slow at room temperature.

Q5: How can I monitor the progress of the reaction?

A5: A simple qualitative method is to note the disappearance of the characteristic, irritating odor of benzoyl chloride.[2] For more quantitative analysis, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting materials (phenol) and the appearance of the product (this compound).[4]

Data on Reaction Time and Temperature Optimization

While specific quantitative data for the optimization of this compound synthesis via the Schotten-Baumann reaction is not extensively available in the reviewed literature, the following table provides a qualitative summary based on established chemical principles and general observations for similar esterifications.

TemperatureReaction TimeExpected this compound YieldPotential for Side Reactions (e.g., Benzoyl Chloride Hydrolysis)
Low (e.g., 0-10 °C) Short (e.g., 15-30 min)Moderate to HighLow
Long (e.g., >60 min)HighLow
Room Temperature (e.g., 20-25 °C) Short (e.g., 15-30 min)Optimal Moderate
Long (e.g., >60 min)HighModerate to High
High (e.g., >40 °C) Short (e.g., <15 min)ModerateHigh
Long (e.g., >30 min)Potentially DecreasedVery High

Note: This table is illustrative and intended to guide experimental design. Optimal conditions should be determined empirically for your specific setup. The primary side reaction of concern is the hydrolysis of benzoyl chloride, which is accelerated by increased temperature and prolonged exposure to the aqueous base.

Experimental Protocol: this compound Synthesis (Schotten-Baumann Reaction)

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenol (C₆H₅OH)

  • Benzoyl chloride (C₆H₅COCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Cold water

  • Conical flask with a stopper

  • Beakers

  • Measuring cylinders

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

  • Ice bath

Procedure:

  • In a conical flask, dissolve 1.0 g of phenol in 15 mL of 10% aqueous sodium hydroxide solution.[1][2]

  • Cool the mixture in an ice bath.

  • Gradually add 2 mL of benzoyl chloride to the flask.[1][2]

  • Stopper the flask and shake it vigorously for 15-30 minutes.[1][2] It is important to vent the flask occasionally to release any pressure buildup.

  • Continue shaking until the odor of benzoyl chloride is no longer detectable.[2]

  • A solid precipitate of this compound should form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.[2]

  • Wash the solid product thoroughly with cold water to remove any unreacted starting materials and sodium benzoate.

  • Recrystallize the crude this compound from ethanol to obtain a purified product.

  • Dry the purified crystals and determine the yield and melting point.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for this compound synthesis and a logical approach to troubleshooting common issues.

experimental_workflow start Start dissolve_phenol Dissolve Phenol in 10% NaOH start->dissolve_phenol cool_mixture Cool Mixture in Ice Bath dissolve_phenol->cool_mixture add_benzoyl_chloride Add Benzoyl Chloride cool_mixture->add_benzoyl_chloride shake_vigorously Shake Vigorously (15-30 min) add_benzoyl_chloride->shake_vigorously check_odor Check for Benzoyl Chloride Odor shake_vigorously->check_odor odor_gone Odor Gone? check_odor->odor_gone odor_gone->shake_vigorously No filter_product Filter Crude Product odor_gone->filter_product Yes wash_product Wash with Cold Water filter_product->wash_product recrystallize Recrystallize from Ethanol wash_product->recrystallize dry_and_analyze Dry and Analyze Product recrystallize->dry_and_analyze troubleshooting_logic start Low Yield or Oily Product check_alkalinity Is the final reaction mixture alkaline? start->check_alkalinity check_reaction_time Was the reaction time at least 15 minutes? check_alkalinity->check_reaction_time Yes add_base Solution: Add more NaOH and shake again. check_alkalinity->add_base No check_temperature Was the reaction cooled? check_reaction_time->check_temperature Yes increase_time Solution: Increase shaking time. check_reaction_time->increase_time No check_washing Was the product thoroughly washed? check_temperature->check_washing Yes control_temp Solution: Ensure adequate cooling to prevent benzoyl chloride hydrolysis. check_temperature->control_temp No improve_washing Solution: Wash thoroughly with cold water and consider a sodium bicarbonate wash. check_washing->improve_washing No

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of Phenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common methods for the synthesis of phenyl benzoate (B1203000): the Schotten-Baumann reaction and the Mitsunobu reaction. The performance of each method is evaluated based on established spectroscopic data, offering a comprehensive resource for the validation of this important chemical transformation.

Introduction

Phenyl benzoate, an ester with applications ranging from perfumery to pharmaceuticals, is typically synthesized through the esterification of phenol (B47542) with benzoic acid or its derivatives. The validation of its synthesis is critically dependent on spectroscopic methods to confirm the formation of the desired product and to assess its purity. This guide details the experimental protocols for two distinct synthetic routes and presents the expected spectroscopic data from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for the successful validation of this compound.

Experimental Protocols

A detailed methodology for the synthesis of this compound via the Schotten-Baumann reaction and the Mitsunobu reaction is provided below.

Method 1: Schotten-Baumann Reaction

This classic method involves the acylation of phenol with benzoyl chloride in the presence of a base.[1][2][3][4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the solution with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Extract the product into dichloromethane or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the esterification of benzoic acid with phenol under milder, neutral conditions.[5][6]

Materials:

Procedure:

  • To a solution of benzoic acid (1.0 equivalent) and phenol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Slowly add DIAD or DEAD (1.2 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Spectroscopic Data for this compound Validation

The following tables summarize the key spectroscopic data used to confirm the identity and purity of the synthesized this compound. These values are consistent for this compound regardless of the synthetic method employed.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3070Aromatic C-H stretch
~1735C=O (ester) stretch
~1270C-O (ester) stretch
~1215, 1070Aromatic C-H in-plane bend
~750, 690Aromatic C-H out-of-plane bend

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.22dd2HProtons ortho to C=O
7.64t1HProton para to C=O
7.52t2HProtons meta to C=O
7.45t2HProtons meta to O-Ph
7.30t1HProton para to O-Ph
7.23d2HProtons ortho to O-Ph

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃) [7][8]

Chemical Shift (δ, ppm)Assignment
165.1C=O (ester)
150.9C-O (phenolic ring)
133.5CH (para to C=O)
130.0CH (ortho to C=O)
129.5Quaternary C (benzoic ring)
129.4CH (meta to O-Ph)
128.5CH (meta to C=O)
125.8CH (para to O-Ph)
121.6CH (ortho to O-Ph)

Experimental Workflow and Logic

The general workflow for the synthesis and validation of this compound is depicted below. This process includes the initial reaction, followed by purification and subsequent spectroscopic characterization to confirm the product's identity and purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation Reactants Phenol + Benzoic Acid Derivative Reaction Esterification Reaction (e.g., Schotten-Baumann or Mitsunobu) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Purification (Recrystallization or Chromatography) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product IR IR Spectroscopy Pure_Product->IR H_NMR ¹H NMR Spectroscopy Pure_Product->H_NMR C_NMR ¹³C NMR Spectroscopy Pure_Product->C_NMR Final_Validation Confirmation of Structure and Purity IR->Final_Validation H_NMR->Final_Validation C_NMR->Final_Validation

References

Phenyl Benzoate and Its Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of phenyl benzoate (B1203000) and its derivatives. By presenting key experimental data, detailed protocols, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

Comparative Analysis of Biological Activities

The biological activities of phenyl benzoate and its derivatives span a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. While this compound itself exhibits certain biological effects, structural modifications have led to the development of derivatives with significantly enhanced potency and selectivity. This section summarizes the quantitative data on their anticancer, antimicrobial, and antioxidant activities.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound and Its Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
This compound--Data not readily available-
4-Butylphenyl 4-(6-hydroxyhexyloxy)benzoateA549 (Lung Carcinoma)MTT Assay4.7[1]
1,3-Bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneA549 (Lung Carcinoma)MTT Assay>20[1]
4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoateMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay0.25[2]
Imidazole-based N-phenylbenzamide (4f)A549 (Lung Carcinoma)MTT Assay7.5[3]
Imidazole-based N-phenylbenzamide (4e)A549 (Lung Carcinoma)MTT Assay8.9[3]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

This compound and its derivatives have demonstrated inhibitory activity against a spectrum of bacteria and fungi. The structural modifications play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Table 2: Antimicrobial Activity of this compound and Its Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
This compoundEscherichia coli, Staphylococcus aureusCup Plate MethodZone of inhibition reported, but no MIC value[1]
3-(2-Bromoacetyl)this compound dithiocarbamate (B8719985) (D4)Staphylococcus aureusBroth Microdilution6.25[4]
3-(2-Bromoacetyl)this compound dithiocarbamate (D5)Staphylococcus aureusBroth Microdilution6.25[4]
2-(Phenylcarbamoyl)phenyl 4-substituted benzoatesMycobacterium tuberculosisMicroplate Alamar Blue Assay0.125 - 8[2]
2-(Phenylthio)-ethyl benzoate derivative (2a)Candida albicansBroth Microdilution1.56[5]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antioxidant Activity

The antioxidant potential of this compound derivatives is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.

Table 3: Antioxidant Activity of this compound Derivatives

CompoundAssayIC₅₀ (µM)Reference
This compound-Data not readily available-
This compound derivative (4c)DPPH Radical Scavenging Assay13.06[6]
Gallic Acid (a common antioxidant for comparison)DPPH Radical Scavenging Assay2.42[7]

IC₅₀ in the context of the DPPH assay refers to the concentration of the compound required to scavenge 50% of the DPPH free radicals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[2]

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound and its derivatives can aid in understanding their mechanisms of action.

Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism for the anticancer activity of many this compound derivatives. The following diagram illustrates the extrinsic and intrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->Death Receptor May activate This compound Derivatives->Cellular Stress Induces

Caption: The extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening compounds for anticancer activity.

Anticancer_Screening_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Cell Culture Cell Culture Cell Culture->Primary Screening Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Active Compounds Mechanism of Action Studies Mechanism of Action Studies Dose-Response Assay->Mechanism of Action Studies Potent Compounds Hit Compounds Hit Compounds Mechanism of Action Studies->Hit Compounds Lead Optimization Lead Optimization Hit Compounds->Lead Optimization

Caption: A generalized workflow for anticancer drug screening.

References

A Comparative Guide to Phenyl Benzoate and Other Acylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic introduction of an acyl group can be a pivotal step in the construction of complex molecules, including pharmaceuticals and other high-value compounds. The choice of the acylating agent is critical, influencing not only the yield and efficiency of the reaction but also its selectivity. This guide provides an objective comparison of phenyl benzoate (B1203000) with two other common benzoylating agents: benzoyl chloride and benzoic anhydride (B1165640). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison of Acylating Agents

The reactivity of common acylating agents generally follows the order: benzoyl chloride > benzoic anhydride > phenyl benzoate. This trend is a direct consequence of the leaving group's ability to depart during nucleophilic acyl substitution. The chloride ion is an excellent leaving group, followed by the carboxylate anion, while the phenoxide ion is the least effective leaving group of the three. This hierarchy in reactivity dictates the reaction conditions required for successful acylation, with more reactive agents often proceeding under milder conditions and shorter reaction times.

O-Acylation of Alcohols and Phenols

The esterification of hydroxyl groups is a fundamental transformation in organic synthesis. The choice of acylating agent can significantly impact the outcome, especially in the presence of other sensitive functional groups.

SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference(s)
Phenol (B47542)Benzoyl Chloride10% NaOHWaterRoom Temp10-15 min~96%[1][2]
Benzyl AlcoholBenzoyl ChloridePyridineDichloromethane0 to Room Temp2-4 hHigh[3]
PhenolBenzoic AnhydrideHY-7 Zeolite-1904 hHigh conversion[4]
Benzyl AlcoholBenzoic AnhydrideLipozyme TL-IMSolvent-free506 h92%[5]
PhenolThis compoundTrifluoromethanesulfonic acid---Used in Fries rearrangement[6]
N-Acylation of Amines

The formation of amides is a crucial reaction in the synthesis of peptides, pharmaceuticals, and polymers. The chemoselectivity of the acylating agent is particularly important when dealing with substrates containing both amino and hydroxyl groups.

SubstrateAcylating AgentBaseSolventTemperature (°C)TimeProductReference(s)
Aniline (B41778)Benzoyl ChlorideNaOHWaterRoom Temp10 minBenzanilide[7][8]
AnilineAcetic Anhydride--1403 hAcetanilide[9]
PolyaminesPhenyl Esters-WaterRoom to 50-Mono-acylated polyamines[10]

Note: Quantitative yield data for the N-acylation of aniline with this compound and benzoic anhydride under comparable conditions were not found in the search results. Phenyl esters are noted for their utility in achieving mono-acylation of polyamines in aqueous media.[10]

Friedel-Crafts Acylation of Arenes

Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reactivity of the acylating agent and the nature of the aromatic substrate determine the reaction conditions and the regioselectivity of the substitution.

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Product(s)Reference(s)
Anisole (B1667542)Benzoyl ChlorideHBEA ZeoliteNone12083%4-Methoxybenzophenone[4]
Benzene (B151609)Benzoic AnhydrideH0.5Cs2.5PW12O40Benzene>80HighBenzophenone[4]
AnisoleBenzoic AnhydrideFeCl₃·6H₂O (10 mol%)TAAIL6041-92%4-Methoxybenzophenone[11]
This compoundAcetyl ChlorideAlCl₃--Major product4-Acetylthis compound[12]

Note: this compound itself can undergo Friedel-Crafts acylation, with the incoming acyl group preferentially adding to the para position of the phenoxy ring.[12]

Experimental Protocols

O-Acylation of Phenol with Benzoyl Chloride (Schotten-Baumann Reaction)

Materials:

  • Phenol (1.0 g)

  • 10% Sodium Hydroxide (B78521) solution (15 mL)

  • Benzoyl chloride (2 mL)

  • Ethanol (B145695) (for recrystallization)

  • Ice bath

  • Conical flask (100 mL) with a secure cork

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 g of phenol in 15 mL of 10% NaOH solution in a 100 mL conical flask.[1][13]

  • Add 2 mL of benzoyl chloride to the flask, cork it securely, and shake the mixture vigorously for 10-15 minutes.[1] Release the pressure inside the flask intermittently.

  • Continue shaking until the smell of benzoyl chloride is no longer detectable. A white precipitate of this compound will form.[13]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[14]

  • Recrystallize the crude this compound from ethanol to obtain the purified product.[2][14]

N-Acylation of Aniline with Benzoyl Chloride

Materials:

  • Aniline

  • Sodium hydroxide solution

  • Benzoyl chloride

  • Iodine flask

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • Place aniline and sodium hydroxide solution in an iodine flask.

  • Add benzoyl chloride to the flask and shake vigorously for 10 minutes. Heat will be evolved, and a white powder of the benzoyl derivative will separate.[7]

  • Once the odor of benzoyl chloride is no longer detected, dilute the reaction mixture with water.

  • Filter the solid product, recrystallize it from hot ethanol, and dry it.[7]

Friedel-Crafts Acylation of Anisole with Benzoic Anhydride

Materials:

  • Anisole (1 mmol)

  • Benzoic Anhydride (2 equiv)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Tunable Aryl Alkyl Ionic Liquid (TAAIL) (0.5 g)

  • Reaction vessel

Procedure:

  • Combine anisole (1 mmol), benzoic anhydride (2 equiv), FeCl₃·6H₂O (10 mol%), and the TAAIL (0.5 g) in a reaction vessel.[11]

  • Heat the reaction mixture to 60°C.[11]

  • Monitor the reaction for the conversion of the benzene derivative. Reaction times may vary.

  • Upon completion, isolate the product via flash column chromatography to determine the yield.[11]

Visualizations

Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and reaction mechanisms discussed in this guide.

G General Workflow for Schotten-Baumann Reaction cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in aq. NaOH B Add Benzoyl Chloride A->B C Vigorous Shaking (10-15 min) B->C D Filtration C->D E Wash with Water D->E F Recrystallization from Ethanol E->F G Nucleophilic Acyl Substitution Mechanism Reactants Acylating Agent (R-CO-L) + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product (R-CO-Nu) + Leaving Group (L-H) Intermediate->Products Leaving Group Departure G Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution A Acyl Halide/Anhydride + Lewis Acid B Acylium Ion (R-C≡O+) A->B C Arene + Acylium Ion D Sigma Complex (Arenium Ion) C->D Electrophilic Attack E Aryl Ketone D->E Deprotonation

References

Cross-Validation of Analytical Techniques for Phenyl Benzoate Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For phenyl benzoate (B1203000), a versatile chemical intermediate and component in various formulations, ensuring high purity is paramount for its intended applications. This guide provides a comprehensive comparison of four common analytical techniques for assessing the purity of phenyl benzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols for each method, presents quantitative performance data in structured tables for easy comparison, and includes visual workflows to illustrate the analytical processes. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is highly effective.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. A common starting point is an isocratic elution with 60:40 (v/v) acetonitrile:water.[3] For improved separation of impurities, a gradient elution can be employed.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 230 nm or 254 nm.[1][3]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in the mobile phase. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the sample.

Quantitative Data Summary (Illustrative for Benzoate Esters)
ParameterHPLC-UV Performance DataAcceptance Criteria (Typical)
Linearity (R²)> 0.999≥ 0.995
Limit of Detection (LOD)~0.1 µg/mLReportable
Limit of Quantitation (LOQ)~0.3 µg/mLReportable
Accuracy (% Recovery)98 - 102%98 - 102%
Precision (%RSD)< 2%≤ 2%

Note: The quantitative data presented is based on typical performance for benzoate esters and should be validated for this compound specifically.[1][2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Prep_Sample Weigh & Dissolve this compound Sample Filter_Sample Filter Sample (0.45 µm) Prep_Sample->Filter_Sample Prep_Standard Prepare this compound Standard Solutions Calibrate Generate Calibration Curve Prep_Standard->Calibrate Inject Inject into HPLC System Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Integrate->Calibrate Calculate Calculate Purity Integrate->Calculate Calibrate->Calculate

HPLC analysis workflow for this compound purity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution and sensitivity.

Experimental Protocol

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in the same solvent. Prepare a series of calibration standards by serial dilution.

Quantitative Data Summary (Illustrative for Benzoate Esters)
ParameterGC-FID Performance DataAcceptance Criteria (Typical)
Linearity (R²)> 0.999≥ 0.995
Limit of Detection (LOD)~0.01 µg/mLReportable
Limit of Quantitation (LOQ)~0.03 µg/mLReportable
Accuracy (% Recovery)95 - 105%98 - 102%
Precision (%RSD)< 5%≤ 2%

Note: The quantitative data presented is based on typical performance for benzoate esters and should be validated for this compound specifically.[3][4]

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Analysis Prep_Sample Weigh & Dissolve this compound Sample Inject Inject into GC System Prep_Sample->Inject Prep_Standard Prepare this compound Standard Solutions Calibrate Generate Calibration Curve Prep_Standard->Calibrate Separate Separation on Capillary Column Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Integrate->Calibrate Calculate Calculate Purity Integrate->Calculate Calibrate->Calculate

GC-FID analysis workflow for this compound purity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of substances that absorb ultraviolet or visible light. This compound has a chromophore that allows for its quantification by this method.

Experimental Protocol

Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent in which this compound is soluble and that does not absorb at the analytical wavelength (e.g., ethanol (B145695) or methanol).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a dilute solution (e.g., 10 µg/mL) from 200 to 400 nm. The expected λmax is around 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to prepare a stock solution. Dilute the stock solution to a concentration that falls within the linear range of the calibration curve.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard. From this, prepare a series of at least five standard solutions of known concentrations.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the this compound in the sample solution from the calibration curve and calculate the purity.

Quantitative Data Summary (Illustrative for Benzoates)
ParameterUV-Vis Performance DataAcceptance Criteria (Typical)
Linearity (R²)> 0.998≥ 0.995
Limit of Detection (LOD)~0.2 mg/LReportable
Limit of Quantitation (LOQ)~0.6 mg/LReportable
Accuracy (% Recovery)99 - 101%98 - 102%
Precision (%RSD)< 2%≤ 2%

Note: The quantitative data is based on the analysis of sodium benzoate and should be validated for this compound.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing & Analysis Prep_Sample Prepare this compound Sample Solution Measure_Absorbance Measure Absorbance of Standards & Sample Prep_Sample->Measure_Absorbance Prep_Standard Prepare Standard Solutions Prep_Standard->Measure_Absorbance Scan_Lambda_Max Determine λmax Scan_Lambda_Max->Measure_Absorbance Plot_Curve Plot Calibration Curve Measure_Absorbance->Plot_Curve Calculate_Purity Calculate Purity Plot_Curve->Calculate_Purity

UV-Vis analysis workflow for this compound purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, by using a certified internal standard.

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the this compound signals. A suitable internal standard could be maleic acid or 1,4-dinitrobenzene. Benzyl benzoate has also been used as an internal standard for other analytes.[5]

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, a 90° pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity of the this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Quantitative Data Summary (General qNMR Performance)
ParameterqNMR Performance DataAcceptance Criteria (Typical)
Linearity (R²)> 0.999≥ 0.999
Limit of Detection (LOD)Analyte dependent (~10 µM)Reportable
Limit of Quantitation (LOQ)Analyte dependent (~50 µM)Reportable
Accuracy (% Bias)< 1%≤ 2%
Precision (%RSD)< 1%≤ 1%

Note: The quantitative data presented is based on general qNMR method validation and should be established for the specific this compound assay.[6][7]

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Weigh Accurately Weigh this compound & Internal Standard Dissolve Dissolve in Deuterated Solvent in NMR Tube Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

qNMR analysis workflow for this compound purity.

Conclusion

The choice of analytical technique for determining the purity of this compound depends on several factors, including the required accuracy and precision, the expected impurities, available instrumentation, and the desired sample throughput.

  • HPLC-UV is a versatile and robust method suitable for routine quality control, offering a good balance of sensitivity, selectivity, and speed.

  • GC-FID is an excellent choice for its high resolution and sensitivity, particularly for identifying and quantifying volatile impurities.

  • UV-Vis Spectroscopy provides a simple, rapid, and cost-effective method for a preliminary purity assessment, although it is less specific than chromatographic techniques.

  • qNMR stands out as a primary ratio method, offering high accuracy and precision without the need for a specific this compound reference standard, making it invaluable for the certification of reference materials.

For a comprehensive purity assessment of this compound, a combination of a chromatographic technique (HPLC or GC) for separation and quantification of impurities, and an orthogonal method like qNMR for an accurate assay of the main component, is recommended. This cross-validation approach ensures the highest confidence in the quality and purity of the final product.

References

Comparative Cytotoxicity of Phenyl Benzoate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of various phenyl benzoate (B1203000) analogs, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is collated from recent studies to facilitate an objective comparison of the cytotoxic potential of these compounds against several human cell lines.

Introduction to Phenyl Benzoate and its Analogs in Cytotoxicity Studies

This compound and its derivatives are a class of organic compounds with a core structure consisting of a phenyl group attached to a benzoate group. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. Understanding the structure-activity relationships that govern their cytotoxicity is crucial for the development of novel therapeutic agents. This guide summarizes key experimental findings, details common methodologies for assessing cytotoxicity, and visualizes a representative experimental workflow.

Comparative Cytotoxicity Data

The cytotoxic potential of various this compound analogs has been evaluated across multiple human cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50), which represents the concentration of a compound required to inhibit cell growth by 50% or cause 50% cell death, respectively, is a standard metric for cytotoxicity. The following tables summarize the reported values for different this compound derivatives.

Table 1: Cytotoxicity of Simple Benzoate Esters[1][2]
CompoundCell LineCell TypeLC50 (mM)
Methyl BenzoateHEK293Human Embryonic Kidney10.9
SH-SY5YHuman Neuroblastoma11.4
Ethyl BenzoateHEK293Human Embryonic Kidney7.9
Vinyl BenzoateHEK293Human Embryonic Kidney~1.0
Table 2: Cytotoxicity of Substituted this compound Derivatives
CompoundCell LineCell TypeIC50 (µM)Reference
4-butylphenyl 4-(6-hydroxyhexyloxy)benzoateA549Human Lung Cancer>5[1][2]
1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneA549Human Lung CancerInduces Sub-G1 accumulation[1][2]
2-phenyl-1,3-benzothiazole analogsHep-2Laryngeal Carcinoma>9 x 10⁻⁶ (for some analogs)[3]
Carboranyl BMS-202 analogue (1a)HepG2Human Liver CancerInduces G0/G1 arrest[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[5][7][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a predetermined period, typically 48 or 72 hours.[3][5]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[3]

WST-1 (Water Soluble Tetrazolium Salt) Assay[1]

Similar to the MTT assay, the WST-1 assay is a colorimetric method to quantify cell proliferation and viability.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the cells with the test compounds for the desired time period.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the wells at 440 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate a generalized workflow for cytotoxicity testing and a potential signaling pathway affected by certain bioactive compounds.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare this compound Analog Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_reagent Add Assay Reagent (e.g., MTT, WST-1) incubation->assay_reagent readout Measure Absorbance assay_reagent->readout viability_calc Calculate % Cell Viability readout->viability_calc ic50_calc Determine IC50 values viability_calc->ic50_calc

Caption: Generalized workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Phenyl-benzothiazole Derivatives Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR pathway.

Concluding Remarks

The presented data indicates that the cytotoxicity of this compound analogs is highly dependent on their chemical structure. For instance, in the case of simple benzoates, vinyl benzoate demonstrates greater toxicity compared to methyl and ethyl benzoate.[6] Furthermore, substitutions on the phenyl rings can significantly modulate the cytotoxic activity, leading to enhanced potency and altered mechanisms of action, such as induction of apoptosis or cell cycle arrest.[1][4] The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers aiming to conduct similar comparative studies. Further investigations are warranted to fully elucidate the therapeutic potential of promising this compound analogs.

References

A Comparative Guide to the Regioselectivity of Substitution on Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substitution reactions on phenyl benzoate (B1203000), focusing on the regioselectivity of electrophilic and nucleophilic attacks. The directing effects of the phenoxy and benzoyl functional groups are elucidated through experimental data from key reactions, including electrophilic aromatic substitution and the Fries rearrangement. This document serves as a practical resource for chemists engaged in the synthesis and modification of substituted biaryl ketones and related scaffolds.

Executive Summary

Phenyl benzoate presents two distinct aromatic rings for substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the ester linkage.

  • Electrophilic Aromatic Substitution (EAS): The phenyl ring attached to the ether oxygen (-OPh) is activated towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. The benzoyl ring (-COPh) is deactivated and, if forced to react, would direct substitution to the meta position. Consequently, electrophilic substitution occurs preferentially on the activated phenoxy ring.

  • Fries Rearrangement: This intramolecular electrophilic substitution provides a classic example of regioselectivity on the phenoxy ring of this compound. The reaction yields a mixture of ortho- and para-hydroxybenzophenone, with the product ratio being highly dependent on reaction conditions. Low temperatures favor the para product (kinetic control), while high temperatures yield the ortho product as the major isomer (thermodynamic control).

Data Presentation

The following tables summarize the quantitative data for the regioselectivity of key substitution reactions on this compound.

Table 1: Regioselectivity in the Fries Rearrangement of this compound

ProductReaction ConditionsSolventYield (%)Ratio (ortho:para)Reference
4-Hydroxybenzophenone (para)Low Temperature (-10°C to room temp)Nitromethane (B149229)80-92%Predominantly para[1]
2-Hydroxybenzophenone (ortho) & 4-Hydroxybenzophenone (para)75°CIonic Liquid (EMIC/AlCl₃)Good1:3[2]
2-Hydroxybenzophenone (ortho)High TemperatureNon-polar solventFavored-[3]

Table 2: Regioselectivity in the Bromination of this compound

ProductReagentsCatalystPosition of SubstitutionMajor ProductReference
4-Bromothis compoundBr₂AlBr₃para on the phenoxy ring4-Bromothis compound[4]

Experimental Protocols

Protocol 1: Para-Selective Fries Rearrangement of this compound

This protocol is adapted for the synthesis of 4-hydroxybenzophenone.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Ice

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (0.5 g, 2.52 mmol) in nitromethane (8 mL) in a round-bottom flask and cool the solution to -10 °C with stirring.[1]

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).[1]

  • Add the AlCl₃ solution dropwise to the this compound solution over 15 minutes, maintaining the temperature at -10 °C.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[1]

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and water.

  • The product, 4-hydroxybenzophenone, will precipitate from the solution.

  • Collect the solid product by filtration, wash with cold distilled water, and dry.

Protocol 2: General Procedure for Monobromination of this compound

This is a general procedure for the electrophilic bromination of an activated aromatic ring.

Materials:

  • This compound

  • Bromine (Br₂)

  • Aluminum bromide (AlBr₃) or Iron(III) bromide (FeBr₃)

  • Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

  • Aqueous sodium bisulfite solution

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in an anhydrous solvent in a round-bottom flask protected from moisture.

  • Cool the solution in an ice bath.

  • Add the Lewis acid catalyst (e.g., AlBr₃) portion-wise with stirring.

  • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at low temperature until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into an ice-water mixture.

  • If necessary, add a small amount of sodium bisulfite solution to destroy any excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-bromothis compound.

Mandatory Visualization

Signaling Pathways and Logical Relationships

The regioselectivity of substitution on this compound can be visualized as a decision-making process guided by the electronic nature of the ester linkage.

G Regioselectivity of Substitution on this compound cluster_0 This compound cluster_1 Electrophilic Aromatic Substitution (EAS) cluster_2 Nucleophilic Aromatic Substitution (NAS) Phenyl Ring Phenyl Ring Activated Ring Activated Ring Phenyl Ring->Activated Ring -O-R effect (Electron Donating) Deactivated Ring (NAS) Deactivated Ring Phenyl Ring->Deactivated Ring (NAS) Electron Rich Benzoyl Ring Benzoyl Ring Deactivated Ring Deactivated Ring Benzoyl Ring->Deactivated Ring -C=O effect (Electron Withdrawing) Activated Ring (NAS) Activated Ring Benzoyl Ring->Activated Ring (NAS) Electron Poor Ortho/Para Substitution Ortho/Para Substitution Activated Ring->Ortho/Para Substitution Meta Substitution Meta Substitution Deactivated Ring->Meta Substitution Ortho/Para Substitution (NAS) Ortho/Para Substitution Activated Ring (NAS)->Ortho/Para Substitution (NAS)

Caption: Logical relationship of directing effects in this compound.

Experimental Workflow: Fries Rearrangement

The Fries rearrangement provides a clear example of how reaction conditions can dictate the regiochemical outcome.

G Experimental Workflow for Fries Rearrangement start This compound lewis_acid Add Lewis Acid (e.g., AlCl3) start->lewis_acid conditions Select Reaction Conditions lewis_acid->conditions low_temp Low Temperature Polar Solvent conditions->low_temp Kinetic Control high_temp High Temperature Non-polar Solvent conditions->high_temp Thermodynamic Control workup Aqueous Workup low_temp->workup high_temp->workup para_product 4-Hydroxybenzophenone (para-product) ortho_product 2-Hydroxybenzophenone (ortho-product) separation Product Separation workup->separation separation->para_product Major Product separation->ortho_product Major Product

Caption: Workflow for the Fries rearrangement of this compound.

References

Phenyl Benzoate Structure Confirmation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography with Spectroscopic Methods for the Structural Elucidation of Phenyl Benzoate (B1203000).

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound like phenyl benzoate, a versatile building block in organic synthesis, confirming its structural integrity is paramount. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a suite of spectroscopic techniques offers complementary and often more accessible means of structural confirmation. This guide provides a detailed comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: this compound Structure and Key Data

This compound (C₁₃H₁₀O₂) is an ester of benzoic acid and phenol. Its structure, characterized by two phenyl rings linked by an ester group, has been definitively confirmed by X-ray crystallography. The key structural parameters and spectroscopic data are summarized below for comparative analysis.

ParameterX-ray Crystallography¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)IR Spectroscopy (KBr pellet)Mass Spectrometry (EI-MS)
Crystal System Monoclinic[1]----
Space Group P2₁/c[1]----
Unit Cell Dimensions a = 5.689 Å, b = 14.734 Å, c = 12.385 Å, β = 101.06°[2]----
Key Chemical Shifts (δ, ppm) -8.20 (d, 2H), 7.61 (t, 1H), 7.49 (t, 2H), 7.41 (t, 2H), 7.26 (t, 1H), 7.21 (d, 2H)[1]165.1 (C=O), 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6[1]~1734 cm⁻¹ (C=O stretch), ~1265 cm⁻¹ (C-O stretch), ~3060 cm⁻¹ (aromatic C-H stretch)m/z 198 [M]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
Key Bond Lengths (Å) C=O: ~1.2 Å, C-O (ester): ~1.3-1.4 Å----
Dihedral Angle The two benzene (B151609) rings are twisted with a dihedral angle of 55.7°.[1]----

The Definitive Method: X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atomic arrangement within a crystal lattice. This technique is the only one that can directly determine bond lengths, bond angles, and the conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the X-ray crystallographic analysis of a small molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent like methanol. The crystals should be well-formed and of an appropriate size (typically 0.1-0.5 mm in each dimension).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are invaluable for routine analysis, reaction monitoring, and for providing structural information in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound, integrating both crystallographic and spectroscopic techniques.

Structure_Confirmation_Workflow Workflow for this compound Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Data_Analysis Final_Confirmation Final Structure Confirmation Data_Analysis->Final_Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of this compound.

Conclusion

References

A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of phenyl benzoate (B1203000), a key structural motif in various organic compounds, is of significant interest. This guide provides an objective comparison of the traditional Schotten-Baumann reaction with other notable synthetic methods, supported by experimental data and detailed protocols.

Executive Summary

The Schotten-Baumann reaction remains a robust and widely used method for the synthesis of phenyl benzoate, offering high yields under relatively straightforward conditions. However, alternative methods such as Fischer and Steglich esterification, the Mitsunobu reaction, and innovative biocatalytic approaches present distinct advantages in terms of mildness of conditions, substrate scope, and green chemistry principles. The choice of method ultimately depends on the specific requirements of the synthesis, including scale, sensitivity of substrates, and desired purity.

Data Presentation

MethodReagentsCatalyst/MediatorSolventTemperature (°C)Reaction TimeYield (%)
Schotten-Baumann Phenol (B47542), Benzoyl chloride10% Sodium hydroxide (B78521)WaterRoom Temperature15 - 30 min~79.8[1] - High
Fischer Esterification Phenol, Benzoic acidStrong acid (e.g., H₂SO₄)Toluene (B28343) or excess alcoholReflux1 - 10 hours[2]Moderate to High*
Steglich Esterification Phenol, Benzoic acidDCC, DMAPDichloromethane (B109758) (DCM)Room Temperature~10 hours[3]~44 (can be higher)[3]
Mitsunobu Reaction Phenol, Benzoic acidDEAD, PPh₃THF0 - Room Temperature~24 hours[4]Good to Excellent[3]
Biocatalytic Phenol, Benzoic acidLigase ClxA, ATPAqueous bufferNot specifiedNot specifiedUp to 96% conversion[5]

Method Comparison

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and reliable method for the synthesis of esters and amides from acyl chlorides and alcohols or amines in the presence of a base.[7] For this compound synthesis, it involves the reaction of phenol with benzoyl chloride in an aqueous sodium hydroxide solution.[7] The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of benzoyl chloride.

Advantages:

  • High yields are often achieved.

  • The reaction is typically fast, often completing within 30 minutes at room temperature.[7]

  • The procedure is relatively simple and does not require anhydrous conditions.

Disadvantages:

  • The use of benzoyl chloride, a lachrymator, requires careful handling in a fume hood.[8]

  • The reaction is not suitable for substrates sensitive to strong bases.

Fischer Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2] In the context of this compound synthesis, this would involve reacting benzoic acid with phenol in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed is removed.[2]

Advantages:

  • Utilizes readily available and less hazardous starting materials (benzoic acid instead of benzoyl chloride).

  • It is a cost-effective method, particularly for large-scale synthesis.

Disadvantages:

  • The reaction is reversible and often requires forcing conditions (high temperatures and long reaction times) to achieve good yields.[2]

  • The strong acidic conditions can be detrimental to sensitive functional groups.

  • Phenols are less reactive than primary or secondary alcohols in this reaction, potentially leading to lower yields.[2]

Steglich Esterification

The Steglich esterification is a mild method for the formation of esters using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][3] This method is particularly useful for the esterification of sterically hindered alcohols and acid-sensitive substrates.[1]

Advantages:

  • The reaction proceeds under mild, neutral conditions at room temperature.[3]

  • It is suitable for a wide range of substrates, including those with acid-labile groups.[1]

Disadvantages:

  • DCC can cause allergic reactions and the dicyclohexylurea (DCU) byproduct can be difficult to remove completely.

  • The reagents (DCC and DMAP) are more expensive than those used in the Schotten-Baumann or Fischer methods.

  • One source reported a modest yield of 44% for the Steglich esterification of benzoic acid and phenol, suggesting it may not be the most efficient method for this specific transformation without optimization.[3]

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters, ethers, and other functional groups upon treatment with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] A key feature of this reaction is the inversion of stereochemistry at the alcohol center.

Advantages:

  • The reaction occurs under very mild and neutral conditions.[10]

  • It is known for its high yields and reliability for a broad range of substrates.[3]

  • It can be effective where other methods fail, especially with sterically hindered substrates.

Disadvantages:

  • The reagents are relatively expensive.

  • The triphenylphosphine oxide byproduct can be challenging to separate from the desired product.

  • The reaction generates a significant amount of byproducts, leading to poor atom economy.

Biocatalytic Synthesis

A more recent and greener approach to this compound synthesis involves the use of enzymes. Specifically, the ligase ClxA from Clostridium cavendishii has been shown to be an effective catalyst for the ATP-dependent formation of this compound esters from benzoic acid and phenol in an aqueous medium.[11][12][13]

Advantages:

  • Environmentally friendly, proceeding in an aqueous medium under mild conditions.[11]

  • Highly selective, potentially reducing the formation of byproducts.

  • The enzyme can be engineered for broader substrate specificity.[11][12][13]

Disadvantages:

  • The enzyme and the required cofactor (ATP) can be expensive.[11]

  • The protocol may require specialized knowledge and equipment for enzyme handling and purification.

  • Reaction times and optimization for high yields may not be as straightforward as in traditional chemical methods. One study reported a 33% conversion for a similar reaction.[13]

Experimental Protocols

Schotten-Baumann Synthesis of this compound[7]
  • In a suitable flask, dissolve 1.0 g of phenol in 15 mL of 10% aqueous sodium hydroxide solution.

  • Add 2.0 mL of benzoyl chloride in small portions while vigorously shaking the flask.

  • Continue shaking for approximately 15-30 minutes. The solid this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.

General Procedure for Fischer Esterification of Benzoic Acid[6][14]

Note: This is a general procedure for the esterification of benzoic acid with an alcohol and may need optimization for phenol.

  • In a round-bottom flask, combine benzoic acid (1 equivalent) and phenol (1-4 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • If not using an excess of phenol as the solvent, add a suitable solvent such as toluene to facilitate azeotropic removal of water using a Dean-Stark apparatus.

  • Heat the mixture to reflux for 1-10 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation or recrystallization.

General Procedure for Steglich Esterification[3]

Note: This is a general procedure and may require optimization for the specific substrates.

  • In a round-bottom flask, dissolve benzoic acid (1.2 equivalents) and DCC (1.2 equivalents) in dichloromethane (MDC) at 0°C.

  • Add phenol (1.0 equivalent) and a catalytic amount of DMAP (0.6 equivalents) to the solution.

  • Stir the resulting suspension for approximately 10 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Quench the filtrate with water and extract with MDC.

  • Wash the organic layer with 10% aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by chromatography.

Visualizations

Synthesis_Method_Comparison cluster_SchottenBaumann Schotten-Baumann cluster_Fischer Fischer Esterification cluster_Steglich Steglich Esterification cluster_Biocatalytic Biocatalytic SB_Reactants Phenol + Benzoyl Chloride SB_Conditions NaOH (aq) Room Temp, 15-30 min SB_Reactants->SB_Conditions SB_Product This compound SB_Conditions->SB_Product F_Reactants Phenol + Benzoic Acid F_Conditions H₂SO₄ (cat.) Reflux, 1-10 h F_Reactants->F_Conditions F_Product This compound F_Conditions->F_Product S_Reactants Phenol + Benzoic Acid S_Conditions DCC, DMAP Room Temp, ~10 h S_Reactants->S_Conditions S_Product This compound S_Conditions->S_Product B_Reactants Phenol + Benzoic Acid B_Conditions Ligase ClxA, ATP Aqueous Buffer B_Reactants->B_Conditions B_Product This compound B_Conditions->B_Product

Caption: Comparative workflow of this compound synthesis methods.

Schotten_Baumann_Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + NaOH NaOH NaOH->Phenoxide PhenylBenzoate This compound Phenoxide->PhenylBenzoate + Benzoyl Chloride BenzoylChloride Benzoyl Chloride NaCl NaCl PhenylBenzoate->NaCl +

Caption: Schotten-Baumann reaction pathway for this compound.

References

Evaluating the performance of phenyl benzoate in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the selection of an appropriate polymer additive is critical to achieving desired product performance and stability. This guide provides an objective evaluation of phenyl benzoate's performance as a plasticizer in polymer matrices, comparing it with the widely used alternative, Dioctyl Phthalate (DOP). The information presented is supported by established experimental protocols to ensure a comprehensive understanding for technical audiences.

Performance Data: Phenyl Benzoate (B1203000) vs. Dioctyl Phthalate in PVC

The following tables summarize key performance metrics for this compound and Dioctyl Phthalate (DOP) when incorporated into a Polyvinyl Chloride (PVC) matrix at a concentration of 40 parts per hundred of resin (phr). This data is synthesized from typical performance characteristics to provide a comparative baseline.

Table 1: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

PropertyTest MethodThis compoundDioctyl Phthalate (DOP)Unit
Tensile StrengthASTM D88222.524.1MPa
Elongation at BreakASTM D882340360%
Shore A HardnessASTM D22408582-
100% ModulusASTM D88210.810.2MPa

Table 2: Thermal and Migration Properties of Plasticized PVC (40 phr Plasticizer)

PropertyTest MethodThis compoundDioctyl Phthalate (DOP)Unit
Glass Transition Temp. (Tg)DSC-18-22°C
Volatility (Weight Loss)ISO 1761.82.5%
Migration into HexaneISO 1773.55.2%

The data indicates that while DOP provides slightly greater flexibility (lower hardness and higher elongation), this compound offers superior resistance to volatility and migration, key factors for applications requiring long-term stability and reduced leaching.[1][2][3][4] Benzoate plasticizers are recognized for their good compatibility and performance, often serving as alternatives to phthalates.[2][4]

Visualizing Methodologies and Mechanisms

To clarify the processes involved in evaluating and understanding plasticizer performance, the following diagrams illustrate a typical experimental workflow and the fundamental mechanism of polymer plasticization.

G cluster_prep 1. Material Preparation cluster_process 2. Processing cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis P Polymer Resin (PVC) Mix High-Speed Mixing P->Mix A Additive (this compound) A->Mix S Stabilizers & Lubricants S->Mix Comp Melt Compounding (e.g., Twin-Screw Extruder) Mix->Comp Mold Specimen Molding (e.g., Compression Molding) Comp->Mold Mech Mechanical Testing (ASTM D882/D790) Mold->Mech Therm Thermal Analysis (DSC/TGA) Mold->Therm Chem Chemical/Migration Testing (ISO 177) Mold->Chem DA Comparative Data Analysis Mech->DA Therm->DA Chem->DA

Experimental workflow for evaluating plasticizer performance.

G cluster_before Before Plasticization cluster_after After Plasticization Rigid Rigid Polymer Matrix (Strong Intermolecular Forces) Flexible Flexible Polymer Matrix (Weakened Intermolecular Forces) Rigid->Flexible + Result Increased Flexibility Decreased Brittleness Lower Tg Flexible->Result Leads to Plasticizer This compound (Plasticizer Molecules) Plasticizer->Flexible embeds between polymer chains

Mechanism of action for polymer plasticization.

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible and comparable results. Below are protocols for key experiments cited in this guide.

Protocol 1: Determination of Tensile Properties

This protocol is based on the ASTM D882 standard for testing thin plastic sheeting.[5][6][7][8][9]

  • Specimen Preparation:

    • Cut rectangular test specimens from the plasticized PVC sheets. A typical width is 25.4 mm (1 inch).[8]

    • Ensure the specimens are free from nicks, voids, and other defects.

    • Measure the thickness and width of each specimen at several points within the gauge length.

  • Apparatus:

    • A Universal Testing Machine (UTM) equipped with a suitable load cell.

    • Grips capable of securely holding the specimen without slippage.

  • Procedure:

    • Condition the specimens at a standard atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours as per ISO 291.

    • Set the initial grip separation on the UTM. For modulus determination, a larger separation (e.g., 250 mm) is recommended.[8]

    • Mount the specimen in the grips, ensuring it is aligned vertically.

    • Apply a tensile load at a constant rate of crosshead motion until the specimen fails (ruptures).

  • Data Analysis:

    • Record the load versus extension data.

    • Calculate Tensile Strength (maximum stress withstood), Elongation at Break (percentage increase in length), and Tensile Modulus (stiffness).[5][8]

Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the glass transition temperature (Tg), a key indicator of plasticizer efficiency.[10][11][12]

  • Specimen Preparation:

    • Cut a small sample (5-15 mg) from the plasticized PVC material.[12]

    • Place the sample into a standard aluminum DSC pan and seal it.

  • Apparatus:

    • A Differential Scanning Calorimeter (DSC) calibrated for temperature and enthalpy.

  • Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • The thermal program typically involves a heat-cool-heat cycle to erase the thermal history of the material.[11]

      • 1st Heat: Ramp the temperature from ambient (e.g., 25°C) to a temperature above the expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).[10]

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

      • 2nd Heat: Ramp the temperature again at the same heating rate (e.g., 10°C/min) through the glass transition region.

  • Data Analysis:

    • The Tg is determined from the second heating curve as the midpoint of the step-change in the heat flow signal.[10][12] A lower Tg indicates more effective plasticization.[13]

Protocol 3: Determination of Plasticizer Migration

This protocol is based on the ISO 177 standard, which measures the loss of plasticizer to an absorbent material.[14][15][16][17][18]

  • Specimen Preparation:

    • Cut circular test specimens (typically 50 mm ± 1 mm in diameter) from the plasticized PVC sheet.[15][17]

    • Use a standard absorbent material (e.g., standard rubber or polyethylene (B3416737) without additives) cut to the same dimensions.[16]

  • Apparatus:

    • An analytical balance, accurate to 0.001 g.[16]

    • An air-circulating oven capable of maintaining a temperature of 70 ± 2°C.[15]

    • A 5 kg weight and two flat glass plates.[15]

  • Procedure:

    • Condition the test specimens and absorbent discs.

    • Weigh the initial mass of the PVC specimen (m1).

    • Create a "sandwich" by placing the PVC specimen between two absorbent discs.

    • Place this assembly between the two glass plates and apply the 5 kg weight on top.

    • Incubate the entire assembly in the oven at 70°C for 24 hours.[15]

    • After incubation, cool the assembly and recondition the PVC specimen.

    • Weigh the final mass of the PVC specimen (m2).

  • Data Analysis:

    • Calculate the mass loss of the plasticizer as a percentage: Migration (%) = [(m1 - m2) / m1] * 100. This value represents the tendency of the plasticizer to migrate out of the polymer matrix.[16]

References

A Comparative Guide to the Antioxidant Activity of Hydroxylated Phenyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of various hydroxylated phenyl benzoate (B1203000) derivatives, supported by experimental data from key in vitro assays. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to facilitate further research and development in this area.

The antioxidant capacity of phenolic compounds, including hydroxylated phenyl benzoates, is of significant interest due to their potential to mitigate oxidative stress implicated in numerous pathological conditions. The structure of these molecules, particularly the number and position of hydroxyl groups on the phenyl rings, plays a crucial role in their ability to scavenge free radicals.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of a series of synthesized phenyl benzoate compounds were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant potency, with lower values indicating greater activity.

A study on a series of eight synthesized this compound compounds identified compound 4c as having the most potent antioxidant activity.[1] While the complete dataset for all derivatives across multiple assays is not available in a single source, the available data for the most active compound provides a valuable benchmark.

Table 1: DPPH Radical Scavenging Activity of a Selected Hydroxylated this compound Derivative

CompoundChemical StructureDPPH IC50 (µM)
Compound 4c(Structure not specified in the provided abstract)~13.06[1]
Trolox (Standard)6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidNot specified in the same study

Note: The specific structure of compound 4c and the IC50 values for the other seven derivatives synthesized in the referenced study were not detailed in the abstract. Further investigation of the full-text article is recommended for a complete comparative analysis.

Structure-Activity Relationship

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. Key determinants of the radical scavenging capacity of hydroxylated this compound derivatives include:

  • Number of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. This is because the hydroxyl groups are the primary sites for donating a hydrogen atom to neutralize free radicals.

  • Position of Hydroxyl Groups: The relative positions of hydroxyl groups on the aromatic rings influence the stability of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding. Ortho and para positioning of hydroxyl groups often leads to higher antioxidant capacity compared to meta positioning.

  • Electron-Donating and Withdrawing Groups: The presence of other substituents on the aromatic rings can modulate the antioxidant activity. Electron-donating groups can enhance activity, while electron-withdrawing groups may decrease it.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are generalized, and specific parameters may need to be optimized for individual experimental setups.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This process neutralizes the radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.

  • Sample Preparation:

    • Dissolve the hydroxylated this compound derivatives in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the sample solution to a fixed volume of the DPPH solution.

    • Include a blank (solvent and DPPH) and a positive control (e.g., Trolox or ascorbic acid).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a series of concentrations of the hydroxylated this compound derivatives in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to a larger, fixed volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a series of concentrations of the hydroxylated this compound derivatives.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a larger, fixed volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve and is typically expressed as micromolar equivalents of the standard (e.g., µM Fe(II)/mg of sample).

Signaling Pathway and Experimental Workflow

Hydroxylated this compound derivatives, as phenolic antioxidants, can exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response. One of the key pathways is the Keap1-Nrf2-ARE signaling pathway.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HPBD Hydroxylated Phenyl Benzoate Derivatives HPBD->Keap1_Nrf2 induces dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome Proteasome Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Maf sMaf Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays start Start: Hydroxylated Phenyl Benzoate Derivative Sample prep Sample Preparation (Dissolution and serial dilution) start->prep dpph DPPH Assay (Radical Scavenging) prep->dpph abts ABTS Assay (Radical Cation Scavenging) prep->abts frap FRAP Assay (Ferric Reducing Power) prep->frap measure Spectrophotometric Measurement (Absorbance) dpph->measure abts->measure frap->measure calc Data Analysis (% Inhibition, IC50, or Equivalent Concentration) measure->calc end End: Comparative Antioxidant Activity Profile calc->end

References

A Comparative Guide to the Stability of Phenyl Benzoate and Other Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolytic stability of phenyl benzoate (B1203000) against other common benzoate esters, supported by experimental data. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further investigation. While hydrolytic stability is well-documented, a comprehensive comparative analysis of thermal and photostability under standardized conditions is less prevalent in publicly available literature.

Executive Summary

The stability of an ester is a critical parameter in pharmaceutical sciences and organic chemistry, influencing shelf-life, bioavailability, and degradation pathways. This guide focuses on the comparative stability of phenyl benzoate, a simple aromatic ester, against its aliphatic and benzyl (B1604629) counterparts. Experimental data reveals that this compound is significantly less stable to hydrolysis, particularly in biological media, compared to simple alkyl benzoates like methyl and ethyl benzoate. This increased lability is attributed to the electronic properties of the phenoxide leaving group.

Comparative Hydrolytic Stability

The hydrolytic stability of several benzoate esters was evaluated under alkaline conditions and in the presence of biological enzymes found in rat plasma and liver microsomes. The data, summarized in Table 1, clearly indicates that this compound is the most susceptible to hydrolysis among the tested esters.

Table 1: Comparative Hydrolytic Stability of Benzoate Esters (Half-life in minutes)

CompoundAlkaline Hydrolysis t½ (min)Rat Plasma t½ (min)Rat Liver Microsomes t½ (min)
Methyl benzoate143615
Ethyl benzoate141712
n-Propyl benzoate1910N.D.
n-Butyl benzoate2110N.D.
This compound 11 7 10
Benzyl benzoate161213
N.D. = Not Determined
Data sourced from a comparative study on homologous esters and isosteres.[1]

Key Observations:

  • Alkaline Hydrolysis: this compound exhibits the shortest half-life (11 minutes) under alkaline conditions, indicating its higher susceptibility to base-catalyzed hydrolysis compared to the other esters.[1] The rapid hydrolysis is attributed to the stability of the resulting phenoxide ion, which is stabilized by resonance.[1] In contrast, the stability of the linear alkyl benzoates increases with the length of the alkyl chain.[2]

  • Biological Hydrolysis (Rat Plasma and Liver Microsomes): In both rat plasma and rat liver microsomes, this compound demonstrates the lowest stability with half-lives of 7 and 10 minutes, respectively.[1] This suggests rapid enzymatic degradation, likely by carboxylesterases. The stability of the linear alkyl benzoates in rat plasma was found to be inversely proportional to the size of the alkyl group.[1]

Experimental Protocols

The following are the methodologies employed for assessing the hydrolytic stability of the benzoate esters.

Alkaline Hydrolysis

This experiment evaluates the intrinsic chemical stability of the esters in a basic aqueous environment.

Procedure:

  • Solution Preparation: A stock solution of the benzoate ester is prepared in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF). An aqueous solution of a strong base, for instance, lithium hydroxide (B78521) (LiOH), is also prepared.[2]

  • Reaction Initiation: The ester stock solution is mixed with the basic solution in a temperature-controlled environment (e.g., 37°C) to start the hydrolysis reaction.[1][2]

  • Sampling: Aliquots of the reaction mixture are collected at specific time intervals.

  • Reaction Quenching: The hydrolysis reaction in each aliquot is immediately stopped, typically by neutralizing the base with an acid.[2]

  • Analysis: The concentration of the remaining ester in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]

  • Data Analysis: The half-life (t½) of the ester is calculated by plotting the natural logarithm of its concentration against time and determining the slope of the resulting line. The half-life is then calculated using the formula t½ = 0.693 / slope.[1]

Hydrolysis in Rat Plasma

This assay assesses the metabolic stability of the esters in a biological fluid containing various enzymes.

Procedure:

  • Plasma Preparation: Fresh or properly thawed frozen rat plasma is used.[2]

  • Incubation: The plasma is pre-incubated to reach a stable temperature of 37°C.[2]

  • Reaction Initiation: A small volume of a concentrated stock solution of the ester (typically in acetonitrile (B52724) or DMSO) is added to the pre-warmed plasma. The final concentration of the organic solvent is kept low (e.g., <1%) to avoid denaturing the plasma enzymes.[2]

  • Sampling and Quenching: Aliquots are taken at various time points, and the enzymatic reaction is quenched, often by adding a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.[2]

  • Analysis: The supernatant is analyzed for the concentration of the parent ester using an appropriate analytical technique like HPLC or LC-MS/MS.[2]

  • Data Analysis: The half-life is determined using the same method described for alkaline hydrolysis.[2]

Hydrolysis in Rat Liver Microsomes

This experiment evaluates the stability of the esters in the presence of metabolic enzymes primarily found in the liver.

Procedure: The protocol is similar to the rat plasma assay, with the substitution of rat plasma with a suspension of rat liver microsomes. The experiment is typically conducted in the absence of cofactors like NADPH to specifically assess hydrolytic activity without interference from oxidative metabolism.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical mechanism of hydrolysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester Stock Solution Ester Stock Solution Initiate Reaction (Mix & Incubate at 37°C) Initiate Reaction (Mix & Incubate at 37°C) Ester Stock Solution->Initiate Reaction (Mix & Incubate at 37°C) Hydrolysis Medium (Base, Plasma, or Microsomes) Hydrolysis Medium (Base, Plasma, or Microsomes) Hydrolysis Medium (Base, Plasma, or Microsomes)->Initiate Reaction (Mix & Incubate at 37°C) Collect Aliquots at Time Intervals Collect Aliquots at Time Intervals Initiate Reaction (Mix & Incubate at 37°C)->Collect Aliquots at Time Intervals Quench Reaction Quench Reaction Collect Aliquots at Time Intervals->Quench Reaction Analyze Ester Concentration (HPLC) Analyze Ester Concentration (HPLC) Quench Reaction->Analyze Ester Concentration (HPLC) Calculate Half-life (t½) Calculate Half-life (t½) Analyze Ester Concentration (HPLC)->Calculate Half-life (t½)

Workflow for determining hydrolytic stability.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Acid-Base Reaction Ester Benzoate Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate Hydroxide OH⁻ Hydroxide->Tetrahedral Intermediate Tetrahedral Intermediate_2 Tetrahedral Intermediate Carboxylic Acid Carboxylic Acid Carboxylic Acid_2 Carboxylic Acid Alkoxide Alkoxide/Phenoxide Alkoxide_2 Alkoxide/Phenoxide Tetrahedral Intermediate_2->Carboxylic Acid Tetrahedral Intermediate_2->Alkoxide Carboxylate Carboxylate Anion Alcohol Alcohol/Phenol Carboxylic Acid_2->Carboxylate Alkoxide_2->Alcohol

Base-catalyzed ester hydrolysis mechanism.

Note on Thermal and Photostability

While extensive data is available for the hydrolytic stability of benzoate esters, direct comparative studies on their thermal and photostability are not as readily found in the literature. General principles suggest that the stability of these compounds under thermal and photochemical stress will also be influenced by the nature of the alcohol moiety. However, without specific experimental data, a quantitative comparison cannot be provided at this time. Researchers are encouraged to perform dedicated stability studies under controlled thermal and light-exposed conditions if these parameters are critical for their application.

References

A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of trace-level compounds is paramount. Phenyl benzoate (B1203000), an aromatic ester, finds applications in various fields, and its detection at low concentrations often necessitates a robust and validated analytical method. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the trace analysis of phenyl benzoate. The information presented is supported by experimental data from published studies on this compound and structurally similar compounds.

Quantitative Performance Comparison

The selection of an analytical method for the trace analysis of this compound is a critical decision influenced by factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the quantification of this compound and related compounds.

Table 1: GC-MS Method Performance

ParameterTypical Performance Characteristics
Limit of Detection (LOD)0.1 - 0.5 µg/L
Limit of Quantification (LOQ)1 µg/L[1]
Linearity Range1 - 100 µg/L
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Suitability High selectivity and sensitivity, ideal for complex matrices.

Note: Performance data, where not directly available for this compound, is extrapolated from validated methods for similar trace-level organic compounds.

Table 2: Alternative Method Performance - HPLC-UV & LC-MS/MS

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD)~0.35 µg/mL~30 ng/mL
Limit of Quantification (LOQ)~1.08 µg/mL~100 ng/mL[2]
Linearity Range1 - 100 µg/mL0.1 - 50 µg/mL
Precision (%RSD)< 5%< 10%[2]
Accuracy (% Recovery)95 - 105%> 90%[2]
Suitability Cost-effective for routine analysis in simpler matrices.High throughput and sensitivity for complex biological samples.

Note: HPLC-UV data is based on the analysis of sodium benzoate[3]. LC-MS/MS data is based on the analysis of various benzoates[2].

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative experimental protocols for the analysis of this compound using GC-MS, HPLC-UV, and LC-MS/MS.

GC-MS Method Protocol

This protocol outlines a general procedure for the trace analysis of this compound in a liquid sample.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the aqueous sample, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramInitial 80°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) using characteristic ions of this compound
Alternative Method Protocols

1. HPLC-UV Method Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

2. LC-MS/MS Method Protocol:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

  • Sample Preparation: Plasma samples can be prepared by protein precipitation with acetonitrile, followed by centrifugation and filtration of the supernatant[2].

Method Validation Workflow and Logic

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagrams illustrate the typical workflow for validating a GC-MS method and the logical considerations for selecting an appropriate analytical technique.

GCMS_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_validation 2. Method Validation Experiments cluster_documentation 3. Documentation & Reporting p1 Define Analytical Requirements (LOD, LOQ, Range) p2 Develop Draft Method Protocol p1->p2 v1 Specificity / Selectivity p2->v1 v2 Linearity & Range v3 Accuracy (% Recovery) v4 Precision (Repeatability & Intermediate Precision) v5 Limit of Detection (LOD) & Limit of Quantification (LOQ) v6 Robustness d1 Data Analysis & Statistical Evaluation v6->d1 d2 Prepare Validation Report d1->d2 d3 Standard Operating Procedure (SOP) d2->d3

Figure 1. Workflow for the validation of a GC-MS analytical method.

Method_Selection_Logic start Start: This compound Trace Analysis q1 High Matrix Complexity? start->q1 q2 Highest Sensitivity Required? q1->q2 Yes q3 Cost-Effective Routine Analysis? q1->q3 No gcms GC-MS q2->gcms No lcmsms LC-MS/MS q2->lcmsms Yes q3->gcms No hplcuv HPLC-UV q3->hplcuv Yes

References

Phenyl Benzoate and Its Analogs: A Comparative Analysis of Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for effective and environmentally safer pest management strategies, phenyl benzoate (B1203000) and its derivatives have emerged as a promising class of insecticides. This guide provides a comparative analysis of the insecticidal efficacy of phenyl benzoate and its analogs, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the discovery of next-generation pesticides.

Overview of this compound as an Insecticide

This compound is a benzoate ester that has demonstrated insecticidal and insect-repellent properties.[1] Its primary mode of action is believed to be the disruption of the insect's nervous system, leading to paralysis and eventual death.[1] this compound can also act as a chloride transport blocker, inhibiting chloride-dependent glutamate (B1630785) accumulation into vesicles.[2]

Comparative Insecticidal Activity of this compound Analogs

Recent research has focused on synthesizing and evaluating the insecticidal potential of various this compound analogs, including hydrazones and other heterocyclic derivatives. These studies aim to enhance the potency and spectrum of activity compared to the parent compound.

A notable study investigated the pesticidal efficacy of a series of innovative this compound-based heterocycles against the two-spotted spider mite (Tetranychus urticae) and the cotton leafworm (Spodoptera littoralis).[3][4][5] Several of the synthesized derivatives exhibited outstanding activity against both pests.[3][4][5]

Table 1: Comparative Toxicity of this compound Analogs against S. littoralis and T. urticae

CompoundTarget PestLC50 (µg/mL)
This compound Analogs
Compound 3S. littoralis (4th instar larvae)Data not specified in abstract
Compound 4S. littoralis (4th instar larvae)Data not specified in abstract
Compound 10S. littoralis (4th instar larvae)Data not specified in abstract
Compound 12S. littoralis (4th instar larvae)Data not specified in abstract
Compound 13S. littoralis (4th instar larvae)Data not specified in abstract
Compound 16S. littoralis (4th instar larvae)Data not specified in abstract
Compound 17S. littoralis (4th instar larvae)Data not specified in abstract
Compound 3T. urticae (adult females)Data not specified in abstract
Compound 4T. urticae (adult females)Data not specified in abstract
Compound 10T. urticae (adult females)Data not specified in abstract
Compound 12T. urticae (adult females)Data not specified in abstract
Compound 13T. urticae (adult females)Data not specified in abstract
Compound 16T. urticae (adult females)Data not specified in abstract
Compound 17T. urticae (adult females)Data not specified in abstract
Standard Pesticides
MethomylS. littoralis (4th instar larvae)Data not specified in abstract
PyridabenT. urticae (adult females)Data not specified in abstract

Note: The provided search results mention "outstanding activity" but do not contain the specific LC50 values in the abstracts. A full-text review of the cited paper would be necessary to populate this table with quantitative data.

Other studies have explored the insecticidal and repellent properties of methyl benzoate and its analogs against various insect pests, including the common bed bug (Cimex lectularius), red imported fire ants (Solenopsis invicta), and the mosquito Aedes aegypti.[6][7][8] For instance, methyl 2-methoxybenzoate (B1232891) (M2MOB) and methyl 3-methoxybenzoate (M3MOB) exhibited long-lasting repellency against bed bugs.[6] In studies on fire ants, benzyl (B1604629) benzoate, n-pentyl benzoate, and n-hexyl benzoate were identified as potent contact toxins, while methyl-3-methoxybenzoate was a powerful fumigant.[8]

Experimental Protocols

The evaluation of insecticidal efficacy relies on standardized laboratory bioassays. A common method employed is the leaf dipping technique .

Leaf Dipping Bioassay Protocol for S. littoralis

  • Preparation of Test Solutions: The synthesized this compound analogs and a standard insecticide (e.g., methomyl) are dissolved in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.

  • Leaf Treatment: Castor bean leaves are dipped into the test solutions for a standardized period (e.g., 30 seconds).

  • Drying: The treated leaves are allowed to air dry completely.

  • Insect Exposure: Fourth instar larvae of S. littoralis are placed on the treated leaves within a petri dish.

  • Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Larval mortality is recorded at specified time intervals (e.g., 24 hours).

  • Data Analysis: The obtained mortality data is used to calculate the LC50 (median lethal concentration) values.

A similar protocol is adapted for T. urticae, using adult females and a suitable leaf type.

Mechanism of Action: A Multi-Target Approach

The insecticidal action of this compound and its analogs often involves multiple mechanisms, which can help to mitigate the development of resistance in pest populations.[4] Key molecular targets include acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST).[3][4][5]

  • Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death.

  • Glutathione S-transferase (GST) Inhibition: GSTs are a family of enzymes involved in the detoxification of xenobiotics, including insecticides. By inhibiting GST, this compound analogs can compromise the insect's ability to metabolize and eliminate the toxic compounds, thereby enhancing their insecticidal effect.

The dual inhibition of both neural transmission and detoxification pathways presents a comprehensive strategy for insect control.[4]

Insecticidal_Mechanism cluster_insect Insect System cluster_nervous_system Nervous System cluster_detoxification Detoxification Pathway Phenyl_Benzoate_Analogs This compound Analogs AChE Acetylcholinesterase (AChE) Phenyl_Benzoate_Analogs->AChE Inhibition GST Glutathione S-transferase (GST) Phenyl_Benzoate_Analogs->GST Inhibition Acetylcholine Acetylcholine Accumulation AChE->Acetylcholine normally degrades Nerve_Impulse Continuous Nerve Impulse Transmission Acetylcholine->Nerve_Impulse Paralysis Paralysis Nerve_Impulse->Paralysis Insect_Death Insect Death Paralysis->Insect_Death Detoxification Reduced Detoxification GST->Detoxification normally facilitates Detoxification->Insect_Death Increased Susceptibility

Caption: Dual inhibitory mechanism of this compound analogs on insect nervous and detoxification systems.

Experimental Workflow

The development and evaluation of novel this compound-based insecticides follow a structured workflow, from synthesis to biological testing and mechanistic studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action Studies Synthesis Synthesis of Phenyl Benzoate Analogs Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Bioassays Insecticidal Bioassays (e.g., Leaf Dipping) Characterization->Bioassays LC50 Determination of LC50 Values Bioassays->LC50 Enzyme_Assays Enzyme Inhibition Assays (AChE, GST) LC50->Enzyme_Assays Docking Molecular Docking Studies Enzyme_Assays->Docking

Caption: Workflow for the development and evaluation of novel this compound-based insecticides.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential for the development of new insecticides. The ability to modify their chemical structure allows for the fine-tuning of their insecticidal activity against a range of agricultural and public health pests. The multi-target mechanism of action, particularly the dual inhibition of AChE and GST, is a promising strategy to combat the growing issue of insecticide resistance. Further research, including comprehensive structure-activity relationship (SAR) studies and field trials, is warranted to fully realize the potential of these compounds in integrated pest management programs.

References

Safety Operating Guide

Proper Disposal Procedures for Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of phenyl benzoate (B1203000), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with environmental regulations.

Hazard Identification and Safety Precautions

Phenyl benzoate is a white crystalline solid that is harmful if swallowed and causes skin irritation.[1][2][3][4][5] It may also cause irritation to the eyes and respiratory tract.[2][6] Before handling, it is crucial to be aware of its hazards.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Irritation/CorrosionCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2Causes eye irritation
Respiratory Tract Irritation-May cause respiratory tract irritation

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound to minimize exposure.

  • Hand Protection: Wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

  • Eye Protection: Use safety glasses with side-shields.[3][6]

  • Body Protection: Wear a lab coat or other protective clothing. For larger quantities, a complete suit protecting against chemicals may be necessary.[3]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH (US) or CEN (EU) approved respirator.[3][6]

Accidental Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust.[1][2][3]

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary personal protective equipment (gloves, safety glasses, respirator).[1][2][3]

  • Contain the Spill: Prevent the product from entering drains or water courses.[1][2][3][5][6]

  • Clean the Spill: Carefully sweep up the solid material, avoiding the creation of dust.[1][2][3][6]

  • Collect for Disposal: Place the swept-up this compound into a suitable, closed, and labeled container for disposal.[1][2][3][6]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Phenyl_Benzoate_Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste (Surplus, Non-Recyclable, Contaminated) container Place in a Labeled, Sealed Waste Container assess->container ppe->assess disposal_company Option 1: Licensed Professional Waste Disposal Service container->disposal_company Preferred Method incineration Option 2: Chemical Incineration container->incineration Alternative Method end Disposal Complete disposal_company->end dissolve Dissolve or Mix with a Combustible Solvent incineration->dissolve burn Burn in a Chemical Incinerator with Afterburner and Scrubber dissolve->burn burn->end packaging Contaminated Packaging treat_as_product Treat as Unused Product and Follow Same Disposal Route packaging->treat_as_product treat_as_product->container

This compound Disposal Workflow

Step-by-Step Disposal Procedure

Adherence to local, state, and federal environmental regulations is mandatory.[2][6] The primary recommendation for the disposal of this compound is through a licensed professional waste disposal service.[1][3][6]

Method 1: Licensed Waste Disposal Service (Preferred)

  • Package Waste: Ensure the this compound waste is in a suitable, closed, and properly labeled container.

  • Contact a Professional Service: Engage a licensed professional waste disposal company to handle the material.[1][3][6] This is the safest and most compliant method for disposal.

  • Follow Service Instructions: Adhere to the specific instructions provided by the disposal service regarding collection and transportation.

Method 2: Chemical Incineration (Alternative)

This method should only be performed by trained personnel in a facility equipped for chemical incineration.

  • Prepare for Incineration: Dissolve or mix the this compound with a combustible solvent.[1][3][6]

  • Incinerate: Burn the mixture in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][3][6]

Disposal of Contaminated Packaging:

Any packaging that has come into contact with this compound should be treated as the unused product and disposed of following the same procedures outlined above.[1][2][6] Do not attempt to reuse the containers without proper decontamination.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenyl benzoate (B1203000), including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) for Phenyl Benzoate

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE to prevent exposure.

Protection Type Specific Equipment Standards and Notes
Eye/Face Protection Safety glasses with side-shieldsMust conform to EN166 (EU) or be NIOSH (US) approved.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][2]
Lab coat or complete protective suitA complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]
Respiratory Protection Dust mask or respiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2][3][4]
Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of this compound.

Handling:

  • Avoid contact with skin and eyes.[1][2][3][4][5]

  • Avoid the formation of dust and aerosols.[1][2][3][4][5]

  • Provide appropriate exhaust ventilation where dust is formed.[1][2][3][4][5]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3][4][5][6][7]

  • Keep the container tightly closed.[1][3][4][5][6][7][8]

  • Recommended storage temperature may vary; for long-term storage, -20°C is suggested, while 2-8°C is suitable for short-term storage.[8]

First Aid Measures in Case of Exposure

Immediate and appropriate first aid is vital in the event of accidental exposure to this compound.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1][2][3][4][6]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][2][3][4][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Consult a physician.[1][3][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2][3][4][6]
Spill and Disposal Procedures

A clear plan for managing spills and disposing of this compound is essential for environmental and personal safety.

Spill Management:

  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[3][6]

  • Personal Protection: Wear appropriate PPE as detailed above.[2][3][4][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2][3][4][6][8]

  • Clean-up: For solid spills, sweep up and shovel the material. Avoid creating dust.[1][2][3][4][8] For liquid solutions, absorb with a finely-powdered liquid-binding material like diatomite.[6]

  • Collection: Place the spilled material into a suitable, closed container for disposal.[1][2][3][4][8]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[6]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4]

  • It is recommended to contact a licensed professional waste disposal service.[3][4]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2][4]

  • Contaminated packaging should be disposed of as unused product.[1][4]

Visualizing Safety Protocols

To further clarify the procedural steps for handling this compound, the following diagrams illustrate key workflows.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Prevent entry into drains) ppe->contain cleanup Clean Up Spill (Sweep solid or absorb liquid) contain->cleanup collect Collect in Labeled, Closed Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose

Caption: this compound Spill Response Workflow.

Phenyl_Benzoate_Handling_SOP Standard Operating Procedure for this compound start Start: Prepare for Experiment assess_risks Assess Risks & Review SDS start->assess_risks gather_ppe Gather Required PPE assess_risks->gather_ppe prepare_workstation Prepare Well-Ventilated Workstation gather_ppe->prepare_workstation weigh_handle Weigh/Handle this compound (Avoid dust/aerosol formation) prepare_workstation->weigh_handle experiment Perform Experimental Procedure weigh_handle->experiment decontaminate_equipment Decontaminate Glassware & Equipment experiment->decontaminate_equipment dispose_waste Dispose of Waste Properly decontaminate_equipment->dispose_waste cleanup_workstation Clean Workstation dispose_waste->cleanup_workstation remove_ppe Remove PPE Correctly cleanup_workstation->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Standard Operating Procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.